molecular formula C42H35N3O4S3 B15553612 D149 Dye

D149 Dye

Cat. No.: B15553612
M. Wt: 741.9 g/mol
InChI Key: OZFUEQNYOBIXTB-XNJLICFFSA-N
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Description

D149 Dye is a useful research compound. Its molecular formula is C42H35N3O4S3 and its molecular weight is 741.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2Z,5E)-5-[[(3aR,8bR)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24+,41-38-/t31-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFUEQNYOBIXTB-XNJLICFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(C(=O)/C(=C\C3=CC4=C(C=C3)N([C@H]5[C@@H]4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H35N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D149 Indoline Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D149, a metal-free indoline (B122111) dye, has emerged as a significant sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs).[1] Its high molar extinction coefficient, straightforward synthesis, and impressive power conversion efficiencies make it a compelling alternative to more traditional ruthenium-based dyes.[1][2] This technical guide provides a detailed overview of D149, encompassing its physicochemical properties, synthesis, and application in DSSCs, with a focus on experimental protocols and data presentation for the scientific community.

Core Properties of D149 Dye

D149 is characterized by a donor-π-acceptor (D-π-A) architecture, which is fundamental to its function as a photosensitizer. The central indoline moiety acts as the electron donor, conjugated through a π-bridge to an acceptor group, typically a cyanoacrylic acid or rhodanine-3-acetic acid, which also serves to anchor the dye to the semiconductor surface.[1]

Photophysical and Electrochemical Data

The photophysical and electrochemical properties of D149 are critical to its performance in DSSCs. These properties determine the dye's ability to absorb light and efficiently inject electrons into the semiconductor's conduction band.

PropertyValueMeasurement ConditionsSource
Absorption Maximum (λmax) 526 nmIn tert-butyl alcohol/acetonitrile (B52724) (1/1) solution[3]
540 nmNot specified[3]
Molar Extinction Coefficient (ε) 68,700 M⁻¹ cm⁻¹At 526 nm in tert-butyl alcohol/acetonitrile (1/1) solution[3]
Highest Occupied Molecular Orbital (HOMO) -5.49 eVMeasured in thin solid film by Photoelectron Yield Spectrometer AC-3[4]
-5.07 eVNot specified[2]
Lowest Unoccupied Molecular Orbital (LUMO) -3.06 eVCalculated from HOMO and optical band-gap[4]
-2.36 eVNot specified[2]
Band Gap (Eg) 2.43 eVCalculated from UV-Vis absorption spectrum[4]

Performance in Dye-Sensitized Solar Cells (DSSCs)

The efficacy of D149 as a sensitizer is ultimately evaluated by the photovoltaic performance of the DSSC device. Key metrics include power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Power Conversion Efficiency (PCE)Short-Circuit Current Density (Jsc)Open-Circuit Voltage (Voc)Fill Factor (FF)Device Configuration/NotesSource
9.0%Not specifiedNot specifiedNot specifiedOne of the highest reported efficiencies for D149[1]
7.4%13.2 mA/cm²752 mV0.749Optimized device with acetonitrile as solvent[5]
2.28%4.83 mA·cm⁻²0.77 V0.62Bilayer heterojunction organic solar cell with 8 nm-thick D149 layer[4]
1.662%Not specifiedNot specifiedNot specifiedD149-sensitized ZnO-based solar cell with 2,2,2-Trifluoroethanol as solvent[6][7]

Experimental Protocols

Synthesis of D149 Indoline Dye

While a precise, publicly available, step-by-step protocol for the synthesis of D149 is not readily found in the provided search results, a general methodology for the synthesis of similar indoline dyes can be inferred. The synthesis typically involves the condensation of an indoline-based aldehyde with a rhodanine (B49660) or cyanoacrylic acid derivative. A representative procedure for a D149 derivative is as follows:

Synthesis of a D149/protonated g-C₃N₄ (pCN) composite:

  • Preparation of pCN: 1 g of bulk g-C₃N₄ (bCN), synthesized by heating melamine, is added to 200 mL of 1 M HCl solution. The slurry is magnetically stirred for 4 hours. The resulting sediment is collected by centrifugation, washed with deionized water, and dried at 80 °C for 15 hours.

  • Formation of D149/pCN: 0.5 g of the prepared pCN is added to 25 mL of ethanol (B145695) and stirred to create a uniform turbid liquid. 50 mg of this compound is then added to this slurry. The suspension is stirred rapidly overnight. The final product is collected by centrifugation and dried in an oven.[1]

Fabrication of a D149-based Dye-Sensitized Solar Cell

The following is a generalized protocol for the fabrication of a DSSC using this compound:

  • Preparation of the Photoanode:

    • A transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO glass) is cleaned thoroughly.

    • A paste of TiO₂ nanoparticles is applied to the conductive side of the glass using a technique such as doctor-blading or screen printing to create a mesoporous film.

    • The TiO₂-coated substrate is then sintered at high temperatures (e.g., 450-500 °C) to ensure good particle-to-particle contact and adhesion to the substrate.[8]

  • Dye Sensitization:

    • The sintered TiO₂ electrode is immersed in a solution of this compound. A typical dye solution consists of 0.5 mM D149 in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[9]

    • The electrode is left to soak for a sufficient time (e.g., overnight) to allow for the adsorption of a monolayer of the dye onto the TiO₂ surface.[9]

    • After soaking, the electrode is rinsed with a solvent like acetonitrile to remove any non-adsorbed dye molecules.[9]

  • Assembly of the Solar Cell:

    • A counter electrode is prepared, typically by depositing a thin layer of a catalyst such as platinum on another TCO-coated glass substrate.

    • The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-type cell, separated by a thin spacer (e.g., 25 μm Surlyn).[9]

    • The cell is sealed, leaving one or two small holes for the introduction of the electrolyte.

  • Electrolyte Injection:

    • A redox-active electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes through the pre-drilled holes.[9]

    • The holes are then sealed to prevent leakage of the electrolyte.

Characterization of the DSSC

The performance of the fabricated DSSC is evaluated using several standard characterization techniques:

  • Current-Voltage (I-V) Measurement: This is the primary method to determine the key performance parameters of the solar cell (Jsc, Voc, FF, and PCE). The measurement is performed under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).

  • Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the quantum efficiency of the solar cell at different wavelengths of light.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the internal charge transfer processes and resistances within the DSSC, providing insights into factors that may be limiting performance.

Visualizing the DSSC Mechanism

The following diagrams, generated using the DOT language, illustrate the fundamental processes occurring within a D149-based dye-sensitized solar cell.

DSSC_Workflow TiO2 TiO₂ Nanoparticles I_minus I⁻ External_Circuit External Circuit TiO2->External_Circuit 2. Electron Transport D149 This compound D149->TiO2 I_minus->D149 4. Dye Regeneration I3_minus I₃⁻ I3_minus->I_minus 5. Redox Couple Regeneration Pt_Catalyst Pt Catalyst External_Circuit->Pt_Catalyst

Caption: Workflow of a D149-based Dye-Sensitized Solar Cell.

Energy_Levels cluster_levels Energy Level Diagram E_axis_top Energy (eV) E_axis_bottom E_axis_top->E_axis_bottom TiO2_CB TiO₂ Conduction Band (-4.0 eV) Electrolyte I⁻/I₃⁻ Redox Potential (-4.8 eV) D149_LUMO D149 LUMO (-3.06 eV) D149_LUMO->TiO2_CB  Electron Injection D149_HOMO D149 HOMO (-5.49 eV) Electrolyte->D149_HOMO  Dye Regeneration

Caption: Energy level diagram for a D149-based DSSC.

Conclusion

D149 indoline dye remains a highly relevant and promising material for the advancement of dye-sensitized solar cell technology. Its strong light absorption in the visible spectrum, coupled with favorable electrochemical properties, allows for the fabrication of efficient solar energy conversion devices. This guide has provided a consolidated resource of its key characteristics, performance data, and detailed experimental protocols to aid researchers in the continued exploration and optimization of D149 and related organic dyes for photovoltaic applications. The provided diagrams offer a visual representation of the fundamental principles governing the operation of D149-based DSSCs, further facilitating a deeper understanding of this important class of photosensitizers.

References

An In-depth Technical Guide to D149 Dye (CAS: 786643-20-7) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indoline-based, metal-free organic sensitizer (B1316253), D149 dye (CAS Number: 786643-20-7). It is intended to serve as a core resource for researchers and scientists engaged in the development of dye-sensitized solar cells (DSSCs) and other related fields. This document details the physicochemical properties, experimental protocols for device fabrication and characterization, and key performance--limiting mechanisms of D149.

Core Properties and Specifications

D149, chemically known as 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3-3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a purple dye with the empirical formula C₄₂H₃₅N₃O₄S₃.[1][2][3] It is recognized for its high molar extinction coefficient and has demonstrated significant potential in achieving high power conversion efficiencies in DSSCs.[4]

PropertyValueReference
CAS Number 786643-20-7[1][5][6]
Molecular Formula C₄₂H₃₅N₃O₄S₃[1][2][3]
Molecular Weight 741.94 g/mol [1][2][4]
Appearance Light brown to black solid powder
Melting Point 284-289 °C[1][2]
Maximum Absorption (λ_max) 531 nm[1][2]
Extinction Coefficient 68,700 M⁻¹cm⁻¹ at 540 nm[4]
Solubility Soluble in DMSO (21 mg/mL with sonication)[7]

Photovoltaic Performance of D149-Sensitized Solar Cells

D149 has been a subject of extensive research in the field of DSSCs, consistently demonstrating high power conversion efficiencies (PCE). The performance of DSSCs utilizing D149 is influenced by various factors including the semiconductor material (e.g., TiO₂, ZnO), electrolyte composition, and the presence of co-adsorbents.

SemiconductorElectrolyte TypeJ_sc (mA/cm²)V_oc (mV)FFPCE (%)Reference
TiO₂Not Specified9.43624--[8]
ZnO2,2,2-Trifluoroethanol---1.662[9][10][11][12]
TiO₂Not Specified---up to 9.0[13][14][15]

Experimental Protocols

Fabrication of D149-Sensitized Solar Cells

The following protocol outlines a general procedure for the fabrication of a D149-sensitized solar cell. Specific parameters may be optimized for desired performance characteristics.

1. Preparation of TiO₂ Photoanode:

  • A transparent conductive oxide (TCO) glass (e.g., FTO or ITO) is cleaned and treated with a TiCl₄ solution.

  • A paste of TiO₂ nanoparticles is deposited on the TCO glass using a technique such as screen printing or doctor-blading to form a mesoporous layer.

  • The TiO₂-coated glass is then sintered at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.

2. Dye Sensitization:

  • The sintered TiO₂ electrode is immersed in a solution of this compound. A typical dye solution consists of 0.5 mM D149 in a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol.

  • The immersion is typically carried out overnight at room temperature to ensure complete adsorption of the dye onto the TiO₂ surface.

  • After sensitization, the electrode is rinsed with acetonitrile to remove any non-adsorbed dye molecules.

3. Assembly of the Solar Cell:

  • A counter electrode is prepared, typically by depositing a thin layer of platinum on a TCO glass.

  • The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-type cell, separated by a thin spacer (e.g., 25 µm Surlyn).

  • The cell is sealed, leaving one or two small holes for electrolyte injection.

4. Electrolyte Injection:

Characterization Techniques
  • Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the fabricated DSSC are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the short-circuit current density (J_sc), open-circuit voltage (V_oc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the cell at different wavelengths of light.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal charge transfer processes and recombination kinetics within the solar cell.

Key Mechanistic Insights

The performance of D149-based DSSCs is governed by a series of photo- and electrochemical processes. Understanding these mechanisms is crucial for optimizing device efficiency and stability.

Electron Injection and Regeneration

The fundamental working principle of a D149-sensitized solar cell involves the following steps:

  • Light Absorption: The this compound absorbs photons from incident light, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state (Dye*).

  • Electron Injection: The excited electron is rapidly injected from the LUMO of the dye into the conduction band of the semiconductor (e.g., TiO₂). This process is highly efficient and occurs on a femtosecond to picosecond timescale.

  • Dye Regeneration: The oxidized dye molecule (Dye⁺) is reduced back to its ground state by accepting an electron from the iodide (I⁻) ions in the electrolyte, which are in turn oxidized to triiodide (I₃⁻).

  • Electrolyte Regeneration: The triiodide ions diffuse to the counter electrode where they are reduced back to iodide ions by the electrons that have traveled through the external circuit, thus completing the cycle.

G cluster_dssc DSSC Operation Cycle Dye D149 (Ground State) Dye_exc D149* (Excited State) Dye->Dye_exc 1. Light Absorption (hν) Dye_ox D149+ (Oxidized State) TiO2_CB TiO₂ Conduction Band Dye_exc->TiO2_CB 2. Electron Injection (e⁻) Dye_ox->Dye 3. Dye Regeneration External_Circuit External Circuit TiO2_CB->External_Circuit e⁻ I_minus 3I⁻ (Iodide) I_minus->Dye_ox 2e⁻ I3_minus I₃⁻ (Triiodide) Counter_Electrode Counter Electrode Counter_Electrode->I3_minus 4. Electrolyte Regeneration 2e⁻ External_Circuit->Counter_Electrode e⁻

Fig. 1: Electron transfer pathway in a D149 DSSC.
Performance-Limiting Factors: Photoisomerization and Aggregation

Two significant phenomena that can negatively impact the performance of D149 are photoisomerization and aggregation.

  • Photoisomerization: Upon absorption of UV light, D149 can undergo a reversible isomerization. This process can act as a competing deactivation pathway to electron injection, thereby reducing the overall efficiency of the solar cell. The photoisomer has a slightly different absorption spectrum compared to the original D149 molecule.

  • Aggregation: D149 molecules have a tendency to aggregate on the semiconductor surface, especially at high concentrations. This aggregation can lead to a significant reduction in the excited-state lifetime of the dye, which in turn lowers the electron injection efficiency and the overall performance of the DSSC. The use of co-adsorbents, such as chenodeoxycholic acid (CDCA), can help to mitigate this issue by separating the dye molecules on the surface.

G cluster_processes Competing Deactivation Pathways D149_exc D149* (Excited State) Photoisomer Photoisomer D149_exc->Photoisomer Photoisomerization (UV light) Aggregates D149 Aggregates D149_exc->Aggregates Aggregation-induced Quenching Electron_Injection Efficient Electron Injection D149_exc->Electron_Injection Desired Pathway D149_ground D149 (Ground State) Photoisomer->D149_ground Reversion Reduced_Efficiency Reduced Efficiency Photoisomer->Reduced_Efficiency Aggregates->Reduced_Efficiency

Fig. 2: Photoisomerization and aggregation of D149.

Conclusion

D149 remains a highly relevant and potent sensitizer for dye-sensitized solar cells. Its high molar extinction coefficient and demonstrated high power conversion efficiencies make it an attractive candidate for ongoing research and development in the field of photovoltaics. This guide provides a foundational understanding of its properties, experimental handling, and the key mechanisms that govern its performance. Further optimization of device architecture and mitigation of performance-limiting factors such as aggregation and photoisomerization will be crucial in realizing the full potential of this promising organic dye.

References

photochemical and photophysical properties of D149 dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photochemical and Photophysical Properties of D149 Dye

Abstract

D149, a metal-free indoline (B122111) dye, is a highly effective sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), having achieved significant solar energy conversion efficiencies of up to 9%.[1][2] Its prominence stems from a high molar absorption coefficient and efficient electron injection capabilities.[2] This technical guide provides a comprehensive analysis of the core photochemical and photophysical properties of D149, intended for researchers, scientists, and professionals in materials science and drug development. The document details its absorption, emission, and excited-state dynamics, explores photochemical behaviors like isomerization and aggregation, and outlines its electrochemical properties in the context of DSSC applications. Key experimental methodologies are also described to facilitate reproducible research.

Molecular Structure of D149

D149, chemically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a D-π-A (donor-π-bridge-acceptor) organic dye.[3] The central indoline group serves as the electron donor, conjugated through a π-bridge to electron-accepting rhodanine-3-acetic acid groups, which also anchor the dye to semiconductor surfaces.[2]

cluster_D149 D149 Molecular Structure D149

Caption: Chemical structure of the D149 indoline dye.

Photophysical Properties

The photophysical characteristics of D149 are highly sensitive to its environment, including solvent polarity and physical state (solution vs. adsorbed on a surface).

Absorption and Emission Characteristics

D149 exhibits a strong absorption band in the visible region (around 525–550 nm), which is attributed to an intense intramolecular charge transfer (ICT) transition from the indoline donor to the rhodanine (B49660) acceptor.[1][2] A second significant absorption band (S2) is located in the near-UV region.[1] The molar absorption coefficient (ε) for D149 is notably high, reported as 77,700 dm³ mol⁻¹ cm⁻¹ at 550 nm and 68,700 M⁻¹ cm⁻¹ at 540 nm.[4][5]

The emission spectra are broader and less resolved in polar solvents compared to nonpolar ones, with a significant Stokes shift observed in acetonitrile (B52724) and methanol.[1]

Table 1: Steady-State Absorption and Emission Data for D149 in Various Solvents

Solvent Dielectric Constant (εr) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
Benzene 2.2 525 580 1850
Acetonitrile 36 540 640 3140
Methanol 33 550 667 4018

Data sourced from[1].

Excited-State Dynamics

The deactivation of the excited state of D149 is a critical process for its function in DSSCs. The primary photophysical pathways following photoexcitation are fluorescence and non-radiative decay.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (S₀→S₁) S2 S₂ (Excited Singlet) S0->S2 Absorption (S₀→S₂) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing S2->S1 Internal Conversion (Vibrational Relaxation) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating key photophysical processes.

The fluorescence lifetime (τf) of D149 is surprisingly short in many solvents, typically in the range of 100–800 ps.[1][4] However, this lifetime increases significantly to over 2 ns when the dye is embedded in rigid polymer matrices (like PMMA) or adsorbed on a non-injecting semiconductor surface like ZrO₂, which is attributed to the blocking of internal motion.[1][2]

Table 2: Fluorescence Lifetimes (τf) of D149 in Different Environments

Environment Lifetime Component 1 (ps) Lifetime Component 2 (ps) Lifetime Component 3 (ps) Average Lifetime (τ_avg, ps)
Acetonitrile 10 (43%) 330 (57%) - -
Methanol 2.5 (18%) 13 (48%) 103 (34%) -
Toluene - - - 100-800*
on TiO₂ - - - 84
on ZrO₂ - - - 640
on Al₂O₃ 2.3 (60%) 16 120 -

Range reported across various solvents. Data sourced from[1][6].

Photochemical Properties

Photoisomerization

Upon irradiation with UV light, which excites the S2 state, D149 in solution undergoes a reversible photoisomerization.[1] This process leads to the formation of a photoproduct with a slightly red-shifted absorption maximum (from 530 nm to 537 nm in acetonitrile).[1] The reaction can be reversed by subsequent irradiation with visible light.[1][2] NMR spectroscopy has been used to identify the specific double bond involved in this isomerization.[1]

D149 D149 (Ground State) Isomer Photoisomer D149->Isomer UV Light (387 nm) Excitation to S₂ Isomer->D149 Visible Light

Caption: Reversible photoisomerization of this compound.

Aggregation on Surfaces

When adsorbed onto semiconductor surfaces like TiO₂, D149 molecules can interact with each other, leading to the formation of aggregates.[1][2] This aggregation is concentration-dependent and fundamentally alters the photophysical properties of the dye, often leading to a dramatic reduction in fluorescence lifetime and a red-shift in emission.[1][2] Such aggregation can be detrimental to DSSC performance by creating competing deactivation pathways that reduce the electron injection yield.[2]

To mitigate this, co-adsorbents such as chenodeoxycholic acid (cDCA) are often used.[1] These molecules co-adsorb onto the semiconductor surface, increasing the distance between dye molecules and minimizing aggregation.[1]

cluster_0 Aggregation Effect cluster_1 Mitigation with Co-adsorbent a1 D149 a2 D149 a3 D149 label_agg Reduced Lifetime & Quenching b1 D149 c1 cDCA b2 D149 c2 cDCA b3 D149 label_mit Increased Lifetime & Efficiency

Caption: Aggregation of D149 on a surface and its prevention using a co-adsorbent.

Electrochemical Properties and Role in DSSCs

The efficiency of D149 in a DSSC is governed by the alignment of its energy levels with the semiconductor's conduction band and the electrolyte's redox potential.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters.[7] For efficient operation, the LUMO level of the dye must be higher (more negative potential) than the conduction band edge of the semiconductor (e.g., TiO₂) to ensure a driving force for electron injection.[8] Conversely, the HOMO level must be lower (more positive potential) than the redox potential of the electrolyte (typically I⁻/I₃⁻) to allow for efficient dye regeneration.[8]

Table 3: Electrochemical and Energy Level Data for D149

Property Value (eV) Reference Electrode/Method
HOMO -5.07 DFT Calculation
LUMO -2.36 DFT Calculation
HOMO-LUMO Gap 2.71 DFT Calculation
Oxidation Potential 1.04 V vs. NHE

Data sourced from[8][9][10]. Note that values can vary based on the computational method or experimental conditions.

Electron Transfer Dynamics in DSSCs

The core function of D149 in a DSSC involves a series of electron transfer steps that must be kinetically favorable.

DSSC_Workflow Photon 1. Light Absorption (Photon) Dye_GS D149 (Ground State) Photon->Dye_GS Dye_ES D149* (Excited State) TiO2 2. Electron Injection Dye_ES->TiO2 Injects e⁻ Dye_Ox D149⁺ (Oxidized Dye) External_Circuit 4. Charge Collection TiO2->External_Circuit e⁻ travels Electrolyte_Red I⁻ (Iodide) Electrolyte_Red->Dye_Ox 3. Dye Regeneration (donates e⁻) Electrolyte_Ox I₃⁻

Caption: Key electron transfer processes in a D149-sensitized solar cell.

When D149 is adsorbed on TiO₂, the electron injection process is extremely fast, occurring on timescales from femtoseconds to picoseconds.[6] Recombination of the injected electron with the oxidized dye is a competing loss pathway that occurs on a much slower timescale.[6]

Table 4: Electron Dynamics of D149 on TiO₂

Process Lifetime Component 1 Lifetime Component 2
Electron Injection 450 fs (47%) 32 ps (53%)
Recombination 920 ps (16%) A long component (84%)

Data sourced from[6].

Key Experimental Methodologies

Reproducing and building upon existing research requires a clear understanding of the experimental protocols used to characterize D149.

cluster_workflow General Experimental Workflow arrow A Dye Synthesis & Purification B Steady-State Spectroscopy (UV-Vis, Fluorescence) A->B D Electrochemical Analysis (Cyclic Voltammetry) A->D E Surface Adsorption Studies (on TiO₂/ZrO₂) A->E C Time-Resolved Spectroscopy (TCSPC) B->C F Device Fabrication & Testing (DSSC Performance) E->F

References

In-Depth Technical Guide to D149 Dye: Absorption and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the D149 dye, a metal-free indoline (B122111) sensitizer (B1316253) notable for its high molar extinction coefficient and significant application in dye-sensitized solar cells (DSSCs).[1][2][3] This document details its absorption and emission characteristics, the experimental protocols for their measurement, and the underlying electronic transitions.

Photophysical Properties of this compound

D149 is characterized by a strong absorption band in the visible region, which is attributed to an intense intramolecular charge-transfer (ICT) transition.[4] The highest occupied molecular orbital (HOMO) is delocalized over the electron-donating indoline unit, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting cyanoacrylic acid and rhodanine (B49660) moieties.[4] This electronic structure gives rise to its significant molar absorption coefficient.[1][4]

The spectral properties of D149 are sensitive to its environment, particularly the polarity of the solvent. Studies have been conducted in nonpolar (benzene), polar aprotic (acetonitrile), and polar protic (methanol) solvents to elucidate these effects.[1][4]

Quantitative Spectral Data

The key absorption and emission data for this compound in various solvents are summarized below.

SolventAbsorption Max (λmax)Emission Max (λem)Stokes Shift (cm-1)Molar Extinction Coefficient (ε) at λmax
Benzene (B151609)~525 nm[4]~580 nm[4]Not explicitly statedNot explicitly stated
Acetonitrile (B52724)~532 nm[4]~630 nm[4]3140[4]Not explicitly stated
Methanol (B129727)~537 nm[4]~660 nm[4]4018[4]Not explicitly stated
General530 - 540 nm[2][5][6]Not applicableNot applicable68,700 M-1cm-1 (at 540 nm)[2]

Note: Emission maxima are estimated from graphical data presented in the cited literature. The absorption spectra exhibit a primary band between 525–550 nm.[1][4]

Experimental Protocols

The characterization of D149's spectral properties involves several standard and advanced spectroscopic techniques.

Materials
  • Dye: this compound, typically obtained from a commercial supplier like Mitsubishi Paper Mills.[1]

  • Solvents: Spectroscopic grade solvents such as benzene (nonpolar), acetonitrile (polar aprotic), and methanol (polar protic) are commonly used.[1][4]

Steady-State Absorption and Emission Spectroscopy

This protocol outlines the measurement of absorption and fluorescence spectra under continuous illumination.

  • Sample Preparation: Prepare dilute solutions of this compound in the solvent of interest. For absorption measurements, concentrations are chosen to yield an absorbance within the linear range of the spectrophotometer (typically < 1.0).

  • Absorption Measurement:

    • Utilize a dual-beam UV-Vis spectrophotometer, such as a Varian Cary 5000.[1]

    • Use a 1 cm path length quartz cuvette.[1]

    • Record a baseline spectrum with a cuvette filled with the pure solvent.[7]

    • Fill the cuvette with the dye solution and record the absorption spectrum over a relevant wavelength range (e.g., 350-850 nm).[7]

  • Emission Measurement:

    • Use a spectrofluorometer, such as a Horiba Jobin Yvon Fluorolog, equipped for automatic correction of wavelength-dependent instrument sensitivity.[1]

    • Excite the sample at a wavelength on the lower-energy side of the main absorption band to minimize inner-filter effects.

    • For solution measurements, place the cuvette in a right-angle geometry.[1]

    • Record the emission spectrum, scanning from a wavelength just above the excitation wavelength to the near-infrared region.

Time-Resolved Fluorescence Spectroscopy

Time-resolved measurements are crucial for understanding the excited-state dynamics, including fluorescence lifetime.

  • Time-Correlated Single Photon Counting (TC-SPC):

    • Excite the sample using a picosecond diode laser (e.g., 405 nm).[1]

    • Detect the emitted single photons with a high-speed detector.

    • Measure the time delay between the laser pulse and the arrival of the photon.

    • Construct a histogram of photon arrival times to determine the fluorescence decay kinetics. The resulting decay curve is often fitted to a multi-exponential model to extract lifetime components.[1]

  • Streak Camera Measurements:

    • Excite the sample with ultrashort laser pulses (e.g., 400 nm).[1]

    • Use a streak camera to measure the fluorescence intensity as a function of both time and wavelength simultaneously. This provides a complete time-resolved emission spectrum.

Photophysical Pathway of this compound

The absorption of a photon by the this compound initiates a series of photophysical processes. An incoming photon promotes an electron from the ground state (S₀) to an excited singlet state (S₁ or S₂). The primary absorption in the visible spectrum corresponds to the S₀ → S₁ transition, which has significant charge-transfer character.[4] Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via two main pathways: radiative decay (fluorescence) or non-radiative decay (e.g., internal conversion, isomerization).[1] The energy difference between the absorption and emission maxima gives rise to the Stokes shift.

D149_Photophysics S0_label S₀ (Ground State) S1_label S₁ (Excited State) S2_label S₂ (Excited State) S0 S1 S0->S1 S2 S0->S2 S1->S0 hν' S1->S0 NR S2->S1 IC abs_node Absorption (S₀ → S₁/S₂) ic_node Internal Conversion fluor_node Fluorescence (S₁ → S₀) nr_node Non-radiative Decay abs_S1 abs_S2 ic fluor hν' nr

Caption: Jablonski diagram for this compound photophysical pathways.

References

Unveiling the Optical Properties of D149 Dye: A Technical Guide to its Molar Extinction Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Indoline-based D149 Dye for Advanced Research Applications

This technical guide provides an in-depth analysis of the molar extinction coefficient of the this compound, a prominent metal-free organic sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs). Tailored for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

The this compound, with the chemical formula C₄₂H₃₅N₃O₄S₃, is recognized for its high molar extinction coefficient, a critical parameter that dictates the efficiency of light absorption.[1] This guide presents a consolidated view of its optical properties in various solvents, offering a valuable resource for optimizing experimental conditions and advancing research in photosensitization and related areas.

Core Data Presentation

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. For the this compound, this value is significantly influenced by the solvent environment. A key reported value for the molar extinction coefficient of D149 is 68,700 M⁻¹ cm⁻¹ at 540 nm in a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol, a common solvent system for DSSC fabrication.

The wavelength of maximum absorbance (λₘₐₓ) for this compound varies across different solvents, a summary of which is presented in the table below.

Solvent SystemWavelength of Maximum Absorbance (λₘₐₓ) (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)
Acetonitrile/tert-Butanol (1:1 v/v)54068,700
Acetonitrile~530Not explicitly stated
Benzene525 - 550Not explicitly stated
Methanol525 - 550Not explicitly stated
Ethanol530Not explicitly stated
ChloroformNot explicitly statedNot explicitly stated
AcetoneNot explicitly statedNot explicitly stated
Tetrahydrofuran (THF)Not explicitly statedNot explicitly stated
BmimBF₄-Acetonitrile Mixture~530Not explicitly stated

Experimental Protocol: Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient of an organic dye such as D149 is fundamentally based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and the concentration of an absorbing species. The following is a detailed protocol for this experimental procedure.

Materials and Equipment:

  • This compound powder

  • High-purity solvents (e.g., acetonitrile, spectroscopic grade)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound powder using an analytical balance.

    • Dissolve the weighed dye in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

  • Preparation of Serial Dilutions:

    • From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) in volumetric flasks using the same solvent.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the spectrophotometer to scan a wavelength range that includes the expected λₘₐₓ of the this compound (e.g., 300-700 nm).

    • Use a cuvette filled with the pure solvent as a blank to calibrate the spectrophotometer to zero absorbance.

    • Measure the absorbance spectra of each of the prepared dye solutions, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured before filling it.

  • Data Analysis:

    • From the absorbance spectra, identify the wavelength of maximum absorbance (λₘₐₓ).

    • Record the absorbance value at λₘₐₓ for each concentration.

    • Plot a graph of absorbance at λₘₐₓ (on the y-axis) versus concentration (on the x-axis).

    • Perform a linear regression analysis on the plotted data. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert Law (A = εcl).

    • The molar extinction coefficient (ε) is calculated from the slope of the linear regression line, as the path length (l) of the cuvette is typically 1 cm.

    • Slope = ε × l

    • Therefore, ε = Slope / l

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient.

G cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute blank Calibrate with Blank (Pure Solvent) dilute->blank measure Measure Absorbance of Dilutions blank->measure plot Plot Absorbance vs. Concentration measure->plot regression Perform Linear Regression plot->regression calculate Calculate ε from Slope regression->calculate

Caption: Workflow for Molar Extinction Coefficient Determination.

This comprehensive guide provides the necessary data and protocols for the accurate characterization of the this compound. The provided information is intended to support and facilitate advanced research and development in fields where precise control and understanding of photosensitization are paramount.

References

An In-depth Technical Guide on the HOMO and LUMO Energy Levels of D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the indoline (B122111) dye D149, a prominent sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Quantitative Data: HOMO and LUMO Energy Levels

The electronic properties of D149, particularly its frontier molecular orbital energies, are crucial for understanding its performance in DSSCs. These energy levels dictate the efficiency of electron injection into the semiconductor's conduction band and the regeneration of the dye by the electrolyte.[1] The HOMO and LUMO energy levels of D149 have been determined through both experimental techniques and theoretical calculations.

ParameterExperimental Value (eV)Theoretical Value (eV)Method of Determination
HOMO -5.07-5.123 to -5.261Cyclic Voltammetry, Density Functional Theory (DFT)
LUMO -2.36-3.454 to -3.458Cyclic Voltammetry & Absorption Spectroscopy, Density Functional Theory (DFT)
HOMO-LUMO Gap 2.711.665 to 1.807Calculated from Experimental/Theoretical Values

Note: The reported values can vary slightly between different studies due to variations in experimental conditions and computational models.[2][3][4]

Experimental Protocols

The determination of HOMO and LUMO energy levels of dyes like D149 relies on a combination of electrochemical and spectroscopic methods, often complemented by computational chemistry.

2.1 Experimental Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Protocol for Determining HOMO Level:

  • Preparation of the Solution: A solution of D149 dye (typically in the millimolar range) is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).[3]

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).[5]

  • Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for a period of time (e.g., 15-20 minutes) to remove dissolved oxygen, which can interfere with the measurements.[5]

  • Cyclic Voltammetry Measurement: The potential of the working electrode is scanned linearly with time from an initial potential to a final potential and then back again. The resulting current is measured and plotted against the applied potential.

  • Data Analysis: The oxidation potential (E_ox) of the dye is determined from the resulting voltammogram. The HOMO energy level is then calculated using the following equation, often with ferrocene/ferrocenium (Fc/Fc+) as an internal reference:

    • E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + E_Fc/Fc+ (vs vacuum)]

    • The value for E_Fc/Fc+ vs vacuum is commonly taken as 4.8 eV.

Protocol for Determining LUMO Level:

The LUMO level is often determined indirectly by combining the HOMO level with the optical bandgap (E_g) obtained from UV-Vis absorption spectroscopy.[3]

  • UV-Vis Absorption Spectroscopy: The absorption spectrum of the this compound solution is recorded.

  • Bandgap Determination: The onset of the absorption spectrum (λ_onset) is used to calculate the optical bandgap using the formula: E_g (eV) = 1240 / λ_onset (nm).

  • LUMO Calculation: The LUMO energy level is then calculated as: E_LUMO (eV) = E_HOMO (eV) + E_g (eV).

2.2 Theoretical Determination: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[6]

Protocol for DFT Calculations:

  • Molecular Geometry Optimization: The ground-state geometry of the D149 molecule is optimized using a specific functional and basis set (e.g., B3LYP/6-31G(d,p)).[7]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • HOMO and LUMO Energy Calculation: The energies of the HOMO and LUMO are then calculated from the optimized structure.[8] Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum and predict the excitation energies.[6]

Visualizations

3.1 Electron Transfer Pathway in a D149-Sensitized Solar Cell

The following diagram illustrates the key energy levels and the process of electron injection in a dye-sensitized solar cell using this compound. Upon light absorption, an electron is excited from the HOMO to the LUMO of the this compound. For efficient charge separation, the LUMO of the dye must be higher in energy than the conduction band of the semiconductor (e.g., TiO2), and the HOMO must be lower in energy than the redox potential of the electrolyte (e.g., I-/I3-).[2][9]

G cluster_0 Energy Levels cluster_1 Process Vacuum Level (0 eV) Vacuum Level (0 eV) TiO2 Conduction Band (-4.0 eV) TiO2 Conduction Band (-4.0 eV) D149 LUMO (-2.36 eV) D149 LUMO (-2.36 eV) D149 HOMO (-5.07 eV) D149 HOMO (-5.07 eV) I-/I3- Redox Potential (-4.8 eV) I-/I3- Redox Potential (-4.8 eV) D149 HOMO D149 HOMO I-/I3- Redox Potential (-4.8 eV)->D149 HOMO Regeneration Light Absorption (hν) Light Absorption (hν) Electron Injection Electron Injection Dye Regeneration Dye Regeneration D149 LUMO D149 LUMO D149 HOMO->D149 LUMO Excitation D149 LUMO->TiO2 Conduction Band (-4.0 eV) Injection G cluster_HOMO HOMO Level Determination cluster_LUMO LUMO Level Determination CV Cyclic Voltammetry E_ox Determine Oxidation Potential (E_ox) CV->E_ox HOMO Calculate HOMO Energy E_ox->HOMO LUMO Calculate LUMO Energy HOMO->LUMO E_LUMO = E_HOMO + E_g UV_Vis UV-Vis Spectroscopy E_g Determine Optical Bandgap (E_g) UV_Vis->E_g

References

The Intricate Dance of Light and Matter: An In-depth Technical Guide to the Excited State Dynamics and Lifetime of D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline (B122111) dye D149 stands as a prominent metal-free organic sensitizer (B1316253) in the realm of dye-sensitized solar cells (DSSCs), lauded for its high solar energy conversion efficiencies.[1][2][3] A deep understanding of its excited state dynamics and lifetime is paramount for optimizing DSSC performance and designing next-generation photosensitizers. This technical guide delves into the core photophysical processes governing the fate of the excited D149 molecule, presenting key quantitative data, detailed experimental protocols, and visual workflows to illuminate these complex phenomena.

Excited State Lifetime of D149: A Tale of Solvent and Environment

The lifetime of the first singlet excited state (S1) of D149 is profoundly influenced by its surrounding environment, exhibiting significant variations in different organic solvents and when adsorbed onto semiconductor surfaces.[1][4][5] These variations are primarily attributed to factors such as solvent polarity, hydrogen bonding capabilities, and dye concentration.[4][6]

Quantitative Data Summary

The following table summarizes the excited state lifetimes of D149 in various environments as determined by time-resolved spectroscopic techniques.

EnvironmentExcited State Lifetime (τ)CommentsReference(s)
Solvents
Acetonitrile (B52724)280 psThe lifetime is influenced by solvent polarity.[4]
Acetone540 ps[4]
Tetrahydrofuran (THF)720 ps[4]
Chloroform800 ps[4]
Methanol99 psShorter lifetime suggests a significant role of hydrogen bonding in deactivation.[4][5]
Ethanol178 psShorter lifetime compared to acetonitrile despite lower polarity, indicating hydrogen bonding effects.[4][5]
Benzene-Investigated as a nonpolar solvent.[3]
On Surfaces
ZrO₂> 2 nsIncreased lifetime attributed to blocked internal motion and reduced aggregation.[1][2]
ZnO Nanoparticles< 200 fs to tens of psElectron injection occurs on a very fast timescale.[7]
TiO₂ Nanoparticles-Electron injection and dye deactivation mechanisms have been studied.[7]
In Polymer Matrices
Polymethyl methacrylate (B99206) (PMMA)> 2 nsSteric constraints hinder non-radiative decay pathways.[1][2]
Polystyrene (PS)> 2 nsSimilar to PMMA, the rigid environment increases the excited state lifetime.[3]

Deactivation Pathways of Excited D149

Upon photoexcitation, the D149 molecule does not solely return to its ground state via radiative decay (fluorescence). Several non-radiative deactivation channels compete, significantly impacting its excited state lifetime and, consequently, the efficiency of electron injection in DSSCs.

G Figure 1: Key Deactivation Pathways of Photoexcited D149 Dye D149_ground D149 (S₀) D149_excited D149* (S₁) D149_ground->D149_excited Photoexcitation (hν) Isomer Photoisomer D149_excited->Isomer Isomerization Aggregate Aggregates D149_excited->Aggregate Self-Quenching Protonated Excited State Proton Transfer D149_excited->Protonated Proton Quenching Injection Electron Injection (e.g., to TiO₂) D149_excited->Injection Charge Transfer Fluorescence Fluorescence D149_excited->Fluorescence Radiative Decay Nonradiative Non-radiative Decay (Internal Conversion) D149_excited->Nonradiative Non-radiative Decay Isomer->D149_ground Reversible Aggregate->D149_ground Protonated->D149_ground Fluorescence->D149_ground Nonradiative->D149_ground

Figure 1: Key Deactivation Pathways of Photoexcited this compound

The primary deactivation pathways for the excited this compound include:

  • Isomerization: Excitation, particularly to the S2 state, can lead to the formation of a photoisomer, which is a reversible process.[1][2] This structural change provides an efficient non-radiative decay channel.

  • Aggregation: At higher concentrations, D149 molecules can form aggregates, leading to a dramatic reduction in the excited state lifetime due to self-quenching.[1][2][3]

  • Excited State Proton Transfer: In the presence of protic solvents or acids, including the carboxylic acid group of another D149 molecule, excited state proton transfer can occur, leading to quenching of the excited state.[5][6]

  • Electron Injection: In a DSSC, the desired pathway is the injection of an electron from the excited dye into the conduction band of a semiconductor like TiO₂ or ZnO.[1][3] This process must be significantly faster than the competing deactivation pathways to ensure high solar cell efficiency.

Experimental Protocols for Measuring Excited State Dynamics

The investigation of D149's excited state dynamics relies on a suite of sophisticated time-resolved spectroscopic techniques. These methods allow for the monitoring of transient species and the determination of their lifetimes on timescales ranging from femtoseconds to nanoseconds.

Time-Correlated Single-Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes.[4][8] It is particularly well-suited for studying dilute solutions.[5]

Methodology:

  • Excitation: A high-repetition-rate pulsed laser excites the D149 sample.

  • Photon Detection: A sensitive single-photon detector captures the emitted fluorescence photons.

  • Time-to-Amplitude Conversion: The time difference between the laser pulse and the detection of the first fluorescence photon is measured by a time-to-amplitude converter (TAC).

  • Histogramming: The time differences from many excitation-emission cycles are collected to build a histogram of photon arrival times.

  • Data Analysis: The resulting fluorescence decay curve is fitted to an exponential or multi-exponential function to extract the excited state lifetime(s).

Pump-Probe Transient Absorption Spectroscopy

This technique monitors the changes in absorption of a sample after excitation by a short laser pulse.

Methodology:

  • Pump Pulse: An ultrashort, intense "pump" pulse excites the D149 sample to the S1 state.

  • Probe Pulse: A weaker, broadband "probe" pulse, delayed in time with respect to the pump pulse, passes through the sample.

  • Spectral Measurement: The absorption spectrum of the probe pulse is measured after it has passed through the excited sample.

  • Time Delay Variation: By systematically varying the time delay between the pump and probe pulses, a series of transient absorption spectra are recorded.

  • Kinetic Analysis: The changes in absorbance at specific wavelengths over time are analyzed to determine the kinetics of the excited state decay and the formation of any transient species.[4]

G Figure 2: Generalized Workflow for Time-Resolved Fluorescence Spectroscopy cluster_0 Excitation cluster_1 Sample Interaction cluster_2 Detection & Timing cluster_3 Data Acquisition & Analysis PulsedLaser Pulsed Laser Source Sample D149 Sample PulsedLaser->Sample Excitation Pulse (hν) TimingElectronics Timing Electronics (TAC) PulsedLaser->TimingElectronics Start Signal Detector Single-Photon Detector Sample->Detector Emitted Photon Detector->TimingElectronics Stop Signal MCA Multichannel Analyzer (Histogramming) TimingElectronics->MCA Computer Data Analysis (Lifetime Extraction) MCA->Computer

Figure 2: Generalized Workflow for Time-Resolved Fluorescence Spectroscopy

Conclusion

The excited state dynamics of the this compound are a complex interplay of intrinsic molecular properties and extrinsic environmental factors. Its relatively short excited state lifetime in many common solvents is a result of efficient non-radiative deactivation pathways, including isomerization and aggregation. However, by restricting these pathways, for instance in rigid polymer matrices or on surfaces like ZrO₂, the lifetime can be significantly extended. A thorough understanding of these dynamics, gained through advanced experimental techniques, is crucial for the rational design of more efficient and robust sensitizers for dye-sensitized solar cells and other photophysical applications. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working to harness the potential of D149 and similar organic dyes.

References

D149 as a Metal-Free Sensitizer for Dye-Sensitized Solar Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizer, a dye molecule anchored to a wide-bandgap semiconductor, is the heart of the DSSC, responsible for light harvesting and charge separation. While ruthenium-based complexes have historically dominated the field, significant research has been directed towards the development of metal-free organic dyes as viable alternatives. These organic sensitizers offer several advantages, including high molar extinction coefficients, tunable photophysical and electrochemical properties, and lower cost.

This technical guide provides an in-depth overview of D149, a prominent indoline-based metal-free organic sensitizer. D149 has demonstrated high power conversion efficiencies in DSSCs, making it a subject of considerable interest in the research community.[1][2][3] This document will cover the fundamental properties of D149, detailed experimental protocols for its use in DSSCs, and a summary of its performance characteristics.

Core Properties of D149

D149, also known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a D-π-A type organic dye.[4] Its molecular structure features a bulky electron-donating indoline (B122111) group, a conjugated π-bridge, and a rhodanine-3-acetic acid acceptor/anchoring group. This architecture facilitates efficient intramolecular charge transfer upon photoexcitation, a critical process for successful electron injection into the semiconductor's conduction band.

Photophysical Properties

The photophysical properties of D149 are central to its function as a sensitizer. It exhibits a strong absorption in the visible region of the electromagnetic spectrum, which is crucial for capturing a significant portion of the solar irradiance.

Table 1: Photophysical Properties of D149

Property Value Solvent/Condition Reference
Absorption Maximum (λmax) 525-550 nm In various solvents [1]
531 nm [4]
530 nm In solution [5][6]
540 nm [2][7]
Molar Extinction Coefficient (ε) 68,700 M-1cm-1 at 540 nm [2][7]
Excited State Lifetime 100-720 ps In various solvents [1][3]
< 120 ps Adsorbed on a surface [1]

| | > 2 ns | In polymer matrices and on ZrO2 |[1][3] |

Electrochemical Properties

The electrochemical properties of D149, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, determine the thermodynamic feasibility of electron injection and dye regeneration in a DSSC. For efficient operation, the LUMO level of the dye must be more negative (higher in energy) than the conduction band edge of the semiconductor (typically TiO2 or ZnO), and the HOMO level must be more positive (lower in energy) than the redox potential of the electrolyte.

Table 2: Electrochemical Properties of D149

Property Energy Level (eV) Method Reference
HOMO -5.07 DFT

| LUMO | -2.36 | DFT | |

Performance in Dye-Sensitized Solar Cells

The performance of D149 in DSSCs is evaluated based on several key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE). D149 has been reported to achieve impressive efficiencies, reaching up to 9%.[1][2][3][7]

Table 3: Photovoltaic Performance of DSSCs based on D149 Sensitizer

Semiconductor Electrolyte Jsc (mA/cm2) Voc (V) FF PCE (%) Reference
ZnO Not specified 8.80 0.725 0.254 1.625
TiO2 Ionic-liquid based Not specified Not specified Not specified 9.03
TiO2 Acetonitrile-based Not specified Not specified Not specified 6.67

| Rutile TiO2 | I-/I3- | Not specified | Not specified | Not specified | 8.6 |[7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of D149, fabrication of DSSCs using D149, and the characterization of the resulting devices.

Synthesis of D149 Dye

Step 1: Synthesis of the Indoline Aldehyde Precursor

  • Synthesis of 4-(4-(2,2-diphenylethenyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole: This intermediate can be synthesized via a Fischer indole (B1671886) synthesis between 4-(2,2-diphenylethenyl)phenylhydrazine and cyclopentanone, followed by N-alkylation with a suitable reagent.

  • Vilsmeier-Haack Formylation: The indoline derivative from the previous step is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 7-position of the indoline ring, yielding the aldehyde precursor.

Step 2: Synthesis of the Rhodanine-3-acetic acid Acceptor

Step 3: Knoevenagel Condensation

  • Final Condensation: The indoline aldehyde precursor and rhodanine-3-acetic acid are reacted in a suitable solvent such as acetic acid or ethanol (B145695) with a catalytic amount of a base like piperidine (B6355638) or ammonium (B1175870) acetate. The reaction mixture is heated to reflux to drive the Knoevenagel condensation, forming the this compound. The product is then purified by column chromatography.

Fabrication of D149-Sensitized Solar Cells

The following protocol outlines the fabrication of a typical DSSC using D149 as the sensitizer.

  • Preparation of the Photoanode (Working Electrode):

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326).

    • Deposit a compact blocking layer of TiO2 onto the FTO glass by spin-coating or spray pyrolysis.

    • Deposit a mesoporous layer of TiO2 nanoparticles (e.g., P25) onto the blocking layer using a technique like screen printing or doctor-blading.

    • Sinter the TiO2-coated FTO glass at high temperatures (e.g., 450-500 °C) to ensure good particle necking and electrical contact.

    • After cooling to about 80-100 °C, immerse the photoanode into a dye solution.[2]

  • Dye Sensitization:

    • Prepare a 0.3-0.5 mM solution of D149 in a suitable solvent mixture, such as acetonitrile (B52724) and tert-butanol (B103910) (1:1 v/v).[2][7]

    • Immerse the sintered TiO2 photoanode in the this compound solution and keep it in the dark for 12-24 hours to ensure complete dye adsorption.[2][7]

    • After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and then dry it.[2][7]

  • Preparation of the Counter Electrode:

    • Clean another FTO glass substrate.

    • Deposit a thin layer of a catalyst, typically platinum or carbon, onto the conductive side of the FTO glass. For platinum, this can be done by drop-casting a solution of H2PtCl6 in isopropanol and then heating it to around 400 °C.[2]

  • Assembly of the DSSC:

    • Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn®) to prevent short-circuiting.[2][7]

    • Heat the assembly to seal the edges.

    • Introduce the electrolyte solution (e.g., a solution containing an I-/I3- redox couple in an organic solvent like acetonitrile) into the space between the electrodes through pre-drilled holes in the counter electrode.[7]

    • Seal the holes to prevent electrolyte leakage.

Characterization Techniques
  • UV-Vis Absorption Spectroscopy:

    • To determine the absorption spectrum of the this compound, dissolve a small amount of the dye in a suitable solvent and record the spectrum using a UV-Vis spectrophotometer.

    • To measure the absorption of the dye-sensitized photoanode, record the spectrum of the anode before and after dye loading.

  • Cyclic Voltammetry (CV):

    • Perform cyclic voltammetry on the this compound to determine its HOMO and LUMO energy levels. This is typically done in a three-electrode setup with a working electrode, a counter electrode, and a reference electrode, in a solution containing the dye and a supporting electrolyte.

  • Photovoltaic Performance Measurement:

    • Use a solar simulator with a standard AM 1.5G spectrum (100 mW/cm2) to illuminate the fabricated DSSC.

    • Measure the current-voltage (I-V) characteristics of the cell using a source meter.

    • From the I-V curve, determine the Jsc, Voc, FF, and calculate the PCE.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE (also known as External Quantum Efficiency or EQE) spectrum of the DSSC. This technique measures the ratio of the number of electrons collected in the external circuit to the number of incident photons at a specific wavelength. The IPCE spectrum provides insights into the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.

Visualizations

Signaling Pathway of D149 in a DSSC

DSSC_Mechanism Sunlight Sunlight (hν) D149_GS D149 (Ground State) Sunlight->D149_GS 1. Light Absorption D149_ES D149* (Excited State) TiO2_CB TiO₂ Conduction Band D149_ES->TiO2_CB 2. Electron Injection D149_Ox D149⁺ (Oxidized) External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode e⁻ I_minus 3I⁻ I_minus->D149_Ox 4. Dye Regeneration I3_minus I₃⁻ Counter_Electrode->I3_minus 5. Electrolyte Regeneration

Caption: Electron and energy transfer processes in a D149-sensitized solar cell.

Experimental Workflow for DSSC Fabrication with D149

DSSC_Fabrication_Workflow Start Start Prep_Photoanode Prepare Photoanode (FTO Cleaning, TiO₂ Deposition, Sintering) Start->Prep_Photoanode Prep_Counter_Electrode Prepare Counter Electrode (FTO Cleaning, Catalyst Deposition) Start->Prep_Counter_Electrode Dye_Sensitization Dye Sensitization (Immerse Photoanode in D149 Solution) Prep_Photoanode->Dye_Sensitization Assembly Assemble Cell (Sandwich Electrodes with Spacer) Prep_Counter_Electrode->Assembly Dye_Sensitization->Assembly Electrolyte_Filling Fill with Electrolyte Assembly->Electrolyte_Filling Sealing Seal the Cell Electrolyte_Filling->Sealing Characterization Characterize Device (I-V, IPCE) Sealing->Characterization End End Characterization->End

Caption: Workflow for the fabrication and characterization of a D149-based DSSC.

Logical Relationship of D149 Properties to DSSC Performance

D149_Properties_Performance cluster_properties D149 Properties cluster_effects Key Processes cluster_performance DSSC Performance Photophysical Photophysical Properties (High ε, Broad Absorption) Light_Harvesting Efficient Light Harvesting Photophysical->Light_Harvesting Electrochemical Electrochemical Properties (Suitable HOMO/LUMO) Electron_Injection Favorable Electron Injection Electrochemical->Electron_Injection Dye_Regeneration Efficient Dye Regeneration Electrochemical->Dye_Regeneration Structural Molecular Structure (D-π-A Design) Structural->Photophysical Structural->Electrochemical Jsc High Jsc Light_Harvesting->Jsc Electron_Injection->Jsc Voc High Voc Electron_Injection->Voc Dye_Regeneration->Jsc PCE High PCE Jsc->PCE Voc->PCE

Caption: Relationship between D149's properties and the performance of the DSSC.

Conclusion

D149 stands as a testament to the potential of metal-free organic dyes in the field of dye-sensitized solar cells. Its impressive photophysical and electrochemical properties, stemming from its well-designed molecular structure, translate into high power conversion efficiencies. This technical guide has provided a comprehensive overview of D149, from its fundamental characteristics to practical experimental protocols and performance data. The continued exploration and optimization of D149 and similar organic sensitizers will undoubtedly play a crucial role in the advancement of next-generation photovoltaic technologies.

References

A Theoretical and Computational Guide to the Conformational Isomers of D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical modeling of D149 dye conformers, critical for understanding its application in dye-sensitized solar cells (DSSCs). The D149 indoline (B122111) dye is a prominent metal-free organic sensitizer (B1316253) known for its high molar absorption coefficient and efficient photon-to-current conversion.[1][2] Understanding its conformational landscape through computational chemistry is paramount for optimizing its performance and designing next-generation photosensitizers.

Introduction to D149 and its Conformers

The this compound, chemically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, possesses several rotatable bonds that give rise to different stable conformations, or conformers.[3] Theoretical studies, primarily using Density Functional Theory (DFT), have identified three principal low-energy conformers, often labeled con1, con2, and con3.[4][5] These conformers arise from the rotation around crucial single bonds that influence the dye's overall geometry and electronic properties.[4] The relative stability and electronic characteristics of these conformers directly impact the dye's light-harvesting efficiency and electron injection dynamics in a DSSC.

Theoretical Modeling: Methodology and Protocols

The characterization of D149 conformers is predominantly achieved through computational methods, specifically DFT and its time-dependent extension (TD-DFT) for excited-state properties.[4][6] These methods provide a robust framework for predicting molecular geometries, electronic structures, and optical properties.

Experimental Protocol: Computational Chemistry

  • Geometry Optimization:

    • Objective: To find the lowest energy (most stable) structure for each conformer.

    • Method: Density Functional Theory (DFT) is the most common method.

    • Functionals: A variety of exchange-correlation functionals are employed, with hybrid functionals often providing a good balance of accuracy and computational cost. Commonly used functionals include:

      • B3LYP: A widely used hybrid functional.[1][4]

      • PBE0: Another popular hybrid functional known for good agreement with experimental spectra.[4][6]

      • CAM-B3LYP: A long-range corrected functional, often better for charge-transfer excitations.[4]

      • MPW1K: A functional that also performs well for electronic properties.[4]

    • Basis Set: The Pople-style basis set 6-31G* or 6-31G(d,p) is frequently used for initial optimizations, providing a reasonable compromise between accuracy and computational demand.[1][4]

  • Calculation of Electronic Properties:

    • Objective: To determine the electronic structure, including frontier molecular orbitals (HOMO and LUMO), which are crucial for electron transfer processes.

    • Method: DFT calculations on the optimized geometries.

    • Analysis: The Highest Occupied Molecular Orbital (HOMO) is typically delocalized over the electron-donating indoline unit, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized around the electron-accepting rhodanine-3-acetic acid moiety.[7] The energy levels of the HOMO and LUMO are critical for ensuring efficient electron injection into the semiconductor's conduction band (e.g., TiO₂ or ZnO).[4]

  • Simulation of Absorption Spectra:

    • Objective: To predict the UV-Vis absorption spectrum and identify the key electronic transitions.

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is applied to the optimized ground-state geometries.[6]

    • Solvent Effects: Since experiments are typically conducted in solution, a solvent model is crucial for accurate predictions. The Polarizable Continuum Model (PCM) is widely used to simulate the effect of solvents like acetonitrile, methanol, or chloroform.[4][6]

  • Surface Adsorption Modeling:

    • Objective: To understand how the dye anchors to the semiconductor surface (e.g., TiO₂ or ZnO).

    • Method: Periodic DFT calculations are used to model the dye molecule on a slab of the semiconductor material.[4][8] This confirms that the dye can be firmly anchored to the surface, a prerequisite for efficient electron injection.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data derived from theoretical studies on D149 conformers.

Table 1: Calculated Maximum Absorbance Wavelengths (λ_max) and Relative Energies of D149 Conformers in Gas Phase.

ConformerFunctionalλ_max (nm)Relative Energy (kcal/mol)
con1 B3LYP/6-31G5350.00
con2 B3LYP/6-31G5211.89
con3 B3LYP/6-31G*5340.02

Data sourced from DFT/TDDFT characterizations of D149.[4] The relative energies indicate that con1 and con3 are nearly isoenergetic and are the most stable conformers.

Table 2: Calculated HOMO, LUMO, and Energy Gap (E_g) for D149.

MediumHOMO (eV)LUMO (eV)E_g (eV)
Gas Phase-5.13-2.782.35
Water-5.25-2.842.41
DMSO-5.23-2.822.41
Ethanol-5.24-2.832.41

Data calculated at the B3LYP/6-311+G(d,p) level of theory.[1] The narrow energy gap signifies strong reactivity and stability, beneficial for DSSC applications.[1]

Table 3: Comparison of Calculated vs. Experimental Absorption Maxima (λ_max) in Different Solvents.

SolventCalculated λ_max (nm) (PBE0)Experimental λ_max (nm)
Acetonitrile532526
Methanol533525
Chloroform542539
THF542532

Theoretical values were calculated using the PBE0 functional, which shows good agreement with experimental data in polar solvents.[4] Experimental data is widely reported in literature.[2][9]

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in the theoretical modeling and function of D149.

G cluster_input Initial Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Predicted Properties start D149 Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Analysis (Confirm Minima) geom_opt->freq_calc Verify Stability electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop excited_state Excited State Calculation (e.g., PBE0/PCM) geom_opt->excited_state energies Conformer Energies geom_opt->energies orbitals Frontier Orbitals electronic_prop->orbitals abs_spectra Simulate Absorption Spectrum excited_state->abs_spectra lambda_max λ_max abs_spectra->lambda_max

Caption: Computational workflow for theoretical modeling of this compound.

G Dye_GS D149 Ground State (S0) Dye_ES D149 Excited State (S1) Dye_GS->Dye_ES 1. Light Absorption (hν) Dye_ES->Dye_GS Fluorescence/ Non-radiative Decay TiO2_CB Semiconductor Conduction Band (e.g., TiO2) Dye_ES->TiO2_CB 2. Electron Injection Dye_Ox D149 Oxidized State (D+) Electrolyte Redox Mediator (e.g., I-/I3-) Electrolyte->Dye_Ox 3. Dye Regeneration

Caption: Electron transfer pathway in a D149-sensitized solar cell.

Caption: Relationship between D149 and its primary conformers.

References

Methodological & Application

Application Notes and Protocols for Sensitizing TiO₂ with D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the sensitization of titanium dioxide (TiO₂) nanocrystalline films with the organic indoline (B122111) dye, D149. This procedure is a critical step in the fabrication of Dye-Sensitized Solar Cells (DSSCs), a promising technology for solar energy conversion. The D149 dye is a metal-free organic sensitizer (B1316253) known for its high molar extinction coefficient, which allows for efficient light harvesting.[1] Proper sensitization of the TiO₂ photoanode is paramount for achieving high power conversion efficiencies in DSSCs.

The following sections detail the necessary materials, a step-by-step experimental protocol for the sensitization process, and a summary of expected performance data. Additionally, diagrams are provided to visualize the experimental workflow and the fundamental charge transfer processes in a D149-sensitized solar cell.

Materials and Equipment

  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • TiO₂ Paste: Commercial or prepared via established methods (e.g., screen printing paste)

  • Sensitizer: this compound (5-((4-(4-(2,2-diphenylethenyl)phenyl)-1,2,3,3a,7a-hexahydro-4H-indol-7-yl)methylene)-2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)-4-oxo-3-thiazolidinyl)acetic acid)

  • Solvents:

  • Co-adsorbent (optional): Chenodeoxycholic acid (CDCA)

  • Equipment:

    • Screen printer or doctor-blade coater

    • Hot plate

    • Furnace capable of reaching 500°C

    • Sealed container for dye sensitization (e.g., petri dish with a lid)

    • Tweezers

    • Nitrogen or argon gas flow for drying

Experimental Protocol

This protocol is divided into two main stages: the preparation of the TiO₂ photoanode and the subsequent sensitization with this compound.

Preparation of the TiO₂ Photoanode

A mesoporous TiO₂ film with high surface area is essential for adequate dye loading.

  • Cleaning of FTO Substrates:

    • Thoroughly clean the FTO glass substrates by sequential sonication in a detergent solution, deionized water, and ethanol, each for 15 minutes.

    • Dry the substrates under a stream of nitrogen or argon gas.

  • Deposition of TiO₂ Paste:

    • Deposit the TiO₂ paste onto the conductive side of the FTO substrate using a screen printer or the doctor-blade technique to achieve a uniform film. The thickness of the film is a critical parameter influencing the solar cell performance.

  • Sintering of the TiO₂ Film:

    • Dry the coated substrate on a hot plate at 120°C for 10 minutes to evaporate the organic solvents from the paste.

    • Transfer the substrate to a furnace and sinter at 450-500°C for 30 minutes. This step removes organic binders and promotes necking between the TiO₂ nanoparticles, ensuring good electrical contact.

    • Allow the TiO₂ photoanode to cool down to approximately 80-100°C before the sensitization step.

Sensitization of the TiO₂ Photoanode with this compound

This step involves the adsorption of the this compound molecules onto the surface of the mesoporous TiO₂ film.

  • Preparation of the Dye Solution:

    • Prepare a 0.3 mM to 0.5 mM solution of this compound in a 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous tert-butanol.

    • If using a co-adsorbent to reduce dye aggregation, add chenodeoxycholic acid (CDCA) to the dye solution at a concentration of 10 mM.

  • Immersion of the Photoanode:

    • While the TiO₂ photoanode is still warm (around 80°C), immerse it in the prepared this compound solution in a sealed, dark container. The sensitization process is typically carried out for 12 to 24 hours at room temperature. The optimal immersion time can vary depending on the TiO₂ film thickness and porosity.

  • Rinsing and Drying:

    • After the immersion period, remove the photoanode from the dye solution and rinse it with anhydrous ethanol to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode under a gentle stream of nitrogen or argon gas.

The D149-sensitized TiO₂ photoanode is now ready for the assembly of the dye-sensitized solar cell.

Data Presentation

The performance of a D149-sensitized solar cell is characterized by several key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η). The following table summarizes typical performance data for DSSCs fabricated with this compound under various conditions.

Dye SystemJsc (mA/cm²)Voc (V)FFEfficiency (η) (%)Reference
D14917.50.690.688.2Fictional Data for Illustration
D149 with CDCA16.80.720.708.5Fictional Data for Illustration

Note: The data presented in this table is for illustrative purposes and represents typical values reported in the literature. Actual performance may vary depending on the specific experimental conditions, materials quality, and fabrication techniques.

Visualizations

Experimental Workflow for TiO₂ Sensitization

G cluster_prep Photoanode Preparation cluster_sens Sensitization Process A Clean FTO Substrate B Deposit TiO₂ Paste A->B C Sinter TiO₂ Film at 500°C B->C D Prepare 0.5 mM this compound Solution C->D Cool to 80°C E Immerse TiO₂ Photoanode (12-24h) D->E F Rinse with Ethanol E->F G Dry with N₂/Ar F->G H H G->H Ready for DSSC Assembly

Caption: Workflow for the preparation and sensitization of a TiO₂ photoanode with this compound.

Charge Transfer Pathway in a D149-Sensitized Solar Cell

G cluster_dssc DSSC Components TiO2 TiO₂ Conduction Band External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport D149_GS D149 (Ground State) D149_ES D149* (Excited State) D149_ES->TiO2 2. Electron Injection Electrolyte_Red I⁻ (Electrolyte) Electrolyte_Red->D149_ES 5. Dye Regeneration Electrolyte_Ox I₃⁻ (Electrolyte) Photon Light (hν) Photon->D149_GS 1. Light Absorption External_Circuit->Electrolyte_Ox 4. Electron Transfer at Counter Electrode

Caption: Electron transfer pathway in a this compound-sensitized solar cell.

References

Application Notes and Protocols for D149 Dye in Photocatalytic Hydrogen Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the indoline (B122111) dye D149 as a photosensitizer in photocatalytic systems for hydrogen production. This document includes key performance data, detailed experimental protocols, and conceptual diagrams to facilitate the application of D149 in research and development settings.

Introduction

The indoline dye D149 has demonstrated significant potential in dye-sensitized solar cells and is now emerging as a promising candidate for visible-light-driven photocatalytic hydrogen evolution.[1] Its broad absorption in the visible spectrum and efficient electron transfer properties make it an attractive sensitizer (B1316253) for semiconductor materials like graphitic carbon nitride (g-C3N4) and titanium dioxide (TiO2).[1][2] When integrated into a photocatalytic system, D149 can significantly enhance the hydrogen production rate by improving visible light absorption and promoting charge separation.[3]

Quantitative Data Presentation

The photocatalytic performance of D149-sensitized systems is significantly influenced by the semiconductor support and the presence of a co-catalyst. The following table summarizes the hydrogen evolution rates for a D149-sensitized protonated g-C3N4 (pCN) system with platinum (Pt) as a co-catalyst.

PhotocatalystAverage H₂ Evolution Rate (μmol·h⁻¹·g⁻¹)Sacrificial AgentLight SourceReference
pCNLow ActivityTEOAVisible Light[2]
D149Low ActivityTEOAVisible Light[2]
D149/pCNSlightly Increased ActivityTEOAVisible Light[2]
pCN-Pt657.0TEOAVisible Light[1][3]
D149/pCN-Pt 2138.2 TEOA Visible Light [1][3]

TEOA: Triethanolamine

Experimental Protocols

This section outlines the detailed methodologies for the preparation of a D149-sensitized photocatalyst and the subsequent photocatalytic hydrogen evolution experiment.

3.1. Preparation of D149-Sensitized g-C3N4 (D149/pCN)

This protocol is adapted from the synthesis of similar dye-sensitized photocatalysts.

Materials:

  • Bulk graphitic carbon nitride (g-C3N4)

  • Hydrochloric acid (HCl) solution

  • D149 dye

  • Ethanol (B145695)

  • Deionized water

  • Beakers, magnetic stirrer, centrifuge, oven

Procedure:

  • Protonation of g-C3N4 (pCN):

    • Disperse a specific amount of bulk g-C3N4 in an aqueous HCl solution.

    • Stir the suspension for a designated period (e.g., 24 hours) at room temperature.

    • Collect the resulting protonated g-C3N4 (pCN) by centrifugation.

    • Wash the pCN powder thoroughly with deionized water until the pH is neutral.

    • Dry the pCN powder in an oven at a specified temperature (e.g., 60 °C) overnight.

  • Dye Sensitization:

    • Prepare a solution of this compound in a suitable solvent like ethanol.

    • Disperse the prepared pCN powder in the this compound solution.

    • Stir the mixture in the dark for an extended period (e.g., 24 hours) to ensure complete adsorption of the dye onto the pCN surface.

    • Collect the D149/pCN composite by centrifugation.

    • Wash the composite with ethanol to remove any non-adsorbed dye molecules.

    • Dry the final D149/pCN photocatalyst in an oven at a low temperature (e.g., 60 °C).

3.2. Photocatalytic Hydrogen Evolution

This protocol describes a typical setup for a photocatalytic hydrogen evolution experiment using the D149/pCN photocatalyst.

Materials and Equipment:

  • D149/pCN photocatalyst

  • Chloroplatinic acid (H₂PtCl₆) solution (for in-situ deposition of Pt co-catalyst)

  • Triethanolamine (TEOA) as a sacrificial electron donor

  • Deionized water

  • Photoreactor with a quartz window

  • Visible light source (e.g., Xenon lamp with a UV cutoff filter)

  • Gas chromatograph (GC) for hydrogen detection

  • Magnetic stirrer

  • Gas-tight syringe

Procedure:

  • Catalyst Suspension Preparation:

    • Disperse a precise amount of the D149/pCN photocatalyst in a specific volume of an aqueous solution containing a known concentration of TEOA (e.g., 10 vol%).

    • Add a calculated amount of H₂PtCl₆ solution to the suspension to achieve the desired weight percentage of the Pt co-catalyst.

  • Experimental Setup:

    • Transfer the catalyst suspension to the photoreactor.

    • Seal the reactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen.

    • Place the photoreactor under the visible light source and ensure continuous stirring of the suspension.

  • Hydrogen Measurement:

    • During irradiation, periodically take gas samples (e.g., every hour) from the headspace of the reactor using a gas-tight syringe.

    • Inject the collected gas samples into a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.

    • Calculate the rate of hydrogen evolution based on the amount of hydrogen produced over a specific time interval and normalize it by the mass of the photocatalyst used.

Visualizations

4.1. Experimental Workflow

G cluster_prep Photocatalyst Preparation cluster_exp Hydrogen Evolution Experiment pcn_prep Protonation of g-C3N4 dye_sens This compound Sensitization pcn_prep->dye_sens susp_prep Catalyst Suspension (D149/pCN, TEOA, H2PtCl6) dye_sens->susp_prep reaction Photocatalytic Reaction (Visible Light Irradiation) susp_prep->reaction h2_detect H2 Detection (GC) reaction->h2_detect G D149 D149 D149_excited D149* D149->D149_excited Visible Light D149_excited->D149 h+ pCN_CB pCN (CB) D149_excited->pCN_CB e- injection Pt Pt pCN_CB->Pt e- transfer H2 H2 Pt->H2 2e- + 2H+ TEOA TEOA TEOA_oxidized TEOA+ TEOA->TEOA_oxidized e- donation TEOA_oxidized->D149 Regeneration H_plus H+ H_plus->H2

References

Application Notes and Protocols for the Fabrication of D149 Dye-Sensitized ZnO Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the fabrication and characterization of D149 dye-sensitized zinc oxide (ZnO) solar cells. The following sections detail the necessary materials, step-by-step experimental protocols, and expected performance metrics.

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low cost, ease of fabrication, and respectable power conversion efficiencies. This application note focuses on DSSCs utilizing a zinc oxide (ZnO) semiconductor photoanode and the organic indoline (B122111) dye D149 as the sensitizer. ZnO is an attractive alternative to the more commonly used titanium dioxide (TiO₂) due to its similar wide bandgap and higher electron mobility. The this compound is known for its high molar extinction coefficient, which allows for efficient light harvesting. This document will guide researchers through the entire fabrication process, from the preparation of the ZnO photoanode to the assembly and characterization of the final solar cell.

Data Presentation: Performance of this compound-Sensitized ZnO Solar Cells

The performance of this compound-sensitized ZnO solar cells is influenced by various factors, including the morphology of the ZnO photoanode, the composition of the electrolyte, and the dye loading. The following table summarizes typical performance parameters obtained under simulated AM1.5 illumination.

ZnO Photoanode Preparation MethodElectrolyte CompositionOpen-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)Reference
Doctor Blading of ZnO Nanoparticles0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) (TBP) in acetonitrile (B52724)~0.55 - 0.70~5.0 - 8.2~0.50 - 0.65~2.0 - 3.5[1][2]
Chemical Bath Deposition0.1 M Zn(NO₃)₂, 0.1 M Hexamethylenetetramine~0.60~4.5~0.60~1.6[3]
Sol-Gel Spin CoatingZinc Acetate Dihydrate in Ethanol~0.58~3.2~0.55~1.0N/A
Ionic Liquid Electrolyte1-propyl-3-methylimidazolium iodide (PMII) with I₂~0.50 - 0.60~7.0 - 10.6~0.45 - 0.55~2.9[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the fabrication of this compound-sensitized ZnO solar cells.

Preparation of ZnO Photoanode via Doctor-Blading
  • Substrate Cleaning: Begin by cleaning fluorine-doped tin oxide (FTO) coated glass substrates. This is a critical step to ensure good adhesion of the ZnO film.

    • Sequentially sonicate the FTO substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues.

  • Preparation of ZnO Paste:

    • Create a ZnO nanoparticle paste by grinding a mixture of commercial ZnO nanoparticles (e.g., 1 g), ethyl cellulose (B213188) (as a binder), and terpineol (B192494) (as a solvent) in a mortar and pestle.

    • The exact ratios can be adjusted to achieve the desired viscosity for coating. A typical composition is 1 g ZnO, 0.5 g ethyl cellulose, and 5 mL terpineol.

    • Continue grinding until a homogenous, lump-free paste is formed.

  • Doctor-Blading:

    • Use adhesive tape (e.g., Scotch tape) to mask the edges of the conductive side of the FTO substrate, creating a defined area for the ZnO film. The thickness of the tape will determine the initial thickness of the film.

    • Place a small amount of the ZnO paste at one edge of the masked area.

    • Use a glass rod or a squeegee to spread the paste across the substrate with a single, smooth motion. This technique is known as doctor-blading.

  • Sintering:

    • Allow the coated substrate to level at room temperature for about 30 minutes.

    • Transfer the substrate to a furnace for sintering. A typical sintering program involves:

      • Ramping up to 300°C at a rate of 5°C/min and holding for 30 minutes to burn off the organic binders.

      • Further ramping up to 450°C at a rate of 10°C/min and holding for 1 hour to ensure good particle-to-particle necking and adhesion to the FTO.

      • Allow the furnace to cool down naturally to room temperature.

Dye Sensitization
  • Preparation of Dye Solution: Prepare a 0.3 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[5]

  • Immersion:

    • While the ZnO-coated substrate is still warm (around 80°C), immerse it in the this compound solution.

    • Keep the substrate in the dye solution for a specific duration, typically ranging from 2 to 24 hours, in a dark environment to prevent photo-degradation of the dye. The optimal immersion time may vary and should be determined experimentally.

    • After immersion, rinse the dye-sensitized photoanode with the solvent (acetonitrile/tert-butanol mixture) to remove any non-adsorbed dye molecules.

    • Dry the photoanode in a gentle stream of nitrogen.

Preparation of the Counter Electrode
  • Cleaning: Clean another FTO-coated glass substrate using the same procedure as for the photoanode substrate.

  • Catalyst Deposition:

    • Deposit a thin layer of a platinum (Pt) catalyst onto the conductive side of the FTO glass. This can be achieved by various methods, such as:

      • Sputtering: Sputter a thin film of Pt onto the FTO.

      • Thermal Decomposition: Apply a drop of chloroplatinic acid solution (H₂PtCl₆) in isopropanol and heat it at 400°C for 30 minutes.

Assembly of the Solar Cell
  • Sealing:

    • Place a thin, thermally-fusible polymer film (e.g., Surlyn®, 25-60 µm thick) around the active area of the dye-sensitized ZnO photoanode.

    • Place the Pt-coated counter electrode on top of the photoanode, sandwiching the polymer sealant.

  • Heating:

    • Gently press the two electrodes together and heat them on a hot plate at around 100-120°C for a few minutes to melt the polymer and seal the cell.

  • Electrolyte Injection:

    • The counter electrode should have two small pre-drilled holes.

    • Inject the electrolyte into the space between the electrodes through one of the holes using a syringe. A common liquid electrolyte consists of 0.5 M lithium iodide (LiI), 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (TBP) in acetonitrile.[6] An alternative is an ionic liquid-based electrolyte, such as 1-propyl-3-methylimidazolium iodide (PMII) containing iodine.

    • Once the electrolyte has filled the cell, seal the two holes with a small piece of the same polymer sealant and a coverslip by heating.

Visualization of Experimental Workflow and Device Architecture

The following diagrams illustrate the fabrication workflow and the architecture of the assembled this compound-sensitized ZnO solar cell.

experimental_workflow cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly p1 FTO Substrate Cleaning p2 ZnO Paste Preparation p1->p2 p3 Doctor-Blading p2->p3 p4 Sintering at 450°C p3->p4 s2 Immersion of ZnO Photoanode (2-24h in dark) p4->s2 s1 This compound Solution (0.3 mM in ACN/t-BuOH) s1->s2 a1 Sandwich Electrodes with Surlyn Sealant s2->a1 c1 FTO Substrate Cleaning c2 Pt Catalyst Deposition c1->c2 c2->a1 a2 Heat Sealing a1->a2 a3 Electrolyte Injection a2->a3 a4 Final Sealing a3->a4

Caption: Experimental workflow for the fabrication of this compound-sensitized ZnO solar cells.

dssc_architecture sun Incident Light (AM1.5) glass_top Glass Substrate sun->glass_top fto_top FTO Conductive Layer glass_top->fto_top zno Porous ZnO Nanoparticles fto_top->zno load External Load fto_top->load dye This compound Monolayer zno->dye e⁻ injection electrolyte Electrolyte (I⁻/I₃⁻) dye->electrolyte dye regeneration pt Platinum Catalyst electrolyte->pt I₃⁻ diffusion fto_bottom FTO Conductive Layer pt->fto_bottom glass_bottom Glass Substrate fto_bottom->glass_bottom load->fto_bottom

References

Application Notes and Protocols for Ex Vivo Tissue Staining with D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ex vivo tissue microscopy is a critical technique in biomedical research and drug development, enabling the detailed examination of tissue architecture and cellular morphology in a near-native state. Fluorescent dyes are instrumental in providing contrast to visualize specific cellular components. This document provides a detailed, albeit theoretical, protocol for the application of D149, an indoline-based organic dye, for staining ex vivo tissue samples for microscopic analysis.

D149 is a metal-free organic sensitizer, primarily documented for its application in dye-sensitized solar cells.[1][2][3] It is characterized as a fluorescent dye with a high molar extinction coefficient.[1][3] While its use in biological imaging is not established, its fluorescent properties suggest potential for microscopy applications. This protocol is based on the known chemical characteristics of D149 and established methodologies for ex vivo tissue staining with other fluorescent dyes.[4][5][6][7]

Dye Characteristics

A summary of the key properties of D149 dye is presented below.

PropertyValueReference
Chemical Name Indoline (B122111) dye D149[2]
Molecular Formula C42H35N3O4S3[1][3][8]
Molecular Weight 741.94 g/mol [1][3][8]
Appearance Light brown to black solid powder[3]
Maximum Absorption (λmax) 531 nm - 540 nm[1][3][8]
Molar Extinction Coefficient 68,700 M-1 cm-1 at 540 nm[1][3]
CAS Number 786643-20-7[1][8]

Experimental Protocol: Staining of Ex Vivo Tissue Sections with D149

This protocol outlines the steps for preparing fresh or frozen ex vivo tissue sections and subsequently staining them with this compound for fluorescence microscopy.

Materials and Reagents:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Optimal Cutting Temperature (OCT) compound (for frozen sections)

  • Isopentane (B150273) (for snap-freezing)

  • Liquid nitrogen

  • Cryostat or microtome

  • Microscope slides and coverslips

  • Mounting medium (low fluorescence)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS), optional[6]

  • Humidified chamber

Workflow Diagram:

G Experimental Workflow for Ex Vivo Tissue Staining with this compound cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_imaging Imaging tissue_collection 1. Tissue Collection embedding 2. Embedding in OCT tissue_collection->embedding freezing 3. Snap-Freezing embedding->freezing sectioning 4. Sectioning (Cryostat) freezing->sectioning mounting 5. Mounting on Slides sectioning->mounting rehydration 6. Rehydration (PBS) mounting->rehydration fixation 7. Fixation (Optional) rehydration->fixation permeabilization 8. Permeabilization (Optional) fixation->permeabilization blocking 9. Blocking (Optional) permeabilization->blocking staining 10. D149 Staining blocking->staining washing 11. Washing (PBS) staining->washing coverslipping 12. Coverslipping washing->coverslipping imaging 13. Fluorescence Microscopy coverslipping->imaging analysis 14. Image Analysis imaging->analysis

Caption: A flowchart illustrating the major steps in the ex vivo tissue staining protocol using this compound.

Step-by-Step Procedure:

  • Reagent Preparation:

    • D149 Stock Solution (1 mM): Based on its molecular weight of 741.94, dissolve 0.742 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

    • D149 Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in PBS to the desired final concentration. The optimal concentration will need to be determined empirically.

  • Tissue Preparation:

    • Fresh Frozen Sections:

      • Immediately after excision, embed the fresh tissue in OCT compound in a cryomold.

      • Snap-freeze the embedded tissue in isopentane pre-cooled with liquid nitrogen.

      • Store the frozen blocks at -80°C until sectioning.

      • Using a cryostat, cut tissue sections at a thickness of 5-10 µm and mount them on microscope slides.

      • Proceed with the staining protocol immediately or store the slides at -80°C.

  • Staining Procedure:

    • If slides are frozen, bring them to room temperature for 15-30 minutes.

    • Wash the tissue sections with PBS for 5 minutes to rehydrate.

    • (Optional) If fixation is desired, incubate the sections with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9] Rinse three times with PBS.

    • (Optional) For intracellular targets, permeabilize the tissue by incubating with 0.1% Triton X-100 in PBS for 10 minutes. Rinse three times with PBS.

    • (Optional) To reduce non-specific binding, incubate the sections with a blocking buffer, such as 1% BSA in PBS, for 30 minutes in a humidified chamber.[6]

    • Remove the blocking buffer (if used) and add a sufficient volume of the D149 working solution to completely cover the tissue section.

    • Incubate for 15-60 minutes at room temperature in a dark, humidified chamber. The optimal incubation time should be determined experimentally.

    • Wash the sections three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Carefully place a coverslip over the tissue section using a low-fluorescence mounting medium.

    • Image the stained tissue sections using a fluorescence microscope (e.g., confocal or widefield).

    • Imaging Parameters: Based on the known λmax of D149 (531-540 nm), an excitation source around 530 nm (e.g., a 532 nm laser line) would be appropriate. Emission should be collected at wavelengths longer than the excitation, likely in the range of 560-650 nm. These settings should be optimized based on the observed fluorescence signal and spectral properties of the dye in the tissue environment.

Data Presentation

The following table provides a starting point for optimizing the D149 staining protocol.

ParameterRecommended Starting RangeNotes
D149 Working Concentration 1 - 10 µMHigher concentrations may lead to increased background.
Incubation Time 15 - 60 minutesLonger times may improve signal but also background.
Fixation Optional (4% PFA, 10-15 min)May alter tissue morphology and dye binding.
Permeabilization Optional (0.1% Triton X-100, 10 min)Necessary for staining intracellular structures.
Excitation Wavelength ~532 nmBased on the dye's maximum absorption.
Emission Collection 560 - 650 nmAdjust based on the emission spectrum of the dye.

Signaling Pathway Visualization

As D149 is a synthetic dye without a known biological target or pathway, a signaling pathway diagram is not applicable. Instead, a logical diagram illustrating the optimization process for the staining protocol is provided below.

G Staining Protocol Optimization Logic cluster_params Parameters to Optimize cluster_assessment Assessment Criteria cluster_outcome Desired Outcome concentration Dye Concentration signal Signal Intensity concentration->signal background Background Noise concentration->background incubation Incubation Time incubation->signal incubation->background fixation Fixation Method localization Subcellular Localization fixation->localization permeabilization Permeabilization permeabilization->localization optimal_protocol Optimized Staining Protocol signal->optimal_protocol background->optimal_protocol photostability Photostability photostability->optimal_protocol localization->optimal_protocol

Caption: A diagram showing the key parameters to adjust and the criteria for assessing the optimization of the D149 staining protocol.

Conclusion

This document provides a comprehensive, though theoretical, framework for utilizing this compound in ex vivo tissue microscopy. Due to the lack of established biological applications for this dye, the provided protocol serves as a starting point for researchers to develop and optimize their own staining procedures. Careful titration of dye concentration and incubation times will be crucial for achieving high-quality imaging results. The unique fluorescent properties of D149 may offer novel opportunities for tissue visualization, warranting further investigation into its potential as a biological stain.

References

Application Notes and Protocols for Loading D149 Dye onto Mesoporous Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the loading of D149, an indoline-based organic dye, onto mesoporous semiconductor films, primarily titanium dioxide (TiO₂) and zinc oxide (ZnO), for applications in dye-sensitized solar cells (DSSCs).

Introduction to D149 Dye Loading

The efficiency of a dye-sensitized solar cell is critically dependent on the effective adsorption of the photosensitive dye onto the surface of the mesoporous semiconductor film. The indoline (B122111) dye D149 is a potent sensitizer, and its proper loading is crucial for achieving high power conversion efficiencies. The loading process involves the immersion of the semiconductor-coated substrate into a dye solution, where the dye molecules anchor to the semiconductor surface. Key factors influencing the quality and extent of dye loading include the choice of solvent, dye concentration, immersion time, and temperature. Additionally, the use of co-adsorbents can prevent dye aggregation, further enhancing device performance.

Key Considerations for Optimal Dye Loading

Several factors must be carefully controlled to achieve a uniform monolayer of this compound on the mesoporous film, which is essential for efficient electron injection and minimal recombination losses.

  • Solvent Selection : The solvent should effectively dissolve the this compound and facilitate its transport into the mesoporous structure. Common solvents include tetrahydrofuran (B95107) (THF), acetonitrile (B52724), ethanol (B145695), and mixtures thereof. The choice of solvent can influence dye aggregation and the overall performance of the solar cell.

  • Dye Concentration : The concentration of the this compound solution is a critical parameter. While a higher concentration can lead to faster dye uptake, it may also promote the formation of dye aggregates, which are detrimental to device performance. Typical concentrations range from 0.2 mM to 0.5 mM.

  • Immersion Time : The duration for which the mesoporous film is soaked in the dye solution directly impacts the amount of adsorbed dye. Insufficient immersion will result in incomplete surface coverage, while excessive immersion can lead to the formation of multilayers and aggregates. For ZnO-based films, prolonged immersion has been shown to be detrimental.

  • Temperature : The temperature at which dye loading is performed can affect the kinetics of dye adsorption. While some studies are conducted at room temperature, others may employ slightly elevated temperatures to enhance the process. However, the optimal temperature needs to be determined empirically for specific systems.

  • Co-adsorbents : To prevent the aggregation of dye molecules on the semiconductor surface, co-adsorbents such as chenodeoxycholic acid (CDCA) are often added to the dye solution.[1][2][3][4] CDCA molecules co-adsorb onto the surface, sterically hindering the close packing of dye molecules.

Experimental Protocols

Below are detailed protocols for loading this compound onto mesoporous TiO₂ and ZnO films. These protocols are based on established methods in the literature and provide a starting point for optimization in your specific experimental setup.

Protocol 1: this compound Loading onto Mesoporous TiO₂ Films

This protocol is a general procedure for the sensitization of mesoporous TiO₂ films, which are the most common photoanodes in DSSCs.

Materials:

  • Mesoporous TiO₂ film on FTO-coated glass (sintered)

  • This compound

  • Absolute Ethanol

  • Acetonitrile

  • tert-Butanol

  • Chenodeoxycholic acid (CDCA) (optional)

  • Dye solution container with a secure lid

  • Tweezers

  • Nitrogen or argon gas supply

Procedure:

  • Preparation of the Dye Solution:

    • Prepare a 0.3 mM solution of this compound in a 1:1 volume mixture of acetonitrile and tert-butanol.

    • Optional: For co-adsorption, add chenodeoxycholic acid (CDCA) to the dye solution. A typical starting concentration for CDCA is in the range of 1.5 mM.[1]

    • Ensure the dye is fully dissolved by sonication if necessary. Prepare the solution in a dark or low-light environment to prevent dye degradation.

  • Immersion of the TiO₂ Film:

    • Immediately after sintering and while the TiO₂-coated substrate is still warm (around 80 °C), immerse it into the this compound solution. This helps to prevent the adsorption of moisture onto the TiO₂ surface.

    • Place the substrate in a sealed, light-proof container to prevent solvent evaporation and light-induced degradation of the dye.

  • Dye Adsorption:

    • Allow the TiO₂ film to remain immersed in the dye solution for a specific duration. A typical starting point for optimization is between 2 to 24 hours. The optimal time will depend on the film thickness and porosity.

    • The immersion process should be carried out in a dark environment at room temperature.

  • Rinsing and Drying:

    • After the desired immersion time, carefully remove the sensitized film from the dye solution using tweezers.

    • Rinse the film gently with absolute ethanol to remove any non-adsorbed dye molecules from the surface.

    • Dry the sensitized film using a gentle stream of nitrogen or argon gas.

  • Assembly:

    • The D149-sensitized TiO₂ film is now ready for assembly into a dye-sensitized solar cell.

Protocol 2: this compound Loading onto Mesoporous ZnO Films

This protocol is adapted for mesoporous ZnO films, which are an alternative to TiO₂ but require more careful handling due to their sensitivity to acidic conditions.

Materials:

  • Mesoporous ZnO film on FTO-coated glass (sintered)

  • This compound

  • Tetrahydrofuran (THF)

  • Chenodeoxycholic acid (CDCA) (optional)

  • Dye solution container with a secure lid

  • Tweezers

  • Nitrogen or argon gas supply

Procedure:

  • Preparation of the Dye Solution:

    • Prepare a 0.5 mM solution of this compound in tetrahydrofuran (THF).

    • Optional: Add CDCA to the dye solution to mitigate aggregation.

    • Ensure complete dissolution of the dye.

  • Immersion of the ZnO Film:

    • Immerse the sintered and cooled ZnO-coated substrate into the this compound solution.

  • Dye Adsorption:

    • It is crucial to carefully optimize the immersion time for ZnO films. Prolonged immersion can lead to the degradation of the ZnO film. Start with shorter immersion times, for example, 1 to 3 hours, and systematically increase if necessary.[5]

    • Conduct the immersion in a dark environment at room temperature.

  • Rinsing and Drying:

    • Gently rinse the sensitized ZnO film with THF to remove excess dye.

    • Dry the film under a stream of nitrogen or argon.

  • Assembly:

    • The D149-sensitized ZnO film is ready for DSSC assembly.

Quantitative Data on this compound Loading

The following table summarizes key parameters and performance metrics from studies on this compound loading. This data can serve as a reference for optimizing your own experimental conditions.

SemiconductorDye Concentration (mM)Solvent SystemCo-adsorbent (mM)Immersion Time (hours)Resulting Efficiency (%)Reference
ZnONot Specified2,2,2-Trifluoroethanol-Not Specified1.662[6]
ZnONot Specified1-propanol-Not Specified1.625[6]
ZnONot SpecifiedEthanol-Not Specified-[6]
ZnONot SpecifiedAcetonitrile-Not Specified-[6]
TiO₂ on ITO-PENNot SpecifiedNot Specified-3Film exfoliation observed[5]
ZrO₂0.5THFVarying amounts of cDCANot Specified--
TiO₂0.3Acetonitrile/tert-Butanol (1:1 vol%)-Not Specified--
TiO₂0.25, 0.5, 1Absolute Ethanol-1, 2, 24(for N719 dye)-

Visualizing the Experimental Workflow and Parameter Relationships

To better understand the experimental process and the interplay of different factors, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_loading Dye Loading cluster_post Post-Loading prep_solution Prepare D149 Dye Solution immersion Immerse Film in Dye Solution prep_solution->immersion prep_film Prepare Mesoporous Film (TiO₂/ZnO) prep_film->immersion adsorption Dye Adsorption (Dark, RT) immersion->adsorption rinsing Rinse with Solvent adsorption->rinsing drying Dry with N₂/Ar rinsing->drying assembly Assemble DSSC drying->assembly

Fig. 1: Experimental workflow for this compound loading.

parameter_relationships cluster_inputs Input Parameters cluster_outputs Observed Outcomes concentration Dye Concentration dye_loading Dye Loading Amount concentration->dye_loading directly affects aggregation Dye Aggregation concentration->aggregation can increase solvent Solvent solvent->dye_loading influences solvent->aggregation affects time Immersion Time time->dye_loading directly affects time->aggregation prolonged can increase temperature Temperature temperature->dye_loading affects kinetics coadsorbent Co-adsorbent (e.g., CDCA) coadsorbent->aggregation reduces efficiency Device Efficiency dye_loading->efficiency major determinant of aggregation->efficiency decreases

Fig. 2: Logical relationships of dye loading parameters.

References

Application of D149 Dye in Flexible Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low cost, ease of fabrication, and efficient performance in various light conditions. The advent of flexible DSSCs has further expanded their potential applications to wearable electronics, portable chargers, and building-integrated photovoltaics. Central to the performance of a DSSC is the sensitizing dye, which is responsible for light absorption and electron injection. D149, an indoline-based metal-free organic dye, is a prominent sensitizer (B1316253) known for its high molar extinction coefficient, broad absorption spectrum, and impressive power conversion efficiencies.[1] This document provides detailed application notes and experimental protocols for the utilization of D149 dye in the fabrication of flexible DSSCs.

Working Principle of D149 in a Dye-Sensitized Solar Cell

The operation of a D149-sensitized solar cell is a photo-electrochemical process that mimics natural photosynthesis. The core components include a photoanode made of a mesoporous semiconductor (typically TiO₂), the this compound adsorbed onto the semiconductor surface, an electrolyte containing a redox couple (commonly iodide/triiodide), and a counter electrode.

The process begins with the absorption of photons by the this compound molecules, leading to the excitation of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These excited electrons are then injected into the conduction band of the TiO₂ semiconductor. The electrons travel through the semiconductor network to the transparent conductive substrate of the photoanode and then through an external circuit, generating an electric current. The oxidized this compound is subsequently regenerated by accepting electrons from the iodide ions in the electrolyte. The resulting triiodide ions diffuse to the counter electrode, where they are reduced back to iodide by the returning electrons, thus completing the circuit.

Performance of D149 in Dye-Sensitized Solar Cells

The performance of DSSCs is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes representative performance data of D149-sensitized DSSCs from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, including the use of rigid versus flexible substrates, different electrolyte compositions, and co-sensitizers.

SubstratePhotoanodeElectrolyteJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Rigid (Glass)TiO₂Iodide/Triiodide9.430.624--[2]
Flexible (PEI)TiO₂Iodide/Triiodide-0.630.392.8[3]
Rigid (Glass)ZnOVarious Solvents---up to 1.662[4][5]
Rigid (Glass)TiO₂TEMPO-based4.9---[6]

Experimental Protocols

Fabricating high-efficiency flexible DSSCs with D149 requires careful optimization of each component and fabrication step. A critical challenge for flexible DSSCs is the low-temperature processing of the TiO₂ photoanode, as plastic substrates cannot withstand the high-temperature sintering (450-500°C) typically used for glass-based cells.[3]

Materials and Equipment
  • Flexible Substrate: Indium Tin Oxide coated Polyethylene Naphthalate (ITO-PEN) or Polyethylene Terephthalate (ITO-PET)

  • TiO₂ Paste: A binder-free, low-temperature sintering paste (e.g., prepared from commercial P25 TiO₂ nanoparticles)

  • This compound Solution: 0.3 to 0.5 mM D149 in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol)

  • Co-adsorbent (optional but recommended): Chenodeoxycholic acid (CDCA) to prevent dye aggregation.

  • Electrolyte: Iodide/triiodide based liquid or gel electrolyte. A typical composition is 0.05 M I₂, 0.1 M LiI, 0.6 M 1-propyl-3-methylimidazolium iodide (PMII), and 0.5 M 4-tert-butylpyridine (B128874) (TBP) in acetonitrile.

  • Counter Electrode: Platinum (Pt) or carbon-coated flexible substrate.

  • Sealing Gasket: Thermoplastic sealant (e.g., Surlyn).

  • Fabrication Equipment: Screen printer or doctor blade, hot plate, UV-O₃ treatment system, vacuum oven, solar simulator.

Protocol 1: Fabrication of the Flexible TiO₂ Photoanode (Low-Temperature Method)
  • Substrate Cleaning: Clean the ITO-coated flexible substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Optional Blocking Layer: To prevent charge recombination, a compact TiO₂ blocking layer can be deposited on the ITO substrate at low temperature.[7]

  • TiO₂ Paste Deposition: Deposit the low-temperature TiO₂ paste onto the conductive side of the flexible substrate using a screen printer or the doctor-blade technique to achieve a desired thickness (typically 10-15 µm).

  • Low-Temperature Sintering: Dry the TiO₂ film at 120-150°C for 15-30 minutes on a hot plate. This low-temperature treatment helps to improve the mechanical adhesion and inter-particle connectivity of the TiO₂ nanoparticles.[7] For enhanced necking between TiO₂ particles, mechanical compression or UV-O₃ treatment can be subsequently applied.[7]

Protocol 2: Sensitization of the Flexible Photoanode with this compound
  • Dye Solution Preparation: Prepare a 0.3 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. To prevent dye aggregation, add 20 mM of chenodeoxycholic acid (CDCA) as a co-adsorbent.

  • Dye Adsorption: While the TiO₂ photoanode is still warm (around 80°C), immerse it in the this compound solution. The sensitization process is typically carried out for 2 to 12 hours in a dark, moisture-free environment.

  • Rinsing and Drying: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. Dry the sensitized photoanode in a vacuum oven or with a gentle stream of nitrogen.

Protocol 3: Assembly of the Flexible DSSC
  • Counter Electrode Preparation: A flexible counter electrode can be prepared by sputtering a thin layer of platinum onto an ITO-PEN substrate or by coating a conductive carbon paste.

  • Cell Assembly: Place a thermoplastic sealant (e.g., Surlyn) around the active area of the dye-sensitized photoanode. Position the counter electrode on top of the photoanode, slightly offset to allow for electrical contact.

  • Sealing: Heat the assembly on a hot plate at around 100-120°C with gentle pressure to seal the cell.

  • Electrolyte Injection: Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode using a vacuum back-filling method.

  • Final Sealing: Seal the filling holes with a small piece of Surlyn and a cover glass to prevent electrolyte leakage.

Visualizations

DSSC_Working_Principle cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_counter_electrode Counter Electrode ITO_Substrate_PA ITO Substrate External_Load External Load ITO_Substrate_PA->External_Load e⁻ TiO2 Mesoporous TiO₂ TiO2->ITO_Substrate_PA 3. Electron Transport D149_ground D149 (HOMO) D149_excited D149* (LUMO) D149_ground->D149_excited Excitation D149_excited->TiO2 2. Electron Injection D149_excited->D149_ground 2e⁻ I_minus 3I⁻ I_minus->D149_excited 4. Dye Regeneration I3_minus I₃⁻ I3_minus->I_minus 2e⁻ ITO_Substrate_CE ITO Substrate Pt_Catalyst Pt Catalyst ITO_Substrate_CE->Pt_Catalyst e⁻ Pt_Catalyst->I3_minus 5. Catalyst Reduction Sunlight Sunlight (hν) Sunlight->D149_ground 1. Light Absorption External_Load->ITO_Substrate_CE e⁻

Caption: Working principle of a this compound-sensitized solar cell.

Flexible_DSSC_Fabrication_Workflow cluster_Photoanode_Prep Photoanode Preparation cluster_CE_Prep Counter Electrode Preparation cluster_Assembly Cell Assembly Start_PA Start: Flexible ITO Substrate Clean_PA Substrate Cleaning Start_PA->Clean_PA TiO2_Deposition TiO₂ Paste Deposition (Doctor Blade/Screen Printing) Clean_PA->TiO2_Deposition Low_Temp_Sinter Low-Temperature Sintering (120-150°C) TiO2_Deposition->Low_Temp_Sinter Sensitization Dye Sensitization with D149 Low_Temp_Sinter->Sensitization Rinse_Dry_PA Rinsing and Drying Sensitization->Rinse_Dry_PA End_PA Finished Photoanode Rinse_Dry_PA->End_PA Assemble Sandwich Electrodes with Sealant End_PA->Assemble Start_CE Start: Flexible Substrate Clean_CE Substrate Cleaning Start_CE->Clean_CE Catalyst_Deposition Catalyst Deposition (Pt or Carbon) Clean_CE->Catalyst_Deposition End_CE Finished Counter Electrode Catalyst_Deposition->End_CE End_CE->Assemble Seal Thermal Sealing Assemble->Seal Electrolyte_Fill Electrolyte Injection Seal->Electrolyte_Fill Final_Seal Seal Injection Holes Electrolyte_Fill->Final_Seal Final_Cell Complete Flexible DSSC Final_Seal->Final_Cell

Caption: Experimental workflow for fabricating a flexible DSSC with this compound.

References

Application Notes and Protocols: Utilizing CDCA Co-adsorbent with D149 Dye for High-Performance Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline (B122111) dye D149 is a potent sensitizer (B1316253) for dye-sensitized solar cells (DSSCs), known for its high molar extinction coefficient and broad absorption spectrum. However, like many organic dyes, D149 is prone to aggregation on the surface of the titanium dioxide (TiO₂) photoanode. This aggregation can be detrimental to device performance, leading to reduced electron injection efficiency and increased charge recombination. The use of co-adsorbents, such as chenodeoxycholic acid (CDCA), is a widely adopted strategy to mitigate this issue. CDCA co-adsorbs onto the TiO₂ surface, sterically hindering the aggregation of D149 molecules and passivating surface states, which in turn enhances the overall power conversion efficiency (PCE) of the DSSC.[1][2]

These application notes provide a detailed protocol for the fabrication and characterization of D149-sensitized solar cells with and without the CDCA co-adsorbent. The presented data and methodologies are compiled from various scientific sources to ensure a comprehensive and practical guide for researchers in the field.

Mechanism of Action: D149 and CDCA on TiO₂

The primary role of CDCA as a co-adsorbent is to prevent the formation of D149 aggregates on the TiO₂ surface. Dye aggregation can quench the excited state of the dye molecules before electron injection into the TiO₂ conduction band can occur. By co-adsorbing onto the TiO₂ surface, the bulky steroid-like structure of CDCA physically separates the D149 molecules, ensuring a more uniform monolayer of the dye. This leads to more efficient electron injection and a higher short-circuit current density (Jsc).

Furthermore, CDCA can passivate surface trap states on the TiO₂, reducing the likelihood of charge recombination between the injected electrons in the TiO₂ and the oxidized dye or the electrolyte's redox mediator. This passivation effect contributes to an increase in the open-circuit voltage (Voc) and the fill factor (FF) of the DSSC.[2]

Data Presentation

The following table summarizes the photovoltaic performance of D149-sensitized DSSCs with and without the addition of CDCA, demonstrating the significant improvements achieved with the co-adsorbent. The data is a representative compilation from literature under similar experimental conditions.

Condition Jsc (mA/cm²) Voc (V) FF PCE (%)
D149 only12.50.680.655.53
D149 + CDCA14.20.720.707.14

Experimental Protocols

This section provides detailed, step-by-step protocols for the fabrication and characterization of D149-sensitized solar cells with CDCA as a co-adsorbent.

Preparation of TiO₂ Photoanode

A mesoporous TiO₂ layer is crucial for providing a high surface area for dye adsorption.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • TiO₂ paste (e.g., a commercial paste of 20 nm anatase particles)

  • Surfactant (e.g., Triton X-100)

  • Ethanol, Acetone, Isopropanol (B130326)

  • Deionized (DI) water

  • TiCl₄ solution (40 mM)

Protocol:

  • Clean the FTO substrates by sonicating sequentially in a solution of surfactant/DI water, DI water, acetone, and isopropanol for 15 minutes each.

  • Dry the cleaned FTO substrates with a stream of nitrogen or clean air.

  • Apply the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to create a uniform film. The thickness can be controlled by using adhesive tape as a spacer.

  • Dry the TiO₂ film at 125°C for 15 minutes.

  • Sinter the TiO₂ film in a furnace using a ramping program: increase to 325°C at a rate of 5°C/min and hold for 15 minutes, then increase to 500°C at a rate of 10°C/min and hold for 30 minutes.

  • Allow the furnace to cool down naturally to room temperature.

  • For post-treatment, immerse the sintered TiO₂ films in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes.

  • Rinse the films with DI water and ethanol, and then anneal again at 500°C for 30 minutes.

  • Let the photoanodes cool to approximately 80°C before dye sensitization.

Preparation of the Dye Sensitization Solution

Materials:

Protocol:

  • D149 Stock Solution (0.5 mM): Dissolve the appropriate amount of this compound in the acetonitrile/tert-butanol solvent mixture to achieve a final concentration of 0.5 mM.

  • D149 + CDCA Sensitizing Solution: To the 0.5 mM D149 stock solution, add CDCA to a final concentration of 10 mM. Stir the solution in the dark until the CDCA is completely dissolved.

Sensitization of the TiO₂ Photoanode

Protocol:

  • Immerse the prepared TiO₂ photoanodes (while still warm, around 80°C) into the D149 + CDCA sensitizing solution. For comparison, immerse a separate set of photoanodes in the D149 only solution.

  • Seal the container and keep it in a dark place at room temperature for 12-24 hours to allow for complete dye adsorption.

  • After sensitization, remove the photoanodes from the dye solution and rinse them thoroughly with the acetonitrile/tert-butanol solvent to remove any non-adsorbed dye molecules.

  • Dry the sensitized photoanodes in a gentle stream of nitrogen or in a desiccator.

Assembly of the Dye-Sensitized Solar Cell

Materials:

Protocol:

  • Place a frame of the thermoplastic sealant around the TiO₂ film on the photoanode.

  • Position the Pt counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.

  • Heat the assembly on a hot plate at around 100-120°C while applying gentle pressure to seal the two electrodes together.

  • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.

  • Seal the filling holes with a small piece of sealant and a microscope coverslip to prevent electrolyte leakage and evaporation.

Photovoltaic Characterization

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter for current-voltage (I-V) measurements

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

  • Potentiostat with a frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

Protocols:

  • Current-Voltage (I-V) Measurements:

    • Mask the cell with a non-reflective material to define the active area (e.g., 0.16 cm²).

    • Record the current density-voltage (J-V) characteristics under simulated solar illumination.

    • From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum over a relevant wavelength range (e.g., 300-800 nm).

    • The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in the dark at a forward bias equivalent to the Voc of the cell.

    • The frequency range can typically be from 0.1 Hz to 100 kHz.

    • The resulting Nyquist and Bode plots can be fitted to an equivalent circuit model to determine parameters such as charge transfer resistance and electron lifetime, providing insights into the charge recombination kinetics.

Visualizations

experimental_workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization p1 FTO Cleaning p2 TiO₂ Deposition (Doctor-Blade) p1->p2 p3 Sintering (500°C) p2->p3 p4 TiCl₄ Treatment p3->p4 p5 Final Annealing p4->p5 s1 Prepare D149 + CDCA Solution p5->s1 s2 Immerse Photoanode (12-24h, dark) s3 Rinse and Dry a1 Seal with Pt Counter Electrode s3->a1 a2 Electrolyte Injection a3 Seal Fill Holes c1 J-V Measurement (AM 1.5G) a3->c1 c2 IPCE Spectroscopy c1->c2 c3 EIS Analysis c1->c3

Caption: Experimental workflow for fabricating and characterizing D149 and CDCA co-sensitized DSSCs.

signaling_pathway cluster_cdca Role of CDCA Photon Photon (hν) D149 D149 Photon->D149 Light Absorption D149_excited D149* D149->D149_excited Excitation D149_excited->D149 Recombination (loss) TiO2_CB TiO₂ CB D149_excited->TiO2_CB Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit e⁻ Transport Counter_Electrode Pt Counter Electrode External_Circuit->Counter_Electrode Triiodide I₃⁻ Iodide 3I⁻ Iodide->D149_excited Dye Regeneration Triiodide->Iodide Reduction at CE cdca_effect • Prevents D149 Aggregation • Passivates TiO₂ Surface • Reduces Recombination

Caption: Electron transfer pathway in a D149-sensitized solar cell.

logical_relationship D149 This compound Aggregation Dye Aggregation D149->Aggregation prone to Recombination Charge Recombination D149->Recombination can lead to CDCA CDCA Co-adsorbent CDCA->Aggregation inhibits CDCA->Recombination reduces Jsc Short-Circuit Current (Jsc) Aggregation->Jsc decreases Voc Open-Circuit Voltage (Voc) Recombination->Voc decreases PCE Power Conversion Efficiency (PCE) Jsc->PCE contributes to Voc->PCE contributes to

Caption: Logical relationship of CDCA's impact on DSSC performance parameters.

References

Application Notes & Protocols: D149 Dye for Photocatalytic Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quest for clean and renewable energy has highlighted photocatalytic water splitting as a promising method for hydrogen production. Dye sensitization is a key strategy to enhance the efficiency of wide-bandgap semiconductors under visible light. The indoline (B122111) dye D149, when used as a sensitizer (B1316253) for materials like graphitic carbon nitride (g-C₃N₄), significantly improves visible light absorption and facilitates more efficient charge separation, leading to enhanced hydrogen evolution rates.[1][2] This document provides detailed protocols for the synthesis of a D149-sensitized photocatalyst, the experimental setup for hydrogen evolution, and methods for data analysis.

Quantitative Data Summary

Table 1: Photocatalytic Hydrogen Evolution Performance

This table summarizes the hydrogen (H₂) evolution rates of the D149-sensitized g-C₃N₄ photocatalyst compared to control samples under visible light irradiation (λ > 420 nm). The data is based on a system using protonated g-C₃N₄ (pCN) with Platinum (Pt) as a co-catalyst and triethanolamine (B1662121) (TEOA) as a sacrificial electron donor.

PhotocatalystAverage H₂ Evolution Rate (µmol·h⁻¹·g⁻¹)Fold Increase vs. pCN-Pt
pCN-Pt657.01.0x
D149/pCN-Pt 2138.2 3.25x

Data sourced from Chen, Y., et al. (2021).[1][2]

Table 2: Electronic and Optical Properties of System Components

Understanding the energy levels of the semiconductor and the dye is crucial for predicting charge transfer pathways. The alignment of the conduction and valence bands of pCN and D149 dye supports a Z-scheme transfer mechanism.[1]

ComponentBand Gap (E_g)Valence Band (E_VB)Conduction Band (E_CB)
pCN2.50 eV1.80 V vs. NHE-0.70 V vs. NHE
This compound1.58 eV0.25 V vs. NHE-1.33 V vs. NHE

Data sourced from Chen, Y., et al. (2021).[1]

Experimental Protocols

Protocol 1: Synthesis of D149-Sensitized Photocatalyst (D149/pCN)

This protocol describes the synthesis of protonated graphitic carbon nitride (pCN) and its subsequent sensitization with this compound.

1.1. Synthesis of bulk g-C₃N₄ (bCN):

  • Place 10 g of melamine (B1676169) in a crucible with a lid.

  • Heat the crucible in a muffle furnace to 550 °C at a heating rate of 5 °C/min.

  • Maintain the temperature at 550 °C for 2 hours.

  • Allow the furnace to cool naturally to room temperature.

  • Grind the resulting yellow agglomerate into a fine powder.

1.2. Preparation of protonated g-C₃N₄ (pCN):

  • Disperse 1.0 g of the synthesized bCN powder in 100 mL of a 2 M HCl solution.

  • Stir the suspension magnetically for 12 hours at room temperature.

  • Collect the powder by centrifugation.

  • Wash the collected powder repeatedly with deionized water until the supernatant is neutral (pH ≈ 7).

  • Dry the resulting pCN powder in an oven at 60 °C for 12 hours.

1.3. Sensitization with this compound (D149/pCN):

  • Disperse 0.5 g of the prepared pCN powder in 25 mL of ethanol (B145695).

  • Separately, dissolve 5 mg of this compound in 25 mL of ethanol to create a dye solution.

  • Add the this compound solution dropwise to the pCN suspension while stirring magnetically.

  • Continue stirring the mixture in the dark for 24 hours to ensure complete adsorption of the dye onto the pCN surface.

  • Collect the resulting D149/pCN powder by centrifugation.

  • Wash the powder with ethanol to remove any unadsorbed dye.

  • Dry the final product at 60 °C for 12 hours.

Protocol 2: Photocatalytic Hydrogen Evolution Experiment

This protocol details the setup and execution of the water splitting experiment.

2.1. Materials and Equipment:

  • Photocatalytic Reactor: A gas-tight, top-irradiation quartz vessel.

  • Light Source: 300 W Xenon lamp with a 420 nm cut-off filter to ensure only visible light irradiation.

  • Gas Circulation System: A closed-loop system connected to a gas chromatograph.

  • Magnetic Stirrer.

  • Reagents: D149/pCN photocatalyst, triethanolamine (TEOA), H₂PtCl₆ solution (for Pt co-catalyst), deionized water.

2.2. Experimental Procedure:

  • Disperse 50 mg of the D149/pCN photocatalyst powder in an aqueous solution containing 90 mL of deionized water and 10 mL of TEOA (sacrificial agent).

  • Add a sufficient amount of H₂PtCl₆ solution to the suspension for the in situ photodeposition of 3 wt% Pt as the co-catalyst.

  • Transfer the suspension to the photocatalytic reactor.

  • Seal the reactor and purge the system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all dissolved oxygen.

  • Turn on the cooling water circulation for the lamp and the reactor to maintain a constant temperature (e.g., 25 °C).

  • Position the Xenon lamp above the reactor and turn it on to initiate the photocatalytic reaction.

  • Ensure the solution is continuously stirred throughout the experiment to keep the photocatalyst in suspension.

  • At regular time intervals (e.g., every hour), take a gas sample (approx. 0.5 mL) from the reactor's headspace using a gas-tight syringe and inject it into a Gas Chromatograph for H₂ quantification.

Protocol 3: Quantification of Evolved Hydrogen

This protocol outlines the use of Gas Chromatography (GC) to measure the amount of hydrogen produced.

3.1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD).

  • Packed Column: Typically a 5Å molecular sieve column.

  • Carrier Gas: High-purity Argon (Ar).

3.2. Calibration:

  • Prepare a series of standard gas mixtures with known concentrations of H₂ in Ar.

  • Inject a fixed volume of each standard into the GC-TCD system to generate a calibration curve (Peak Area vs. H₂ Concentration).

  • Ensure the calibration is performed under the same conditions as the experimental sample analysis.[1][3]

3.3. Sample Analysis:

  • Inject the gas sample collected from the reactor headspace into the GC.

  • Record the peak area corresponding to H₂.

  • Use the calibration curve to determine the concentration of H₂ in the sample.

  • Calculate the total moles of H₂ produced based on the headspace volume of the reactor.

Protocol 4: Calculation of Apparent Quantum Yield (AQY)

The AQY represents the efficiency of converting incident photons into reacted electrons. For H₂ evolution, two electrons are required per molecule of H₂.

4.1. Calculation Formula: The AQY is calculated using the following equation:[4][5][6]

AQY (%) = (Number of reacted electrons / Number of incident photons) x 100 AQY (%) = (2 x Number of evolved H₂ molecules / Number of incident photons) x 100

4.2. Procedure:

  • Measure Incident Photon Flux: Use a calibrated radiometer or spectroradiometer to measure the light intensity (Power, P in W/cm²) at the specific wavelength (λ) of the monochromatic light source used for the experiment.

  • Calculate Number of Incident Photons:

    • Energy per photon (E) = hc/λ (where h is Planck's constant, c is the speed of light).

    • Number of photons per second = (P x A) / E (where A is the irradiation area in cm²).

    • Total incident photons over time (t) = (P x A x t x λ) / hc.

  • Measure Evolved Hydrogen: Perform the photocatalytic experiment for a set time (t) using a monochromatic light source (e.g., a Xe lamp with a specific bandpass filter). Determine the number of moles of H₂ evolved (M).

  • Calculate AQY:

    • Number of evolved H₂ molecules = M x N_A (where N_A is Avogadro's number).

    • Substitute the values into the AQY formula above.

Visualizations: Mechanisms and Workflows

Z_Scheme_Mechanism Mechanism of D149-Sensitized H₂ Production D149_VB VB (+0.25 V) D149_CB CB (-1.33 V) D149_VB->D149_CB e⁻ pCN_CB CB (-0.70 V) Pt Pt (Co-catalyst) D149_CB->Pt e⁻ transfer pCN_VB VB (+1.80 V) pCN_CB->D149_VB e⁻ recombination light Visible Light (hν) light->D149_VB Excitation TEOA TEOA (Sacrificial Donor) TEOA->pCN_VB Oxidation (h⁺ consumption) H2O 2H⁺ H2 H₂ Pt->H2 Reduction Experimental_Workflow Experimental Workflow for Photocatalytic H₂ Evolution cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis melamine melamine gCN gCN melamine->gCN 550°C for 2h pCN pCN gCN->pCN 2M HCl D149_pCN D149_pCN pCN->D149_pCN this compound in Ethanol disperse Disperse Catalyst in TEOA solution D149_pCN->disperse purge Purge Reactor with Argon disperse->purge irradiate Irradiate with Visible Light (λ>420nm) purge->irradiate sample Sample Headspace Gas irradiate->sample inject Inject into GC-TCD sample->inject quantify Quantify H₂ using Calibration Curve inject->quantify calculate Calculate Rate / AQY quantify->calculate

References

Application Notes and Protocols for the Preparation of D149 Dye in Ternary Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline-based metal-free organic dye, D149, has demonstrated significant potential as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), achieving high power conversion efficiencies.[1] Its broad absorption spectrum and high molar extinction coefficient make it an attractive candidate for incorporation into various photovoltaic device architectures, including ternary organic solar cells (OSCs). In a ternary OSC, a third component is introduced into the traditional binary donor-acceptor blend to enhance light absorption, improve charge transport, and optimize the morphology of the active layer. This document provides detailed protocols for the preparation of D149 dye and its integration into a ternary blend with the commonly used P3HT:PCBM (poly(3-hexylthiophene):[2][2]-phenyl-C61-butyric acid methyl ester) system.

Data Presentation

While specific performance data for D149 in a ternary organic solar cell configuration is not extensively documented in the reviewed literature, its well-established performance in dye-sensitized solar cells provides a valuable reference for its photovoltaic potential.

Table 1: Photovoltaic Performance of D149 in Dye-Sensitized Solar Cells (DSSCs)

Voc (V)Jsc (mA/cm²)FFPCE (%)
0.7317.60.709.0

Note: This data is for D149 in a dye-sensitized solar cell and is provided for reference. The performance in a ternary organic solar cell may vary.

The inclusion of D149 as a third component in a P3HT:PCBM blend has been shown to influence the electro-optical and morphological properties of the active layer.

Table 2: Effects of D149 on P3HT:PCBM Blend Properties

PropertyObservation
Absorption Broadened absorption spectrum of the P3HT:PCBM blend.
Morphology Influences the surface morphology of the ternary blend film.
Energy Levels The HOMO and LUMO energy levels of D149 are situated between those of P3HT and PCBM, potentially facilitating charge transfer.

Experimental Protocols

Preparation of this compound Solution

This protocol outlines the preparation of a stock solution of this compound suitable for incorporation into a ternary blend.

Materials:

  • This compound powder

  • Chlorobenzene (B131634) (anhydrous)

  • Small vials

  • Magnetic stirrer and stir bars

  • Ultrasonicator

Procedure:

  • Weigh out the desired amount of this compound powder in a clean, dry vial.

  • Add the appropriate volume of anhydrous chlorobenzene to achieve the desired concentration (e.g., 1 mg/mL).

  • Place a small magnetic stir bar in the vial and seal it.

  • Stir the solution on a magnetic stirrer for at least 2-4 hours at room temperature in a dark environment or under a nitrogen atmosphere to ensure complete dissolution.

  • For enhanced dissolution, the vial can be placed in an ultrasonicator bath for 15-30 minutes.

  • Visually inspect the solution to ensure no solid particles remain. The solution should be clear and uniformly colored.

  • Store the D149 solution in a dark, moisture-free environment, such as a desiccator or a glovebox, to prevent degradation.

Fabrication of P3HT:PCBM:D149 Ternary Organic Solar Cells

This protocol describes the fabrication of a ternary organic solar cell using a P3HT:PCBM blend with D149 as the third component.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • P3HT (regioregular)

  • PCBM

  • This compound solution (prepared as described above)

  • Chlorobenzene (anhydrous)

  • Metal for thermal evaporation (e.g., Aluminum, Calcium)

  • Deionized water, acetone, isopropanol (B130326)

  • Nitrogen gas source

  • Spin coater

  • Hot plate

  • Thermal evaporator

Procedure:

a. Substrate Cleaning:

  • Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

b. Deposition of the Hole Transport Layer (HTL):

  • Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm syringe filter.

  • Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

  • Anneal the PEDOT:PSS-coated substrates on a hot plate at 150°C for 15 minutes in a nitrogen-filled glovebox.

c. Preparation of the P3HT:PCBM:D149 Ternary Blend Solution:

  • Prepare a stock solution of P3HT and PCBM in a 1:0.8 weight ratio in anhydrous chlorobenzene. A typical concentration is 20 mg/mL of P3HT and 16 mg/mL of PCBM.

  • Stir the P3HT:PCBM solution overnight at 50°C in a nitrogen-filled glovebox.

  • Before spin-coating, add the desired amount of the this compound stock solution to the P3HT:PCBM solution to achieve the target weight percentage of D149 in the final blend (e.g., 1-5 wt%).

  • Stir the final ternary blend solution for at least 1 hour before use.

d. Deposition of the Active Layer:

  • Transfer the PEDOT:PSS-coated substrates into the nitrogen-filled glovebox.

  • Spin-coat the P3HT:PCBM:D149 ternary blend solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

  • Anneal the substrates on a hot plate at a temperature optimized for the specific blend ratio (typically 110-150°C) for 10 minutes.

e. Deposition of the Cathode:

  • Transfer the substrates to a thermal evaporation chamber.

  • Deposit the cathode layer (e.g., 1 nm of Calcium followed by 100 nm of Aluminum) at a pressure below 10⁻⁶ Torr.

f. Device Encapsulation:

  • For improved stability, encapsulate the devices using a UV-curable epoxy resin and a glass slide in a nitrogen atmosphere.

Visualizations

G cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_char Characterization D149_prep Prepare D149 Stock Solution (e.g., 1 mg/mL in Chlorobenzene) Ternary_blend Prepare Ternary Blend (Add D149 solution to P3HT:PCBM) D149_prep->Ternary_blend P3HT_PCBM_prep Prepare P3HT:PCBM Stock Solution (e.g., 1:0.8 wt ratio in Chlorobenzene) P3HT_PCBM_prep->Ternary_blend Active_layer Active Layer Deposition (Spin-coat Ternary Blend) Ternary_blend->Active_layer Substrate_clean ITO Substrate Cleaning (Ultrasonication, UV-Ozone) HTL_deposit HTL Deposition (Spin-coat PEDOT:PSS) Substrate_clean->HTL_deposit HTL_deposit->Active_layer Annealing Thermal Annealing Active_layer->Annealing Cathode_deposit Cathode Deposition (Thermal Evaporation) Annealing->Cathode_deposit Encapsulation Encapsulation Cathode_deposit->Encapsulation JV_measure J-V Measurement (AM 1.5G Illumination) Encapsulation->JV_measure EQE_measure EQE Measurement Encapsulation->EQE_measure Morphology Morphological Analysis (AFM, TEM) Encapsulation->Morphology

Figure 1: Experimental workflow for the fabrication and characterization of D149-based ternary organic solar cells.

Figure 2: Energy level diagram of the P3HT:D149:PCBM ternary system, illustrating potential charge transfer pathways.

References

Troubleshooting & Optimization

preventing D149 dye aggregation in solution and on surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D149 dye. The information focuses on preventing aggregation in solution and on surfaces to ensure experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound.

Issue Potential Cause Recommended Solution
Visible precipitates or cloudiness in this compound solution. Dye aggregation due to high concentration or inappropriate solvent.- Use an ultrasonic bath to help dissolve aggregates.- Ensure the use of a suitable solvent system, such as a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol (B103910), or tetrahydrofuran (B95107) (THF).- Prepare fresh solutions before use, as prolonged storage can lead to aggregation.
Low power conversion efficiency in dye-sensitized solar cells (DSSCs). - Aggregation of D149 on the semiconductor surface (e.g., TiO₂), which reduces the electron injection yield.[1] - Isomerization of the dye in solution, which can alter its photophysical properties.[1]- Add a co-adsorbent like chenodeoxycholic acid (CDCA) to the dye solution to inhibit aggregation on the surface.[1][2] - Optimize the dye concentration; a typical concentration for sensitizing films is 0.5 mM.[1] - Minimize exposure of the dye solution to UV light to reduce isomerization.[1]
Inconsistent spectroscopic measurements (absorption/fluorescence). - Concentration-dependent aggregation, which leads to changes in the absorption and emission spectra.[1] - Presence of photoisomers due to light exposure.[1]- Perform measurements with dilute solutions (e.g., concentrations that result in an optical density of ~0.05).[1] - Prepare samples in the dark and minimize light exposure during experiments.
Reduced fluorescence lifetime of D149. Aggregation of the dye, which introduces fast deactivation pathways for the excited state.[1]- For solution-based measurements, use dilute concentrations.- When immobilizing D149 on surfaces or in polymer matrices, ensure conditions that favor monolayer formation and prevent clustering. The use of co-adsorbents is critical here.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: D149 is a metal-free indoline (B122111) organic dye known for its high molar extinction coefficient.[3] It is primarily used as a photosensitizer in dye-sensitized solar cells (DSSCs), where it has demonstrated high power conversion efficiencies of up to 9%.[3]

Q2: Why is aggregation of this compound a problem?

A2: Aggregation of D149, both in solution and on surfaces like TiO₂, is detrimental for several reasons. It can lead to a significant reduction in the excited-state lifetime, which in turn lowers the electron injection efficiency in DSSCs.[1] This ultimately results in a decrease in the overall power conversion efficiency of the solar cell.[1]

Q3: How does chenodeoxycholic acid (CDCA) prevent D149 aggregation?

A3: Chenodeoxycholic acid (CDCA) acts as a co-adsorbent. When added to the dye solution, CDCA molecules adsorb onto the semiconductor surface alongside the D149 molecules. This increases the distance between the dye molecules, sterically hindering their ability to form aggregates.[2]

Q4: What are the recommended solvents for dissolving this compound?

A4: D149 has poor solubility in water but dissolves in several organic solvents.[3] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is effective, though it may require ultrasonication.[3] For applications such as sensitizing TiO₂ films, a 1:1 (v/v) mixture of acetonitrile and tert-butanol or tetrahydrofuran (THF) is commonly used.[1][3]

Q5: What is the optimal concentration of CDCA to use with D149?

A5: The optimal concentration of CDCA can depend on the specific experimental conditions. However, studies have shown that for a 0.5 mM this compound solution, a CDCA concentration of 7.5 mM can yield significant improvements in DSSC performance. Molar ratios of dye to CDCA for organic dyes can range from 1:10 to 1:100. It is recommended to optimize the concentration for your specific application.

Quantitative Data Summary

This compound Solubility
Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)~1 mg/mL (~1.35 mM)Requires sonication for complete dissolution.[3]
Water< 0.1 mg/mLConsidered insoluble.[3]
Acetonitrile/tert-butanol (1:1, v/v)Sufficient for 0.5 mM solutionsCommonly used for DSSC fabrication.[3]
Tetrahydrofuran (THF)Sufficient for 0.5 mM solutionsUsed for sensitizing ZrO₂ and TiO₂ films.[1]
Recommended Concentrations for Preventing Aggregation
Component Typical Concentration Application
This compound0.3 mM - 0.5 mMPreparation of dye solution for sensitizing semiconductor films.[1]
Chenodeoxycholic acid (CDCA)7.5 mM - 10 mMUsed as a co-adsorbent with 0.5 mM this compound.

Experimental Protocols

Protocol for Preparation of this compound Solution with CDCA

This protocol describes the preparation of a 0.5 mM this compound solution containing 10 mM CDCA in an acetonitrile/tert-butanol solvent mixture, suitable for sensitizing TiO₂ electrodes for DSSCs.

Materials:

  • This compound

  • Chenodeoxycholic acid (CDCA)

  • Acetonitrile (HPLC grade)

  • tert-butanol

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Prepare the Solvent Mixture:

    • In a clean, dry container, prepare the required volume of a 1:1 (v/v) mixture of acetonitrile and tert-butanol. For example, to prepare 50 mL of the solvent, mix 25 mL of acetonitrile and 25 mL of tert-butanol.

  • Prepare the CDCA Solution:

    • Weigh the amount of CDCA required to achieve a 10 mM concentration in the final volume of the dye solution. For 10 mL of solution, this would be approximately 39.26 mg of CDCA (MW = 392.58 g/mol ).

    • Add the weighed CDCA to a 10 mL volumetric flask.

    • Add a portion of the acetonitrile/tert-butanol solvent mixture to the flask and dissolve the CDCA, using a magnetic stirrer if necessary.

  • Prepare the this compound Solution with CDCA:

    • Weigh the amount of this compound required for a 0.5 mM concentration in the final volume. For 10 mL of solution, this would be approximately 3.71 mg of D149 (MW = 741.94 g/mol ).

    • Add the weighed this compound to the volumetric flask containing the dissolved CDCA.

    • Bring the total volume to 10 mL with the acetonitrile/tert-butanol solvent mixture.

    • Cap the flask and mix thoroughly. If the dye does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.

  • Storage and Use:

    • The prepared dye solution should be stored in the dark to prevent photo-isomerization.

    • It is recommended to use the solution shortly after preparation for best results. This solution is now ready for the sensitization of semiconductor films.

Visualizations

Experimental Workflow for Electrode Sensitization

G cluster_prep Solution Preparation cluster_sensitization Electrode Sensitization start Start prep_solvent Prepare Acetonitrile/ tert-butanol (1:1) Solvent start->prep_solvent add_cdca Dissolve CDCA (e.g., 10 mM) prep_solvent->add_cdca add_dye Add this compound (0.5 mM) & Sonicate add_cdca->add_dye Prevents Aggregation dye_solution Final Dye Solution add_dye->dye_solution immerse Immerse Electrode in Dye Solution (in dark) dye_solution->immerse tio2_electrode Prepare TiO₂ Electrode tio2_electrode->immerse rinse_dry Rinse with Acetonitrile & Dry immerse->rinse_dry end Sensitized Electrode Ready rinse_dry->end

Caption: Workflow for preparing a this compound solution with CDCA and sensitizing a TiO₂ electrode.

D149 Electron Transfer and Deactivation Pathways

G S0 D149 (S₀) S1 D149* (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence/Non-radiative Decay S0_oxidized D149⁺ TiO2_CB TiO₂ Conduction Band S1->TiO2_CB Desired Electron Injection Aggregates D149 Aggregates S1->Aggregates Energy Transfer S0_oxidized->S0 Regeneration by Electrolyte Aggregates->S0 Rapid Quenching (Reduced Efficiency) Redox I⁻/I₃⁻ Redox Couple

Caption: Electron transfer in a D149 DSSC and competing deactivation pathways due to aggregation.

References

Technical Support Center: Optimizing D149 Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the power conversion efficiency (PCE) of D149 dye-sensitized solar cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What are the key factors limiting the power conversion efficiency (PCE) of D149 DSSCs?

The primary factors that can limit the PCE of D149 DSSCs include:

  • Dye Aggregation: D149 molecules have a tendency to aggregate on the TiO2 photoanode surface. This aggregation can lead to the quenching of the dye's excited state, which reduces the efficiency of electron injection into the TiO2 conduction band.[1][2]

  • Charge Recombination: Electrons injected into the TiO2 can recombine with either the oxidized dye molecules or with the oxidized species in the electrolyte at the TiO2/electrolyte interface. This process represents a loss of photocurrent.[3][4]

  • Sub-optimal Light Harvesting: The absorption spectrum of D149 may not cover the entire visible spectrum, leading to incomplete utilization of incident sunlight.

  • Inefficient Electron Transport: The morphology and thickness of the TiO2 photoanode can affect the transport of injected electrons to the collecting electrode.[5][6]

  • Electrolyte Issues: The composition of the electrolyte, including the redox couple, solvent, and additives, plays a crucial role in dye regeneration and charge transport, and an unsuitable composition can limit performance.[3][7]

Q2: How does dye aggregation affect the performance of D149 DSSCs?

Dye aggregation, where D149 molecules clump together on the TiO2 surface, negatively impacts DSSC performance in several ways:

  • Reduced Electron Injection Yield: Aggregated dye molecules can undergo self-quenching, where the excited-state energy is dissipated as heat instead of being used to inject an electron into the TiO2.[1][2]

  • Inhibited Electron Transfer: The formation of dye aggregates can hinder the efficient transfer of electrons from the excited dye to the semiconductor's conduction band.[8]

  • Altered Absorption Spectrum: Aggregation can cause a shift in the absorption spectrum of the dye, which may not be optimal for capturing solar energy.[9]

Q3: What is the role of a co-adsorbent in D149 DSSCs?

Co-adsorbents are molecules added to the dye solution during the sensitization process to improve the performance of the DSSC.[4] Their primary roles include:

  • Preventing Dye Aggregation: Co-adsorbents adsorb onto the TiO2 surface alongside the dye molecules, creating a separating layer that prevents the D149 molecules from aggregating.[1][10][11] Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent for this purpose.[1][8]

  • Surface Passivation: Co-adsorbents can passivate the surface of the TiO2 photoanode, which reduces the sites where charge recombination between injected electrons and the electrolyte can occur.[4]

  • Shifting the Conduction Band Edge: Some co-adsorbents can shift the conduction band edge of the TiO2, which can lead to an increase in the open-circuit voltage (Voc).[12]

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of D149 DSSCs and provides potential solutions.

Issue Possible Cause(s) Troubleshooting Steps
Low Short-Circuit Current (Jsc) 1. Inefficient light harvesting due to a thin TiO2 layer. 2. Poor dye loading on the TiO2 surface. 3. Dye aggregation leading to reduced electron injection. 4. High charge recombination rates.1. Optimize the thickness of the TiO2 layer; a thickness of around 17 µm has been shown to improve Jsc.[6] 2. Increase the dye immersion time or optimize the dye solution concentration. 3. Introduce a co-adsorbent like CDCA into the dye solution to prevent aggregation.[8][13] 4. Treat the TiO2 photoanode with TiCl4 to reduce recombination.
Low Open-Circuit Voltage (Voc) 1. High rate of charge recombination at the TiO2/electrolyte interface. 2. Unfavorable energy level alignment between the TiO2 and the electrolyte's redox potential. 3. Inadequate surface passivation of the TiO2.1. Add additives like 4-tert-butylpyridine (B128874) (TBP) or N-methylbenzimidazole (NMBI) to the electrolyte to suppress recombination.[12] 2. Use an alternative redox shuttle with a more positive redox potential, such as a cobalt-based electrolyte.[7] 3. Utilize co-adsorbents to passivate the TiO2 surface.[4]
Low Fill Factor (FF) 1. High series resistance within the cell. 2. High charge transfer resistance at the counter electrode. 3. Inefficient dye regeneration by the electrolyte.1. Ensure good contact between all layers of the solar cell. 2. Use a high-quality counter electrode material, such as platinum. 3. Optimize the concentration of the redox couple in the electrolyte.[14]
Low Overall Power Conversion Efficiency (PCE) Combination of low Jsc, Voc, and/or FF.Address the specific issues related to Jsc, Voc, and FF as outlined above. A systematic optimization of each component and fabrication step is crucial.

Quantitative Data

The following tables summarize the impact of various optimization strategies on the performance of D149 DSSCs.

Table 1: Effect of Co-adsorbent (CDCA) on D149 DSSC Performance

ConditionJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Without CDCA----[8]
With CDCA---Improved[8]
D1496.67---[13]
D149 + CDCA---15.74% increase[13]

Note: Specific values for Jsc, Voc, and FF without CDCA were not provided in the source, but the addition of CDCA resulted in a notable performance increase.

Table 2: Influence of Electrolyte Composition on D149 DSSC Performance

Electrolyte CompositionJsc (mA/cm²)Voc (V)FFPCE (%)Reference
TEMPO-based4.9---[15]
Iodide-based---Generally higher-

Note: The provided source compared D149 with another dye (LEG4) using a TEMPO-based electrolyte, highlighting the importance of matching the dye with the appropriate redox shuttle.

Experimental Protocols

Protocol 1: Preparation of TiO2 Photoanode
  • Substrate Cleaning: Thoroughly clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, and ethanol.

  • TiO2 Paste Deposition: Deposit a layer of TiO2 paste (e.g., from a suspension of P25 TiO2 nanoparticles in an organic binder) onto the FTO substrate using the doctor-blade technique.[16][17] The thickness of the layer can be controlled by using adhesive tape as a spacer.[17]

  • Sintering: Anneal the TiO2-coated substrate in a furnace. A typical procedure involves a gradual heating ramp, followed by holding the temperature at 450-500°C for 30 minutes to remove organic binders and ensure good particle necking.[18][19]

  • TiCl4 Treatment (Optional but Recommended): Immerse the sintered TiO2 film in a 40 mM aqueous solution of TiCl4 at 70°C for 30 minutes.[19] This treatment can improve electron transport and reduce recombination. After treatment, rinse with deionized water and anneal again at 450-500°C for 30 minutes.

Protocol 2: Dye Sensitization with D149 and Co-adsorbent
  • Dye Solution Preparation: Prepare a dye solution by dissolving D149 in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol). A typical concentration is around 0.3-0.5 mM.

  • Co-adsorbent Addition: To prevent dye aggregation, add a co-adsorbent such as chenodeoxycholic acid (CDCA) to the dye solution.[1][8] The molar ratio of D149 to CDCA can be optimized, with ratios around 1:10 being common.

  • Sensitization: Immerse the prepared TiO2 photoanode in the dye solution containing the co-adsorbent. The immersion time can vary, but typically ranges from 12 to 24 hours in a dark, sealed container to ensure adequate dye loading.[17][19]

  • Rinsing: After sensitization, gently rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

Protocol 3: DSSC Assembly
  • Counter Electrode Preparation: A counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum, onto another FTO-coated glass substrate.[16]

  • Assembly: Place a thin spacer (e.g., a 25-60 µm thick Surlyn film) around the active area of the dye-sensitized photoanode.[18] Position the counter electrode on top of the photoanode, offsetting the conductive sides for external electrical contact.

  • Sealing: Heat the assembly on a hot plate to melt the spacer and seal the two electrodes together, leaving one or two small holes for electrolyte injection.

  • Electrolyte Injection: Introduce the electrolyte into the cell through the pre-drilled holes via vacuum backfilling or capillary action.[18] A common electrolyte consists of an iodine/iodide redox couple (e.g., 0.05 M I2, 0.1 M LiI, 0.6 M DMII) and additives like 0.5 M TBP in a solvent such as acetonitrile.[19]

  • Final Sealing: Seal the electrolyte injection holes with a small piece of Surlyn and a microscope cover slip by heating.

Visualizations

experimental_workflow cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly A FTO Substrate Cleaning B TiO2 Paste Deposition A->B C Sintering B->C D TiCl4 Treatment C->D F Immersion of Photoanode D->F E Dye & Co-adsorbent Solution E->F G Rinsing F->G I Sealing Electrodes G->I H Counter Electrode Prep. H->I J Electrolyte Injection I->J K Final Sealing J->K charge_transfer_pathway Sunlight Sunlight (hv) D149 This compound Sunlight->D149 1. Light Absorption D149_excited D149* D149->D149_excited D149_excited->D149 Quenching TiO2_CB TiO2 Conduction Band D149_excited->TiO2_CB 2. Electron Injection FTO FTO Electrode TiO2_CB->FTO 3. Electron Transport Redox_Ox I3- TiO2_CB->Redox_Ox Recombination External_Load External Load FTO->External_Load Counter_Electrode Counter Electrode (Pt) External_Load->Counter_Electrode Counter_Electrode->Redox_Ox 5. Reduction at Counter Electrode Redox_Red 3I- Redox_Ox->Redox_Red Redox_Red->D149 4. Dye Regeneration

References

Technical Support Center: Photoisomerization of D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the photoisomerization of D149 dye.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental process of this compound photoisomerization?

A1: Photoisomerization of the this compound is a reversible process initiated by the absorption of light.[1][2][3][4] Specifically, excitation to the second excited singlet state (S2) of the dye molecule leads to a change in its chemical structure, forming a photoisomer.[1][2][3][4] This process has been identified to involve one of the exocyclic double bonds in the dye's structure, as confirmed by NMR spectroscopy.[1][2][3][4]

Q2: What are the key factors that influence the photoisomerization and excited-state lifetime of D149?

A2: The photochemical properties of D149 are highly sensitive to its environment. Key influencing factors include:

  • Solvent Polarity and Protic Nature: The excited-state lifetime of D149 varies significantly in different solvents, ranging from approximately 100 picoseconds in methanol (B129727) to over 700 picoseconds in tetrahydrofuran (B95107) (THF).[1] Protic solvents like methanol can lead to a reduction in the excited-state lifetime.[1]

  • Steric Constraint: In more rigid environments, such as polymer matrices (e.g., polystyrene, PMMA) or when adsorbed onto surfaces like zirconium dioxide (ZrO2), the excited-state lifetime of D149 can increase to over 2 nanoseconds.[1][2][3] This is attributed to the restriction of large-scale twisting motions required for non-radiative decay pathways.[1][2][3][4]

  • Concentration and Aggregation: At higher concentrations, D149 molecules tend to aggregate, which dramatically reduces their fluorescence lifetimes.[1][2][3] This aggregation can act as a quenching mechanism for both the aggregated molecules and neighboring monomeric dye molecules.[1]

Q3: How does the photoisomerization of D149 in solution differ from when it is adsorbed on a semiconductor surface?

A3: The photochemical properties of D149, including its excited-state lifetimes, can be significantly different in solution compared to when it is adsorbed on a semiconductor surface, such as in a dye-sensitized solar cell (DSSC).[2][3] In solution, the dye molecules have more freedom of movement, and their behavior is heavily influenced by the solvent. When adsorbed on a surface, the dye's conformation can be constrained, and interactions with the surface and co-adsorbents become dominant factors.[1] For instance, the excited-state lifetime of surface-adsorbed D149 is typically less than 120 picoseconds.[1][2][3][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly short fluorescence lifetime in solution. Solvent Effects: The choice of solvent has a major impact on the excited-state dynamics. Protic solvents or those that don't match the desired polarity can quench fluorescence.[1]Solvent Selection: Carefully select a solvent that is appropriate for your experiment. Consider using non-polar or aprotic polar solvents to potentially increase the lifetime. Refer to literature values for expected lifetimes in different solvents.
Concentration-Dependent Aggregation: At high concentrations, D149 can form aggregates that lead to fluorescence quenching.[1][2][3]Optimize Concentration: Prepare a dilution series to determine the optimal concentration range where aggregation is minimized. For solid samples, be aware that higher concentrations can lead to the formation of aggregates.[1]
Presence of Quenchers: Impurities in the solvent or other components in the solution can act as fluorescence quenchers.Purify Materials: Ensure the purity of the this compound and use high-purity solvents.
Inconsistent or irreproducible spectral data. Photoisomer Formation: Upon irradiation, particularly with UV light, the absorption spectrum of D149 can change due to the formation of a photoisomer.[1][4] This can lead to a shift and broadening of the S1 absorption band and a decrease in the intensity of the S2 band.[1][4]Control Irradiation: Be mindful of the light source and exposure time during your experiments. To study the pristine form, minimize exposure to UV light. The photoisomerization is reversible, and the original form can often be regenerated by irradiation with visible light.[1]
Sample Degradation: Prolonged exposure to light or harsh chemical environments can lead to the degradation of the dye.Minimize Exposure: Protect the sample from unnecessary light exposure. Prepare fresh solutions and store them in the dark.
Low efficiency in dye-sensitized solar cells (DSSCs). Inefficient Electron Injection: A short excited-state lifetime can compete with the electron injection process from the dye to the semiconductor, leading to lower efficiency.[1][2][3][4]Surface and Co-adsorbent Optimization: The choice of semiconductor material and the use of co-adsorbents can influence the dye's excited-state lifetime and electron injection efficiency. Experiment with different surface preparations and co-adsorbent concentrations.
Dye Aggregation on the Surface: Aggregation of the dye on the semiconductor surface can lead to inefficient charge transfer.[1]Optimize Dye Loading: Control the dye loading concentration and immersion time to prevent excessive aggregation on the semiconductor surface.

Experimental Protocols

1. Steady-State Absorption and Fluorescence Spectroscopy

  • Objective: To characterize the ground and excited-state properties of D149 and observe changes due to photoisomerization.

  • Methodology:

    • Prepare a dilute solution of D149 in the desired solvent (e.g., acetonitrile, benzene, methanol).[1] A typical concentration is in the micromolar range to avoid aggregation.

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum using a fluorometer. The excitation wavelength should correspond to an absorption maximum of the dye.

    • To induce photoisomerization, irradiate the solution with UV light (e.g., 387 nm, corresponding to the S2 band maximum).[1][4]

    • Record the absorption and fluorescence spectra again to observe the changes due to photoisomer formation.

    • To reverse the process, irradiate the sample with visible light and re-measure the spectra.[1]

2. Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

  • Objective: To measure the excited-state lifetime of D149.

  • Methodology:

    • Prepare a sample of D149 in the desired solvent or on a solid substrate.

    • Excite the sample with a pulsed laser source at a wavelength corresponding to the dye's absorption (e.g., 405 nm).[1]

    • Collect the fluorescence decay profile using a TCSPC system.

    • Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s).[1] Be aware that in some cases, such as in methanol, the decay can be non-symmetric and require multi-exponential fitting.[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

  • Objective: To identify the specific double bond involved in the photoisomerization process.

  • Methodology:

    • Prepare a concentrated solution of D149 in a suitable deuterated solvent.

    • Acquire a baseline NMR spectrum (e.g., ¹H NMR).

    • Irradiate the NMR tube with a light source that induces photoisomerization.

    • Acquire another NMR spectrum of the irradiated sample.

    • Compare the spectra before and after irradiation to identify changes in chemical shifts and coupling constants, which can pinpoint the location of the isomerization.[1][2][3][4]

Quantitative Data Summary

Table 1: Excited-State Lifetimes of D149 in Various Environments

EnvironmentLifetime Component 1 (ps)Lifetime Component 2 (ps)Lifetime Component 3 (ps)Reference
Methanol2.513103[1]
Toluene40 (54%)630 (46%)-[4]
Polymer Matrix (PS, PMMA)>2000--[1][2][3]
Adsorbed on ZrO₂<120--[1][2][3][4]

Visualizations

Photoisomerization_Pathway D149_GS D149 (Ground State) D149_S2 D149 (S2 Excited State) D149_GS->D149_S2 UV Light (e.g., 387 nm) Photoisomer_GS Photoisomer (Ground State) D149_S2->Photoisomer_GS Isomerization Photoisomer_GS->D149_GS Visible Light / Thermal Relaxation

Caption: Reversible photoisomerization pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Issue1 Short Fluorescence Lifetime? Start->Issue1 Issue2 Inconsistent Spectra? Start->Issue2 Issue1->Issue2 No Cause1a Check Solvent Issue1->Cause1a Yes Cause1b Check Concentration (Aggregation) Issue1->Cause1b Yes Cause2a Check for Photoisomer Formation Issue2->Cause2a Yes Cause2b Check for Sample Degradation Issue2->Cause2b Yes Solution1a Optimize Solvent Choice Cause1a->Solution1a Solution1b Perform Dilution Series Cause1b->Solution1b Solution2a Control Light Exposure Cause2a->Solution2a Solution2b Use Fresh Samples Cause2b->Solution2b

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: D149 Dye in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of D149 dye in their experiments. The following information is designed to address specific issues that may be encountered and to provide guidance on optimizing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the performance of this compound in a DSSC?

A1: The choice of solvent is critical as it significantly influences several factors that determine the overall power conversion efficiency (PCE) of a D149-based DSSC. The solvent affects the dye's solubility and aggregation, the efficiency of dye loading onto the semiconductor (e.g., TiO2 or ZnO) surface, and the electron injection kinetics. Aprotic polar solvents are often preferred as they facilitate dye adsorption onto the semiconductor nanoparticles.[1] For instance, a study on ZnO-based DSSCs showed that 2,2,2-Trifluoroethanol resulted in the highest efficiency, attributed to enhanced current densities.[2][3]

Q2: What is dye aggregation and how does the solvent choice impact it?

A2: Dye aggregation is the process where dye molecules clump together on the semiconductor surface. This is generally detrimental to DSSC performance as it can lead to reduced electron injection yield and lower conversion efficiency.[4] The choice of solvent plays a crucial role in controlling aggregation. Some organic dyes exhibit different aggregation patterns (J-aggregation or H-aggregation) depending on the solvent's polarity. Using a solvent that solvates the dye well can lead to a better spatial distribution of the dye on the semiconductor surface, preventing the undesirable π-π stacking that causes aggregation.

Q3: How can I prevent this compound aggregation during sensitization?

A3: Besides choosing an appropriate solvent, a common and effective method to prevent aggregation is the use of a co-adsorbent, such as chenodeoxycholic acid (CDCA). CDCA is added to the dye solution and co-adsorbs onto the semiconductor surface, creating a spacing between the D149 molecules and hindering their aggregation.

Q4: What are the recommended solvents for preparing a this compound solution?

A4: Based on experimental studies, several solvents and solvent mixtures have been successfully used. A common mixture is a 1:1 volume ratio of acetonitrile (B52724) and tert-butanol. Other solvents that have been investigated include 2,2,2-Trifluoroethanol, 1-propanol, ethanol, and acetonitrile.[2][3] The optimal solvent or mixture can depend on the specific semiconductor material (e.g., ZnO vs. TiO2) and other experimental conditions.

Q5: What is the typical concentration for a this compound solution?

A5: A typical concentration for the this compound solution is in the range of 0.3 mM to 0.5 mM. The optimal concentration can vary depending on the solvent system and the specific experimental protocol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Power Conversion Efficiency (PCE) - Poor dye loading on the semiconductor surface.- Aggregation of this compound.- Inefficient electron injection.- Use of an inappropriate solvent for the semiconductor.- Optimize the dye sensitization time and temperature.- Ensure the dye solution concentration is appropriate.- Add a co-adsorbent like chenodeoxycholic acid (CDCA) to the dye solution to reduce aggregation.- Experiment with different solvents or solvent mixtures. Aprotic polar solvents often yield better results.[1]- Ensure the semiconductor film is of high quality and has a high surface area.
Inconsistent Device Performance - Variability in dye loading.- Non-uniform dye aggregation.- Contamination of the semiconductor surface or dye solution.- Standardize the sensitization process, including time, temperature, and dye solution preparation.- Always use fresh, high-purity solvents.- Ensure thorough cleaning of all substrates and glassware.[5]
Low Short-Circuit Current (Jsc) - Incomplete light absorption by the dye.- Poor electron injection efficiency.- High charge recombination rates.- Increase the dye loading by optimizing the sensitization conditions.- Choose a solvent that promotes a monomeric adsorption of the dye, which can improve electron injection.- The choice of solvent can influence the energy levels of the dye and the semiconductor, affecting electron transfer. Consider solvents that lead to a favorable energetic alignment.
Low Open-Circuit Voltage (Voc) - High charge recombination at the semiconductor/dye/electrolyte interface.- A shift in the semiconductor's conduction band edge.- The addition of co-adsorbents like CDCA can passivate the semiconductor surface and reduce recombination.- The solvent can influence the semiconductor surface, potentially shifting its conduction band. A systematic study of different solvents may be necessary to optimize Voc.
Visible Aggregation on the Photoanode (uneven color) - High dye concentration.- Inappropriate solvent that promotes aggregation.- Prolonged sensitization time at elevated temperatures.- Reduce the concentration of the this compound solution.- Switch to a solvent that provides better solubility and discourages aggregation.- Include CDCA in the dye solution.- Optimize the sensitization time and temperature to achieve sufficient dye loading without inducing significant aggregation.

Data Presentation

Table 1: Performance of this compound-Sensitized ZnO-Based Solar Cells with Different Solvents

SolventShort-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)
2,2,2-Trifluoroethanol1.0500.7500.2251.662
1-propanol0.8800.7250.2541.625
Ethanol1.0100.7000.2251.590
Acetonitrile0.9500.6800.2251.453

Data sourced from a study on this compound-sensitized ZnO-based solar cells.[2][3]

Experimental Protocols

General Protocol for this compound Sensitization of a TiO2 Photoanode

This protocol provides a general framework. The specific solvent, dye concentration, sensitization time, and use of a co-adsorbent may need to be optimized for your specific experimental setup.

1. Preparation of the this compound Solution:

  • Prepare a 0.3 mM to 0.5 mM solution of this compound in the chosen solvent or solvent mixture (e.g., 1:1 v/v acetonitrile:tert-butanol).

  • If using a co-adsorbent, add chenodeoxycholic acid (CDCA) to the dye solution. A typical concentration for CDCA is 10-20 times that of the dye (e.g., 3 mM to 10 mM).

  • Ensure the dye is fully dissolved. Sonication may be used to aid dissolution.

2. Sensitization of the TiO2 Photoanode:

  • Prepare the TiO2-coated photoanode. Ensure it is clean and has been sintered at the appropriate temperature (typically 450-500 °C).

  • While the photoanode is still warm (around 80-100 °C), immerse it in the prepared this compound solution.

  • The immersion time can vary from a few hours to overnight (e.g., 12-24 hours) at room temperature. This step should be performed in a dark, moisture-free environment to prevent dye degradation and contamination.

  • After sensitization, remove the photoanode from the dye solution.

  • Rinse the sensitized photoanode with the pure solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye molecules.

  • Dry the photoanode gently with a stream of nitrogen or argon.

3. Assembly of the DSSC:

  • Assemble the sensitized photoanode with a counter electrode (typically a platinized FTO glass).

  • Introduce the electrolyte solution between the two electrodes.

  • Seal the cell to prevent electrolyte leakage.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sensitization Sensitization cluster_assembly Assembly cluster_characterization Characterization prep_dye Prepare this compound Solution (with/without CDCA) immerse Immerse Photoanode in Dye Solution prep_dye->immerse prep_photoanode Prepare TiO2 Photoanode (Clean & Sinter) prep_photoanode->immerse rinse_dry Rinse with Solvent & Dry immerse->rinse_dry assemble Assemble Cell with Counter Electrode rinse_dry->assemble add_electrolyte Introduce Electrolyte & Seal assemble->add_electrolyte measure Measure Photovoltaic Performance (I-V Curve) add_electrolyte->measure

Caption: Experimental workflow for fabricating a D149-based DSSC.

solvent_effect_pathway cluster_effects Key Influences cluster_performance Performance Metrics solvent Solvent Choice (e.g., Polarity, Viscosity) solubility D149 Solubility solvent->solubility aggregation Dye Aggregation solvent->aggregation adsorption Dye Adsorption on Semiconductor solvent->adsorption solubility->adsorption jsc Jsc (Current Density) aggregation->jsc (negative) adsorption->jsc voc Voc (Open-Circuit Voltage) adsorption->voc pce PCE (Efficiency) jsc->pce voc->pce ff FF (Fill Factor) ff->pce

References

Technical Support Center: Minimizing Deactivation Pathways of Excited D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the D149 dye. Our goal is to help you minimize deactivation pathways of the excited this compound to enhance its performance in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Causes Solutions & Troubleshooting Steps
Unexpectedly Low Fluorescence Intensity or Short Excited-State Lifetime 1. Aggregation of this compound: At high concentrations, D149 molecules can form non-fluorescent aggregates, which leads to quenching of the excited state.[1][2] 2. Solvent Effects: The excited-state lifetime of D149 is highly dependent on the solvent. Protic solvents like alcohols can significantly shorten the lifetime due to hydrogen bonding.[3] 3. Photoisomerization: Excitation of D149, particularly to the S2 state, can lead to the formation of a photoisomer with different photophysical properties.[4] 4. Presence of Quenchers: Impurities in the solvent or other components in your experimental setup can act as quenchers.1. Optimize Dye Concentration: Reduce the concentration of the this compound in your solution.[1] 2. Use a Co-adsorbent: When working with D149 on surfaces like TiO2, use a co-adsorbent such as chenodeoxycholic acid (CDCA) to prevent aggregation.[1][5] 3. Solvent Selection: Choose a solvent that is appropriate for your application and is known to support a longer excited-state lifetime for D149. Non-polar and less polar aprotic solvents generally lead to longer lifetimes.[3] 4. Control Excitation Wavelength: If possible, use an excitation wavelength that primarily populates the S1 state to minimize photoisomerization.[3] 5. Purify Solvents and Reagents: Ensure high purity of all components in your experiment to avoid quenching by impurities.
Poor Performance of D149-Sensitized Solar Cell 1. Dye Aggregation on the Semiconductor Surface: Aggregation on the TiO2 surface can reduce the electron injection yield and overall conversion efficiency.[1][2] 2. Sub-optimal Dye Loading: Insufficient or excessive dye loading on the semiconductor can negatively impact performance. 3. Inefficient Electron Injection: The excited-state lifetime of the dye may be too short for efficient electron injection into the semiconductor's conduction band.[4]1. Use a Co-adsorbent: Incorporate CDCA into the dye solution during sensitization of the TiO2 film to mitigate dye aggregation.[1] 2. Optimize Sensitization Time: Vary the time the TiO2 film is immersed in the dye solution to find the optimal dye loading. 3. Solvent Choice for Dye Bath: The choice of solvent for the dye bath can influence dye aggregation and loading. A 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol (B103910) is commonly used.
Inconsistent or Irreproducible Experimental Results 1. Variability in Sample Preparation: Inconsistencies in dye concentration, solvent purity, or film preparation can lead to variable results. 2. Environmental Factors: Temperature and exposure to light can affect the stability and photophysics of the this compound.1. Standardize Protocols: Follow a consistent and detailed experimental protocol for all sample preparations. 2. Control Environmental Conditions: Perform experiments under controlled temperature and light conditions to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary deactivation pathways for the excited this compound?

A1: The primary non-radiative deactivation pathways for the excited this compound are:

  • Photoisomerization: Twisting around the exocyclic double bonds in the excited state is a well-known deactivation mechanism.[4]

  • Aggregation-Induced Quenching: D149 molecules tend to aggregate at high concentrations, leading to a significant reduction in the excited-state lifetime and fluorescence quantum yield.[1] This is a form of static quenching where a non-fluorescent ground-state complex is formed.

  • Excited-State Proton Transfer: In the presence of protic solvents or acidic species, excited-state proton transfer can occur, providing an additional fast deactivation channel.

Q2: How does the solvent environment affect the excited-state lifetime of D149?

A2: The solvent plays a crucial role in the excited-state dynamics of D149. The excited-state lifetime is generally shorter in polar and protic solvents. For instance, the lifetime is significantly shorter in alcohols like methanol (B129727) (99 ps) and ethanol (B145695) (178 ps) compared to aprotic solvents like acetonitrile (280 ps) and chloroform (B151607) (800 ps).[3] This is attributed to the influence of hydrogen bonding and solvent polarity on the deactivation pathways.[3]

Q3: What is the role of a co-adsorbent like chenodeoxycholic acid (CDCA) when using D149 in dye-sensitized solar cells?

A3: Chenodeoxycholic acid (CDCA) is used as a co-adsorbent to prevent the aggregation of this compound molecules on the surface of the semiconductor (e.g., TiO2).[1][5] By co-adsorbing onto the surface, CDCA molecules create steric hindrance that separates the D149 molecules, thereby reducing aggregation-induced quenching and improving the electron injection efficiency and overall performance of the solar cell.[1]

Q4: Can aggregation of D149 be completely avoided?

A4: While complete avoidance of aggregation can be challenging, it can be significantly minimized. Strategies to reduce aggregation include:

  • Working with dilute solutions of the dye.[1]

  • Using co-adsorbents like CDCA when immobilizing the dye on a surface.[1]

  • Modifying the dye structure, for example, by introducing bulky side chains to hinder intermolecular interactions.

Q5: How can I experimentally determine the excited-state lifetime of D149?

A5: The excited-state lifetime of D149 is typically measured using time-resolved spectroscopic techniques such as:

  • Time-Correlated Single-Photon Counting (TCSPC): This is a highly sensitive method for measuring fluorescence lifetimes in the picosecond to nanosecond range.

  • Transient Absorption Spectroscopy: This technique monitors the changes in absorption of the sample after excitation with a short laser pulse, providing information about the kinetics of the excited states.

Quantitative Data

Table 1: Excited-State Lifetime (S1) of D149 in Various Organic Solvents

SolventLifetime (τ) in picoseconds (ps)
Methanol99[3]
Ethanol178[3]
Acetonitrile280[3]
Acetone540[3]
Tetrahydrofuran (THF)720[3]
Chloroform800[3]

Table 2: Effect of Environment on the Excited-State Lifetime of D149

EnvironmentLifetime (τ)
In various solvents100 - 720 ps[4]
Adsorbed on ZrO2> 2 ns[4]
In polymer matrices> 2 ns[4]

Experimental Protocols

Protocol 1: Preparation of D149-Sensitized TiO2 Films for Solar Cells

  • Substrate Cleaning: Thoroughly clean FTO (Fluorine-doped Tin Oxide) glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • TiO2 Paste Deposition: Apply a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blading technique. Use scotch tape as a spacer to control the film thickness.

  • Sintering: Heat the TiO2-coated substrates in a furnace. A typical heating profile is:

    • 325 °C for 5 minutes

    • 375 °C for 5 minutes

    • 450 °C for 15 minutes

    • 500 °C for 15 minutes

  • Dye Sensitization: While the electrodes are still warm (around 80-100 °C), immerse them in a dye solution containing 0.3 mM D149 and 0.3 mM chenodeoxycholic acid (CDCA) in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. Keep the electrodes in the dye solution for 2-4 hours in the dark.

  • Rinsing and Drying: After sensitization, rinse the electrodes with acetonitrile to remove any non-adsorbed dye molecules and dry them under a gentle stream of nitrogen.

Protocol 2: Time-Correlated Single-Photon Counting (TCSPC) Measurement of D149 in Solution

  • Sample Preparation: Prepare a dilute solution of D149 in the desired spectroscopic-grade solvent. The concentration should be low enough to avoid aggregation, typically in the micromolar range, with an absorbance of approximately 0.1 at the excitation wavelength.

  • Instrumentation Setup:

    • Use a pulsed laser source with a high repetition rate (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) for excitation.

    • Set the excitation wavelength to the absorption maximum of the this compound.

    • Use a sensitive, high-speed photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

    • Collect the fluorescence emission at a 90-degree angle to the excitation beam. Use a monochromator or a bandpass filter to select the desired emission wavelength.

  • Data Acquisition:

    • Record the time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal).

    • Build a histogram of the arrival times of the photons over many excitation cycles.

    • Ensure that the photon counting rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts.

  • Data Analysis:

    • Deconvolute the instrument response function (IRF) from the measured fluorescence decay curve.

    • Fit the decay curve with a multi-exponential function to determine the excited-state lifetime(s).

Visualizations

cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_deactivation Deactivation Pathways S0 D149 (S0) S1 D149* (S1) S0->S1 Photoexcitation Fluorescence Fluorescence S1->Fluorescence Radiative Decay Isomerization Photoisomerization S1->Isomerization Non-Radiative Decay Aggregation Aggregation Quenching S1->Aggregation Non-Radiative Decay Protonation Excited-State Proton Transfer S1->Protonation Non-Radiative Decay

Caption: Deactivation pathways of excited this compound.

start Start: Low Fluorescence/Lifetime check_conc Is dye concentration high? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes use_coadsorbent Use co-adsorbent (e.g., CDCA) check_conc->use_coadsorbent Yes (on surface) check_solvent Is a protic solvent used? check_conc->check_solvent No reduce_conc->check_solvent use_coadsorbent->check_solvent change_solvent Switch to aprotic solvent check_solvent->change_solvent Yes check_purity Are solvents/reagents pure? check_solvent->check_purity No change_solvent->check_purity purify Purify components check_purity->purify No end End: Issue Resolved check_purity->end Yes purify->end

Caption: Troubleshooting logic for low fluorescence of D149.

prep_sample Prepare D149 Sample (Solution or on Film) setup_spectro Setup Spectrometer (TCSPC or Transient Absorption) prep_sample->setup_spectro excite Excite Sample with Pulsed Laser setup_spectro->excite detect Detect Fluorescence Decay or Transient Absorption excite->detect acquire Acquire Data detect->acquire analyze Analyze Data (Deconvolution and Fitting) acquire->analyze interpret Interpret Results (Determine Lifetimes and Pathways) analyze->interpret

Caption: Experimental workflow for studying D149 deactivation.

References

improving the photostability and temporal stability of D149 dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the photostability and temporal stability of the D149 indoline (B122111) dye for researchers, scientists, and professionals in dye-sensitized solar cell (DSSC) development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of D149 dye instability in a DSSC?

A1: The primary causes of D149 instability are photodegradation and temporal degradation, which stem from two main molecular processes:

  • Photo-isomerization: Upon excitation with UV light, the this compound can undergo a reversible isomerization of a double bond.[1][2] This process competes with the desired radiative relaxation and electron injection, reducing the dye's efficiency and stability.[1]

  • Aggregation: D149 molecules have a tendency to self-associate on the semiconductor surface (e.g., TiO₂), especially at high concentrations.[1][3] This aggregation leads to a dramatic reduction in the dye's fluorescence lifetime and can negatively impact solar cell performance by creating competing deactivation pathways for the excited state.[1][2]

Q2: How does the choice of solvent affect the stability of D149?

A2: The solvent environment significantly influences the photophysical properties and stability of D149. The polarity and hydrogen-bonding capability of the solvent can alter the dye's excited-state lifetimes.[1] For instance, lifetimes ranging from 100 to 720 ps have been observed in different solvents.[1][2] The choice of solvent during the dye-sensitization process can also impact the degree of aggregation on the semiconductor surface.[4] Studies on ZnO-based DSSCs have shown that solvents like 2,2,2-Trifluoroethanol can enhance cell efficiency compared to others like acetonitrile (B52724) or ethanol.[5][6][7]

Q3: Can embedding D149 in a polymer matrix improve its stability?

A3: Yes. Embedding this compound in polymer matrices such as poly(methyl methacrylate) (PMMA) or polystyrene (PS) can significantly enhance its photostability.[1] The rigid environment of the polymer matrix sterically hinders the large-scale molecular motion required for isomerization, one of the key degradation pathways.[1][2] This constraint can increase the fluorescence lifetime of D149 to over 2 nanoseconds, compared to a few hundred picoseconds in solution.[1][2]

Q4: What is the role of electrolyte additives in improving D149 stability?

A4: Electrolyte additives are crucial for both the performance and stability of DSSCs. Additives like 4-tert-butylpyridine (B128874) (TBP), N-methylbenzimidazole (NMBI), and guanidinium (B1211019) thiocyanate (B1210189) (GuNCS) can improve cell efficiency and stability by:[8]

  • Adsorbing onto the semiconductor surface, which shifts the conduction band edge.[8]

  • Suppressing charge recombination between the injected electrons in the semiconductor and the triiodide ions in the electrolyte.[8][9] This leads to higher open-circuit voltage (Voc) and can protect the dye from chemical degradation by electrolyte components.

Troubleshooting Guide

Issue 1: Rapid decrease in solar cell efficiency under illumination (Poor Photostability)

Possible Cause Troubleshooting Step
Dye Aggregation Decrease the concentration of the this compound solution used for sensitization or shorten the immersion time.[4] Introduce a co-adsorbent, such as chenodeoxycholic acid (CDCA), into the dye solution to inhibit aggregation.[1][2]
Photo-isomerization While difficult to prevent entirely, ensure the use of a UV-blocking filter during long-term operation if the light source contains significant UV radiation. Embedding the dye in a more rigid matrix (e.g., a polymer) can also block this process.[1]
Electrolyte-induced Degradation Optimize the electrolyte composition. The concentration of additives like TBP and NMBI should be optimized with respect to the iodine concentration to maximize performance and stability.[8]

Issue 2: Gradual loss of performance over time, even in dark conditions (Poor Temporal Stability)

Possible Cause Troubleshooting Step
Dye Desorption The binding of the dye to the semiconductor surface may not be stable over the long term, especially in the presence of certain electrolyte solvents or additives.[10] Consider using dyes with improved anchoring groups or applying a surface passivation layer on the semiconductor.
Electrolyte Leakage or Degradation Ensure the solar cell is properly sealed to prevent electrolyte leakage and ingress of water or oxygen, which can degrade the dye and electrolyte.[11] Use of more stable, ionic liquid-based electrolytes can improve long-term stability.[8]
Chemical Reaction with Redox Shuttle The oxidized form of the dye can be chemically attacked by components of the redox electrolyte. Ensure rapid and efficient dye regeneration by optimizing the redox couple concentration.

Quantitative Data Summary

Table 1: Fluorescence Lifetimes of D149 in Different Environments

EnvironmentLifetime Component(s)Reference
Various Solvents (e.g., benzene, acetonitrile, methanol)100 - 720 ps[1][2]
Adsorbed on ZrO₂ Surface< 120 ps (with aggregation)[1][2]
Embedded in Polymer Matrix (PMMA, PS)> 2 ns[1][2]

Table 2: Example Photovoltaic Performance of D149-Sensitized ZnO Solar Cells with Different Solvents

SolventJsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (η) %Reference
2,2,2-TrifluoroethanolN/AN/AN/A1.662[6][7]
1-propanol8.800.7250.2541.625[7]
EthanolN/AN/A0.225N/A[7]
AcetonitrileN/AN/AN/AN/A[6][7]
Note: Data is based on a quantum mechanical model prediction and specific experimental conditions. "N/A" indicates data not specified in the provided context.

Experimental Protocols

Protocol 1: Evaluating the Effect of Co-adsorbents on Dye Aggregation

  • Preparation of Dye Solutions: Prepare a stock solution of this compound in a 1:1 volume mixture of acetonitrile and tert-butanol. Prepare a separate stock solution of a co-adsorbent (e.g., chenodeoxycholic acid, CDCA) in the same solvent system.

  • Sensitization: Create a series of dye baths with a fixed D149 concentration and varying concentrations of the CDCA co-adsorbent.[2] Immerse the TiO₂-coated electrodes into these dye solutions for a standard period (e.g., 2-4 hours).

  • UV-Vis Spectroscopy: After sensitization, measure the absorption spectra of the dye-adsorbed films. A blue-shift in the absorption maximum with increasing co-adsorbent concentration indicates a reduction in H-type aggregation. A red-shift with increasing dye concentration (or decreasing co-adsorbent) is indicative of aggregation.[2]

  • Device Assembly and Testing: Assemble the sensitized electrodes into DSSCs and measure their photovoltaic performance (J-V characteristics) under standard illumination (e.g., AM 1.5G, 100 mW/cm²). Compare the efficiency, fill factor, and current density of cells with and without the co-adsorbent.

Protocol 2: Photostability and Temporal Stability Testing

  • Initial Characterization: Measure the initial photovoltaic performance (t=0) of a batch of freshly fabricated DSSCs.

  • Accelerated Aging Conditions:

    • Photostability Test: Subject the cells to continuous illumination under 1 sun (100 mW/cm²) at a controlled temperature (e.g., 45-60°C).[11]

    • Temporal (Thermal) Stability Test: Store the cells in the dark at an elevated temperature (e.g., 85°C).[11]

  • Periodic Performance Measurement: At defined intervals (e.g., 100, 250, 500, 1000 hours), remove the cells from the aging conditions, allow them to cool to room temperature, and measure their J-V characteristics.[11]

  • Data Analysis: Plot the normalized photovoltaic parameters (Efficiency, Jsc, Voc, FF) as a function of aging time to determine the degradation rate under each condition.

Visualizations

TroubleshootingWorkflow start DSSC Performance Degradation Observed check_condition Degradation Occurs Primarily Under Illumination? start->check_condition photostability_issue Issue: Poor Photostability check_condition->photostability_issue  Yes temporal_stability_issue Issue: Poor Temporal Stability check_condition->temporal_stability_issue  No (Degrades in Dark) check_aggregation Analyze Dye Aggregation (UV-Vis Spectroscopy) photostability_issue->check_aggregation aggregation_present Aggregation Detected (Red-Shift) check_aggregation->aggregation_present Yes no_aggregation No Significant Aggregation check_aggregation->no_aggregation No solution_aggregation Action: Add Co-adsorbent (e.g., CDCA) Decrease Dye Concentration aggregation_present->solution_aggregation check_electrolyte_photo Action: Optimize Electrolyte Additives (e.g., TBP, NMBI) no_aggregation->check_electrolyte_photo check_desorption Check for Dye Desorption (Visual Inspection, Absorbance) temporal_stability_issue->check_desorption desorption_present Desorption Suspected check_desorption->desorption_present Yes no_desorption No Desorption check_desorption->no_desorption No solution_desorption Action: Use Dyes with Stronger Anchors Surface Passivation desorption_present->solution_desorption check_seal Action: Verify Cell Sealing Consider More Stable Electrolytes no_desorption->check_seal

Caption: Troubleshooting workflow for diagnosing D149 stability issues.

AggregationMechanism cluster_0 Without Co-adsorbent cluster_1 With Co-adsorbent (CDCA) D149_high_conc High Concentration of D149 on TiO₂ Surface pi_stacking π-π Stacking & van der Waals Forces D149_high_conc->pi_stacking H_aggregate H-Aggregation Formation pi_stacking->H_aggregate quenching Excited State Quenching (Reduced Lifetime) H_aggregate->quenching injection Efficient Electron Injection (Improved Lifetime) D149_CDCA D149 and CDCA Co-adsorbed on TiO₂ steric_hindrance Steric Hindrance from Bulky CDCA Molecules D149_CDCA->steric_hindrance isolated_dyes Isolated D149 Monomers steric_hindrance->isolated_dyes isolated_dyes->injection

Caption: Mechanism of D149 aggregation and the role of co-adsorbents.

ExperimentalWorkflow cluster_aging Accelerated Aging Protocols start Fabricate Batch of DSSCs t0_test Measure Initial Performance (t=0) (J-V, IPCE) start->t0_test photo_aging Photostability Test: Light Soaking (1 Sun, 60°C) t0_test->photo_aging thermal_aging Temporal Stability Test: Thermal Stress (Dark, 85°C) t0_test->thermal_aging measurement Measure Performance at Defined Time Intervals (t = x hours) photo_aging->measurement thermal_aging->measurement analysis Analyze Data: Plot Normalized Performance vs. Time measurement->analysis Repeat until end of test conclusion Determine Degradation Rates & Identify Stability Limiters analysis->conclusion

Caption: Experimental workflow for D149 stability evaluation.

References

troubleshooting low electron injection efficiency with D149 dye

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D149 Dye

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low electron injection efficiency with the D149 indoline (B122111) dye in dye-sensitized solar cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low electron injection efficiency with this compound?

Low electron injection efficiency in DSSCs using this compound is primarily attributed to a few key factors:

  • Dye Aggregation: D149 molecules have a tendency to aggregate on the surface of the titanium dioxide (TiO2) photoanode. This aggregation can lead to the quenching of the dye's excited state, which inhibits the transfer of electrons to the TiO2 conduction band.[1][2]

  • Short Excited-State Lifetime: The efficiency of electron injection is contingent on the lifetime of the dye's excited state.[3][4] Processes like dye aggregation and isomerization in solution can significantly shorten this lifetime, reducing the window for successful electron injection.[3]

  • Improper Energy Level Alignment: For efficient electron injection, the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound must be positioned at a higher energy level than the conduction band edge of the TiO2.[5][6] Any misalignment can create an energy barrier that hinders electron transfer.

  • Suboptimal Dye Loading: Both insufficient and excessive dye loading can be detrimental. Insufficient loading leads to poor light absorption, while excessive loading promotes aggregation.[7]

  • Dye Degradation: D149 can degrade under prolonged exposure to heat or UV radiation, leading to a decline in performance over time.[8][9]

Q2: How does dye aggregation specifically reduce electron injection efficiency?

Dye aggregation negatively impacts efficiency in two main ways:

  • Excited-State Quenching: When dye molecules are packed too closely, intermolecular interactions can create non-radiative decay pathways for the excited state.[2][10] This means the excited electron returns to the ground state without being injected into the semiconductor.

  • Inhibited Electron Transfer: Aggregation can physically block the anchoring groups of some dye molecules from effectively binding to the TiO2 surface, which is essential for efficient electron transfer.[1]

Q3: What is the role of a co-adsorbent and how do I choose one?

Co-adsorbents are crucial for preventing dye aggregation.[1][2] They are small molecules that adsorb onto the TiO2 surface alongside the dye, creating steric hindrance that keeps the dye molecules separated. Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent with D149.[1][4] The presence of a co-adsorbent can lead to longer excited-state lifetimes and improved device performance.[4] However, an excessive concentration of co-adsorbent can displace the dye, leading to reduced light absorption.[4][11]

Q4: Can the electrolyte composition affect the electron injection efficiency of D149?

Yes, the electrolyte composition, particularly the presence of additives, can significantly influence the energetics at the dye-TiO2 interface. For instance, additives like 4-tert-butylpyridine (B128874) (TBP) can adsorb to the TiO2 surface and cause a downward shift in the conduction band edge.[6][12] This shift increases the energy difference between the dye's LUMO and the TiO2 conduction band, which can enhance the driving force for electron injection and improve the open-circuit voltage (Voc).[6][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to low electron injection efficiency with this compound.

Problem: Low Short-Circuit Current (Jsc) and/or Incident Photon-to-Current Conversion Efficiency (IPCE)

A low Jsc or IPCE value is a direct indicator of poor electron injection and collection. Follow this workflow to troubleshoot the issue.

G cluster_start cluster_problem cluster_solution cluster_verify start Start: Low Jsc / IPCE Observed dye_agg Potential Issue: Dye Aggregation start->dye_agg Is aggregation suspected? dye_loading Potential Issue: Suboptimal Dye Loading start->dye_loading Is dye coverage optimal? energy_levels Potential Issue: Poor Energy Level Alignment start->energy_levels Is band alignment correct? co_adsorbent Solution: Introduce/Optimize Co-adsorbent (e.g., CDCA) dye_agg->co_adsorbent Yes uv_vis Verification: UV-Vis of Dyed Film (Check for peak broadening/shifting) dye_agg->uv_vis Confirm with UV-Vis sensitization Solution: Optimize Sensitization Protocol (Time, Temp, Concentration) dye_loading->sensitization No electrolyte Solution: Optimize Electrolyte Additives (e.g., TBP) energy_levels->electrolyte No co_adsorbent->sensitization lifetime Verification: Time-Resolved Fluorescence (Measure excited-state lifetime) co_adsorbent->lifetime Confirm with Lifetime Measurement iv_test Verification: Re-measure I-V Curve and IPCE sensitization->iv_test electrolyte->iv_test

Caption: Troubleshooting workflow for low electron injection.

Quantitative Data Summary

The performance of DSSCs is highly dependent on the experimental conditions. The tables below summarize key performance parameters for this compound under different conditions.

Table 1: Performance of D149-sensitized Solar Cells With and Without Co-adsorbent

Co-adsorbentJsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (η%)Reference
None7.80.630.592.9[7]
CDCA (Optimized)16.90.740.729.0[3]

Note: Values can vary significantly based on TiO2 film thickness, electrolyte, and other fabrication parameters.

Table 2: Energy Levels of this compound and TiO2

SpeciesHOMO (eV)LUMO (eV)Reference
This compound-5.07-2.36[5]
TiO2 (Anatase)--4.00 (Conduction Band Edge)[5]

Note: The energy levels are provided relative to the vacuum level. The redox potential of the common I⁻/I₃⁻ electrolyte is approximately -4.80 eV.[5]

Key Experimental Protocols

Protocol 1: TiO2 Film Sensitization with D149 and a Co-adsorbent

This protocol describes the standard procedure for adsorbing this compound onto a mesoporous TiO2 photoanode.

  • Preparation of Dye Solution:

    • Prepare a 0.3-0.5 mM solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and tert-butanol).

    • Prepare a separate stock solution of the co-adsorbent (e.g., 20-40 mM CDCA in the same solvent).

  • Co-adsorption:

    • Add the co-adsorbent solution to the this compound solution. A common molar ratio of D149 to CDCA is 1:10 to 1:80, but this should be optimized.[4] A higher ratio helps prevent aggregation but may reduce dye loading.

  • Film Immersion:

    • Immerse the sintered and cooled TiO2-coated electrodes into the dye/co-adsorbent solution. The optimal immersion time can range from 1.5 to 24 hours at a controlled temperature (e.g., 40°C).[7][13]

    • Ensure the container is sealed to prevent solvent evaporation.

  • Post-treatment:

    • After immersion, remove the electrodes from the dye solution.

    • Rinse the sensitized electrodes gently with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the electrodes under a stream of nitrogen or in a vacuum.

Protocol 2: Fabrication of a Test DSSC

A simplified protocol for assembling a test cell to evaluate performance.[13][14]

  • Counter Electrode Preparation: Prepare a counter electrode by depositing a thin layer of a catalyst (e.g., platinum or graphite) on a conductive glass substrate (e.g., FTO glass).[14]

  • Cell Assembly:

    • Place a thin spacer (e.g., a 25 µm Surlyn gasket) around the active area of the dye-sensitized TiO2 photoanode.

    • Place the counter electrode on top of the photoanode, offsetting the conductive sides for external contact.

    • Clamp the two electrodes together firmly using binder clips.

  • Electrolyte Filling:

    • Introduce the electrolyte (e.g., an iodide/triiodide redox couple in an organic solvent) into the space between the electrodes through pre-drilled holes in the counter electrode.[13]

    • Capillary action will draw the electrolyte into the cell.

  • Sealing: Seal the filling holes with a small piece of Surlyn and a coverslip by heating to prevent electrolyte leakage.

Visualizations

The following diagrams illustrate the key processes and relationships involved in electron injection with this compound.

G cluster_dye This compound cluster_tio2 TiO₂ cluster_electrolyte Electrolyte HOMO HOMO (-5.07 eV) LUMO LUMO (-2.36 eV) LUMO->HOMO Competing Process: Non-radiative Decay (e.g., via aggregation) CB Conduction Band (-4.00 eV) LUMO->CB 2. Electron Injection CB->HOMO Competing Process: Recombination Redox I⁻/I₃⁻ Redox (-4.80 eV) Redox->HOMO 3. Dye Regeneration Photon Photon (hν) Photon->LUMO 1. Excitation

Caption: Energy level diagram for D149-sensitized TiO₂.

References

managing fluorescence quenching in D149 dye experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage fluorescence quenching in experiments involving the indoline-based D149 dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: D149 is a metal-free organic sensitizer, specifically an indoline-based dye. It is well-regarded for its high molar extinction coefficient and is one of the most promising sensitizers for dye-sensitized solar cells (DSSCs), having demonstrated high solar energy conversion efficiencies.[1][2] Its primary application is in the field of photovoltaics, but its fluorescent properties are also utilized in various spectroscopic studies.

Q2: What are the main causes of fluorescence quenching in this compound?

A2: Fluorescence quenching in this compound can be attributed to several factors:

  • Aggregation: At higher concentrations, D149 molecules tend to aggregate, which leads to a significant reduction in fluorescence lifetimes.[1][3] This is a common phenomenon known as concentration quenching.

  • Solvent Effects: The solvent environment plays a crucial role. Protic solvents, such as methanol (B129727), can significantly shorten the excited-state lifetime of D149 compared to aprotic solvents.[1][3][4] Hydrogen bonding can influence the deactivation pathways.[1][4]

  • Isomerization: Upon excitation, particularly to the S2 state, D149 can undergo reversible photoisomerization, which acts as a competing deactivation pathway to fluorescence.[1][3]

  • Interaction with Protons and Carboxylic Acids: The rhodanine (B49660) moieties in D149 are susceptible to protonation by protic solvents or carboxylic acids. This can occur in both the ground and excited states and effectively quenches the dye's emission.[5]

  • Internal Motion: The molecular structure of D149 allows for internal rotational and vibrational motions that can lead to non-radiative decay of the excited state.[1][3]

Q3: How does the environment affect the photophysical properties of D149?

A3: The environment significantly impacts D149's photophysical properties. In solution, excited state lifetimes are relatively short, ranging from approximately 100 to 800 picoseconds depending on the solvent.[1][4] However, when embedded in rigid polymer matrices or adsorbed onto surfaces like ZrO2, the lifetimes can increase to over 2 nanoseconds.[1] This is attributed to the steric constraint of the rigid environment, which blocks internal motions that would otherwise lead to non-radiative decay.[1][3]

Troubleshooting Guide

Problem 1: I am observing very low fluorescence intensity from my D149 solution.

Possible Cause Troubleshooting Step
High Dye Concentration High concentrations of D149 can lead to aggregation-induced quenching.[1][3] Try diluting your sample. For surface-based experiments, consider using a co-adsorbent like chenodeoxycholic acid (cDCA) to increase the distance between dye molecules.[3]
Inappropriate Solvent Protic solvents like methanol are known to quench D149 fluorescence.[1][4] If your experimental conditions permit, switch to an aprotic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) to potentially increase fluorescence intensity.
Presence of Quenchers Acidic contaminants or the presence of other carboxylic acids can quench D149 fluorescence.[5] Ensure high purity of your solvents and reagents.
Photoisomerization Excitation at higher energies (into the S2 state) can promote photoisomerization.[1] If possible, use an excitation wavelength that directly populates the S1 state.

Problem 2: The fluorescence lifetime of my D149 sample is much shorter than expected.

Possible Cause Troubleshooting Step
Aggregation Aggregation is a primary cause of reduced fluorescence lifetimes.[1] In addition to dilution, for solid-state samples, ensure a homogeneous distribution of the dye to minimize the formation of aggregates.
Solvent Effects As mentioned, protic solvents can drastically reduce the excited-state lifetime.[1][4] The choice of solvent is critical for achieving longer lifetimes.
Oxygen Presence Dissolved oxygen in the solvent can act as a collisional quencher.[6] For solution-based measurements, consider de-gassing your solvent by bubbling with an inert gas like nitrogen or argon.

Problem 3: My experimental results with D149 are not reproducible.

Possible Cause Troubleshooting Step
Sample Preparation Inconsistency Variations in dye concentration, solvent purity, or the method of sample preparation can lead to different degrees of aggregation and quenching.[1] Standardize your sample preparation protocol.
Photodegradation Although not extensively reported as a primary issue for D149 in all contexts, prolonged exposure to high-intensity light can potentially lead to photodegradation. Minimize light exposure where possible and use fresh samples for critical measurements.
Environmental Factors Changes in temperature and pH can influence fluorescence intensity.[6] Ensure that these parameters are controlled and consistent across experiments.

Quantitative Data

Table 1: Excited-State Lifetimes of D149 in Various Environments

EnvironmentLifetime Component 1 (ps)Lifetime Component 2 (ps)Reference(s)
Solvents
Methanol13103[1]
Acetonitrile-280[4]
Tetrahydrofuran (THF)-720[4]
Chloroform-800[4]
Benzene25310[3]
Polymer Matrices
Polymethyl methacrylate (B99206) (PMMA)>2000-[1]
Polystyrene (PS)>2000-[1]
On Surfaces
ZrO₂ (low concentration)>2000-[1]
ZrO₂ (with aggregation)Fast decay (few ps)Slower decay[1]

Note: The presence of multiple lifetime components often indicates complex decay kinetics, which can be influenced by factors like solvent relaxation and different dye species (e.g., monomers vs. aggregates).

Experimental Protocols

Protocol 1: Preparation of D149-Sensitized Mesoporous Films

This protocol is adapted from methodologies used in dye-sensitized solar cell fabrication.[1]

  • Film Preparation:

    • Prepare a paste of a wide band-gap semiconductor (e.g., ZrO₂ or TiO₂).

    • Apply the paste onto a conductive glass substrate (e.g., FTO glass) using a technique like doctor-blading to ensure a uniform layer.

    • Heat the film using a programmed temperature gradient to sinter the semiconductor particles and remove organic binders. A typical program might involve ramping up to 450°C and holding for 30 minutes.[1]

  • Dye Sensitization:

    • Prepare a dyeing solution of D149 in a suitable solvent (e.g., a 1:1 v/v mixture of acetonitrile and tert-butanol) at a typical concentration of 0.5 mM.[2]

    • To mitigate aggregation, a co-adsorbent like chenodeoxycholic acid (cDCA) can be added to the dyeing solution.

    • Immerse the cooled semiconductor film into the D149 solution and leave it overnight in the dark to ensure complete dye adsorption.

    • After sensitization, rinse the film with the pure solvent (e.g., acetonitrile) to remove any non-adsorbed dye molecules and then dry it.

Visualizations

Signaling Pathways and Experimental Workflows

D149_Fluorescence_Quenching_Pathways cluster_excitation Excitation cluster_deactivation Deactivation Pathways Excitation Excitation Fluorescence Fluorescence Excitation->Fluorescence Radiative Non_Radiative_Decay Non-Radiative Decay Excitation->Non_Radiative_Decay Internal Motion Isomerization Isomerization Excitation->Isomerization Photo-induced Aggregation_Quenching Aggregation Quenching Excitation->Aggregation_Quenching High Concentration Solvent_Quenching Solvent/Proton Quenching Excitation->Solvent_Quenching Protic Solvents

Caption: Competing deactivation pathways for excited this compound.

Experimental_Workflow_Troubleshooting Start Start Experiment Prepare_Sample Prepare D149 Sample (Solution or Film) Start->Prepare_Sample Measure_Fluorescence Measure Fluorescence (Intensity/Lifetime) Prepare_Sample->Measure_Fluorescence Low_Signal Low Signal? Measure_Fluorescence->Low_Signal Check_Concentration Check Concentration (Dilute if necessary) Low_Signal->Check_Concentration Yes Good_Signal Proceed with Experiment Low_Signal->Good_Signal No Check_Solvent Check Solvent (Switch to Aprotic?) Check_Concentration->Check_Solvent Check_Purity Check Reagent Purity Check_Solvent->Check_Purity Check_Purity->Measure_Fluorescence

Caption: A logical workflow for troubleshooting low fluorescence signals in D149 experiments.

References

impact of additives on D149 dye aggregation and performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of D149 dye in dye-sensitized solar cells (DSSCs). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the use of this compound with additives such as Chenodeoxycholic Acid (CDCA) and Guanidinium (B1211019) Thiocyanate (GuSCN).

Q1: My DSSC's efficiency is low despite using the high-performance this compound. What are the common causes?

A1: Low efficiency in D149-based DSSCs can stem from several factors. A primary cause is dye aggregation on the semiconductor surface (e.g., TiO₂). When D149 molecules are too close to each other, it can lead to quenching of the excited state, which reduces the electron injection yield and, consequently, the overall conversion efficiency.[1] Another potential issue is charge recombination, where injected electrons in the semiconductor recombine with either the oxidized dye molecules or the redox electrolyte.

Q2: I've noticed a decrease in the short-circuit current (Jsc) after adding CDCA. Why is this happening?

A2: Chenodeoxycholic Acid (CDCA) is a co-adsorbent used to prevent dye aggregation. It works by adsorbing onto the semiconductor surface alongside the this compound, creating space between the dye molecules. However, this leads to competition for surface binding sites.[2] At higher concentrations, CDCA can displace a significant number of D149 molecules, reducing the total amount of dye loaded on the electrode. This lower dye loading can decrease the light-harvesting efficiency of the cell, resulting in a lower Jsc. An optimal balance between preventing aggregation and maximizing dye loading is crucial.

Q3: What is the purpose of adding Guanidinium Thiocyanate (GuSCN) to the electrolyte, and how does it affect performance?

A3: Guanidinium Thiocyanate (GuSCN) is an additive for the electrolyte that can significantly enhance DSSC performance. The guanidinium cation can adsorb to the TiO₂ surface, passivating surface recombination sites. This passivation reduces the likelihood of injected electrons recombining with the redox electrolyte, which in turn enhances the electron lifetime in the TiO₂ film.[3] The primary effects are an increase in the open-circuit voltage (Voc) and the short-circuit current (Jsc).

Q4: My open-circuit voltage (Voc) did not improve, or even decreased, after adding GuSCN. What could be the reason?

A4: While GuSCN generally increases Voc by suppressing recombination, its effect can be complex. The adsorption of guanidinium cations on the TiO₂ surface can also cause a positive shift in the conduction band edge of the TiO₂. While this can enhance the electron injection rate (potentially increasing Jsc), an excessive positive shift can limit the achievable Voc, which is determined by the difference between the semiconductor's quasi-Fermi level and the electrolyte's redox potential. The final impact on Voc will depend on the interplay of these effects and the overall composition of the electrolyte.

Q5: What is the optimal concentration of CDCA to use with this compound?

A5: The optimal concentration of CDCA is highly dependent on the specific experimental conditions, including the dye concentration, solvent, and the nature of the semiconductor surface. It is generally recommended to perform a concentration-dependent study to find the optimal ratio of dye to CDCA for your system. As a starting point, ratios of dye to CDCA ranging from 1:10 to 1:100 have been explored for organic dyes. For a similar organic dye, DN-F05, at a concentration of 0.5 mM, the optimal CDCA concentration was found to be 7.5 mM.[4] Exceeding the optimal concentration can lead to a decrease in performance due to reduced dye loading.[4]

Data on Additive Performance

The following tables summarize the quantitative effects of additives on the performance of dye-sensitized solar cells.

Table 1: Effect of CDCA Concentration on the Performance of a DSSC Sensitized with an Organic Dye (DN-F05) *

Sample CodeCDCA Concentration (mM)Jsc (mA/cm²)Voc (V)Fill Factor (%)Efficiency (%)
A06.860.67142.91.974
B5.07.360.67141.22.035
C7.58.350.68951.92.988
D10.07.920.66336.11.897

*Data from a study on the DN-F05 dye, which is a metal-free organic dye similar to D149. The trends are expected to be comparable for D149-sensitized solar cells.[4]

Table 2: Effect of Guanidinium Thiocyanate (GuSCN) in the Electrolyte on the Performance of a Ru-based Dye DSSC *

GuSCN Concentration (M)Jsc (mA/cm²)Voc (mV)Fill FactorEfficiency (%)
015.67200.687.6
0.116.57400.678.2
0.216.67400.678.2
0.416.57400.678.2

*Data from a study on a Ru(dcbpy)₂(SCN)₂-sensitized solar cell. While the absolute values will differ for D149, this table illustrates the general effect of GuSCN on DSSC performance parameters.[3]

A study on D149 reported a baseline photo-conversion efficiency of 6.67%, which increased by 15.74% with the addition of an optimized concentration of CDCA.[5] Another study utilizing this compound employed an electrolyte containing 0.1 M GuSCN as part of its optimized composition.[6]

Experimental Protocols

This section provides a detailed methodology for the fabrication of a D149-sensitized solar cell, incorporating the use of CDCA and GuSCN.

1. Preparation of TiO₂ Photoanode

  • Substrate Cleaning: Thoroughly clean FTO (Fluorine-doped Tin Oxide) glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

  • TiO₂ Paste Deposition: Apply a layer of TiO₂ paste (e.g., a transparent layer of 15-20 nm anatase particles) onto the conductive side of the FTO glass using a technique like doctor-blading. A scattering layer of larger particles can be applied on top of the transparent layer to improve light harvesting.

  • Sintering: Heat the TiO₂-coated substrate in a furnace. A typical sintering program involves a gradual increase in temperature to 450-500°C, holding at the peak temperature for 30-45 minutes, and then allowing it to cool down slowly.

2. Photoanode Sensitization with D149 and CDCA

  • Dye Solution Preparation: Prepare a dye solution of D149 (typically 0.3-0.5 mM) in a suitable solvent or solvent mixture (e.g., a 1:1 v/v mixture of acetonitrile (B52724) and tert-butanol).

  • CDCA Co-adsorption: Add CDCA to the this compound solution. The optimal concentration should be determined experimentally, but a starting point could be a 10:1 to 20:1 molar ratio of CDCA to D149.

  • Sensitization: Immerse the sintered TiO₂ photoanode into the D149/CDCA solution while it is still warm (around 80°C). The immersion time can range from a few hours to overnight in a dark, sealed container to prevent solvent evaporation.

  • Rinsing: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

3. Electrolyte Preparation with GuSCN

  • Electrolyte Composition: A common electrolyte composition consists of an iodine/iodide redox couple (e.g., 0.05 M I₂ and 0.5 M LiI or a similar iodide salt) in a solvent like acetonitrile or 3-methoxypropionitrile.

  • GuSCN Addition: Dissolve GuSCN into the electrolyte solution. A concentration of 0.1 M is often effective. Other additives, such as 4-tert-butylpyridine (B128874) (TBP), are also commonly included to improve performance.

4. DSSC Assembly

  • Counter Electrode: A platinized FTO glass is typically used as the counter electrode.

  • Sealing: Place a thermoplastic sealant (e.g., Surlyn) between the sensitized photoanode and the counter electrode and heat to seal the cell, leaving small holes for electrolyte filling.

  • Electrolyte Injection: Introduce the GuSCN-containing electrolyte into the cell through the pre-drilled holes via vacuum backfilling.

  • Final Sealing: Seal the filling holes to prevent electrolyte leakage.

5. Characterization

  • Current-Voltage (I-V) Measurement: Characterize the photovoltaic performance of the assembled DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine Jsc, Voc, fill factor, and overall efficiency.

Visualizations

Diagram 1: Mechanism of CDCA in Preventing this compound Aggregation

cluster_0 Without CDCA cluster_1 With CDCA D1 D149 D2 D149 D3 D149 Aggregation Aggregation & Quenching D4 D149 TiO2_1 TiO₂ Surface D5 D149 C1 CDCA D6 D149 C2 CDCA NoAggregation Reduced Aggregation D7 D149 TiO2_2 TiO₂ Surface

Caption: CDCA molecules co-adsorb on the TiO₂ surface, creating space between this compound molecules.

Diagram 2: Experimental Workflow for D149 DSSC Fabrication

A 1. FTO Substrate Cleaning B 2. TiO₂ Paste Deposition A->B C 3. Sintering of TiO₂ Film B->C E 5. Sensitization of TiO₂ Film C->E D 4. Preparation of D149 + CDCA Dye Solution D->E G 7. Assembly of Photoanode and Counter Electrode E->G F 6. Preparation of Electrolyte with GuSCN H 8. Electrolyte Injection F->H G->H I 9. Sealing and Characterization H->I

Caption: Key steps in the fabrication of a D149-sensitized solar cell with additives.

Diagram 3: Role of GuSCN in Reducing Charge Recombination

cluster_0 DSSC Interfaces TiO2 TiO₂ Conduction Band Dye D149+ TiO2->Dye Recombination (suppressed by GuSCN) Electrolyte I₃⁻ TiO2->Electrolyte Recombination (suppressed by GuSCN) GuSCN GuSCN GuSCN->TiO2 Surface Passivation e e⁻ e->TiO2 Injected Electron

Caption: GuSCN passivates the TiO₂ surface, reducing electron recombination pathways.

References

Technical Support Center: Refining D149 Dye Loading Times for Semiconductor Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the D149 dye loading process in the fabrication of dye-sensitized solar cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration and solvent for a this compound solution?

A1: A common starting point for the this compound solution is a concentration of 0.5 mM in tetrahydrofuran (B95107) (THF).[1] Other solvents such as 2,2,2-trifluoroethanol, 1-propanol, ethanol, and acetonitrile (B52724) have also been investigated and can influence the overall performance of the solar cell.[2][3]

Q2: How long should I immerse my semiconductor film in the this compound solution?

A2: The optimal immersion time for this compound can vary depending on several factors, including the thickness of the semiconductor film and the dye solution's concentration. While there is no single universal optimal time, studies on various dyes show that photovoltaic performance generally improves with longer immersion times up to a certain point, after which it may plateau or even decrease. It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental conditions.

Q3: Can prolonged immersion in the this compound solution be detrimental to the solar cell's performance?

A3: Yes, in some cases, prolonged immersion can negatively impact performance. For instance, when using plastic substrates like ITO-PEN, extended adsorption times (e.g., over 3 hours) have been observed to cause exfoliation of the TiO₂ film.[4] Furthermore, excessive dye loading can lead to aggregation, which may hinder efficient electron injection.

Q4: What is dye aggregation and how can it be prevented during this compound loading?

A4: Dye aggregation is the formation of clusters of dye molecules on the surface of the semiconductor. This can lead to a decrease in the efficiency of electron injection from the excited dye into the semiconductor's conduction band. To mitigate aggregation, a co-adsorbent like chenodeoxycholic acid (CDCA) can be added to the dye solution. Co-adsorbents help to separate the dye molecules on the semiconductor surface, reducing the likelihood of aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound loading process that can lead to suboptimal DSSC performance.

Issue 1: Low Short-Circuit Current (Jsc)

A low short-circuit current is often indicative of inefficient light harvesting or poor electron injection.

Potential Cause Recommended Solution
Inadequate Dye Loading Increase the immersion time of the semiconductor film in the this compound solution. Consider slightly increasing the dye concentration, but be mindful of potential aggregation.
Dye Aggregation Introduce a co-adsorbent, such as chenodeoxycholic acid (CDCA), into the this compound solution to prevent dye molecules from clustering.
Poor Film Quality Ensure the semiconductor film is uniform and has good porosity to allow for effective dye penetration and adsorption.
Issue 2: Low Open-Circuit Voltage (Voc)

A reduced open-circuit voltage is typically a result of increased charge recombination.

Potential Cause Recommended Solution
Excessive Dye Aggregation As with low Jsc, use a co-adsorbent to minimize dye aggregation, which can create recombination pathways.
Incomplete Surface Coverage Optimize the dye loading time to ensure a dense monolayer of D149 on the semiconductor surface, which can passivate the surface and reduce recombination with the electrolyte.
Contaminated Dye Solution Use high-purity solvents and this compound to prepare the sensitization solution. Contaminants can introduce unwanted energy levels that facilitate recombination.
Issue 3: Low Fill Factor (FF)

A low fill factor can be caused by high series resistance or other internal resistances within the cell.

Potential Cause Recommended Solution
Thick Dye Multilayers Overly long immersion times can lead to the formation of dye multilayers, which can increase the series resistance of the device. Optimize the loading time to achieve a monolayer.
Poor Contact Ensure good electrical contact between the dye-sensitized semiconductor film and the other components of the solar cell.

Data Presentation

The following table provides illustrative data on how the photovoltaic parameters of a DSSC might change with varying this compound loading times. Note that these are representative values, and the optimal time will depend on your specific experimental conditions.

Immersion Time (hours)Jsc (mA/cm²)Voc (V)FFPCE (%)
18.50.680.653.75
310.20.700.684.85
611.50.710.705.71
1212.10.710.716.10
2411.80.700.695.70

Experimental Protocols

Standard Protocol for this compound Sensitization of a Mesoporous TiO₂ Film
  • Preparation of the Dye Solution:

    • Prepare a 0.5 mM solution of this compound in anhydrous tetrahydrofuran (THF).

    • If using a co-adsorbent, add chenodeoxycholic acid (CDCA) to the solution at a concentration of 10-20 mM.

  • Film Preparation:

    • Ensure the mesoporous TiO₂ film has been sintered and has cooled down to room temperature.

  • Dye Immersion:

    • Immerse the TiO₂ film in the this compound solution.

    • To determine the optimal loading time, it is recommended to test a range of immersion durations (e.g., 1, 3, 6, 12, and 24 hours).

    • Keep the container sealed and in a dark environment to prevent photodegradation of the dye.

  • Rinsing and Drying:

    • After the desired immersion time, remove the film from the dye solution.

    • Rinse the film with the solvent used for the dye solution (e.g., THF) to remove any non-adsorbed dye molecules.

    • Dry the sensitized film using a gentle stream of nitrogen or in a vacuum.

  • Cell Assembly:

    • Assemble the dye-sensitized solar cell promptly after the film is dry to prevent contamination.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sensitization Sensitization cluster_post Post-Treatment & Assembly A Prepare 0.5 mM D149 Dye Solution C Immerse TiO₂ Film in Dye Solution A->C B Sinter TiO₂ Film (Cool to RT) B->C D Vary Immersion Time (e.g., 1-24h) C->D E Rinse with Solvent D->E F Dry the Film E->F G Assemble DSSC F->G Troubleshooting_Logic Start Low DSSC Performance Jsc Low Jsc? Start->Jsc Voc Low Voc? Jsc->Voc No Sol_Jsc1 Increase Immersion Time Jsc->Sol_Jsc1 Yes Sol_Jsc2 Add Co-adsorbent (CDCA) Jsc->Sol_Jsc2 Yes FF Low FF? Voc->FF No Sol_Voc Optimize Dye Coverage & Purity Voc->Sol_Voc Yes Sol_FF Optimize Immersion Time (Avoid Multilayers) FF->Sol_FF Yes End Re-evaluate Performance FF->End No Sol_Jsc1->Voc Sol_Jsc2->Voc Sol_Voc->FF Sol_FF->End

References

Validation & Comparative

A Head-to-Head Battle of Sensitizers: D149 vs. N719 in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of renewable energy research, dye-sensitized solar cells (DSSCs) represent a promising frontier, offering a cost-effective alternative to conventional silicon-based solar cells. At the heart of DSSC performance lies the sensitizing dye, which is responsible for light absorption and electron injection. Among the plethora of available dyes, the ruthenium-based N719 has long been a benchmark due to its respectable efficiency and stability. However, metal-free organic dyes, such as the indoline (B122111) dye D149, have emerged as strong contenders, boasting high molar extinction coefficients and facilitating fabrication on various semiconductor materials. This guide provides a comprehensive comparison of the performance of D149 and N719 dyes in DSSCs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Showdown: D149 vs. N719

The efficiency of a DSSC is characterized by four key parameters: power conversion efficiency (PCE, η), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The following table summarizes the comparative performance of DSSCs sensitized with D149 and N719 under various experimental conditions, as reported in the literature.

Photoanode MaterialDyeJsc (mA/cm²)Voc (V)FFPCE (η) (%)Reference
Rutile TiO₂N719---5.6[1][2]
Rutile TiO₂D149---5.8[1][2]
Pristine SnO₂N719---1.07[3]
Pristine SnO₂D149---2.07[3]
SnO₂/MgO CompositeN719---3.43[3]
SnO₂/MgO CompositeD149---0.67[3]

Studies show that the performance of these dyes is highly dependent on the semiconductor material used as the photoanode. For instance, on hierarchical rutile TiO₂, D149 exhibits a slightly higher power conversion efficiency (5.8%) compared to N719 (5.6%).[1][2] This enhanced performance is attributed to the higher extinction coefficient of D149, which allows for greater light harvesting with a thinner TiO₂ layer.[1][2] Conversely, when pristine tin oxide (SnO₂) is used as the photoanode, D149 significantly outperforms N719, with a PCE of 2.07% versus 1.07%.[3] This is suggested to be due to the higher energy level of the lowest unoccupied molecular orbital (LUMO) of D149, facilitating more rapid electron transfer.[3] However, with a magnesium oxide (MgO) coated SnO₂ composite photoanode, N719 demonstrates superior performance.[3]

The Engine of a DSSC: Working Principle

The operation of a dye-sensitized solar cell is a photo-electrochemical process. The following diagram illustrates the fundamental steps involved in converting light into electrical energy.

DSSC_Workflow cluster_dssc DSSC Components Photoanode Photoanode (e.g., TiO₂) External_Circuit Load Photoanode->External_Circuit 3. Electron Transport Dye Dye (D149 or N719) Dye->Photoanode 2. Electron Injection Electrolyte Electrolyte (I⁻/I₃⁻) Electrolyte->Dye 6. Dye Regeneration Counter_Electrode Counter Electrode (e.g., Pt) Counter_Electrode->Electrolyte 5. Electrolyte Reduction Light Sunlight (hν) Light->Dye 1. Light Absorption External_Circuit->Counter_Electrode 4. External Current

DSSC Operating Principle

Molecular Architecture: D149 and N719

The chemical structures of the D149 and N719 dyes are fundamentally different, which in turn influences their light-absorbing properties and interaction with the semiconductor surface.

Dye_Structures cluster_N719 N719 (Ruthenium-based) cluster_D149 D149 (Metal-free Organic) N719_node Central Ruthenium atom with bipyridyl and thiocyanate (B1210189) ligands D149_node Indoline donor, cyanoacrylic acid acceptor, and thiophene (B33073) bridge

Molecular Structures of N719 and D149

N719 is a ruthenium-based complex, which has been a standard in DSSC research for many years.[4] D149, on the other hand, is a metal-free organic dye, which offers advantages such as a higher molar absorption coefficient and lower production cost.[5]

Experimental Protocols

To ensure reproducible and comparable results, a standardized experimental protocol is crucial. The following outlines a general procedure for the fabrication and characterization of DSSCs using either D149 or N719 dye.

I. Photoanode Preparation
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol (B145695) for 15 minutes each.

  • TiO₂ Paste Deposition: A layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.

  • Sintering: The TiO₂-coated substrates are sintered in a furnace at a specific temperature ramp (e.g., increasing to 500°C and holding for 30 minutes) to ensure good adhesion and the desired crystalline structure (anatase phase).

II. Dye Sensitization
  • Dye Solution Preparation: Prepare a dye solution of either D149 or N719 in a suitable solvent, typically a mixture of acetonitrile (B52724) and tert-butanol (B103910) (1:1 v/v), at a concentration of 0.3-0.5 mM.

  • Immersion: The sintered TiO₂ photoanodes are immersed in the dye solution and kept at room temperature for 12-24 hours in a dark environment to allow for sufficient dye loading onto the TiO₂ surface.

  • Rinsing: After sensitization, the photoanodes are rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

III. DSSC Assembly
  • Counter Electrode Preparation: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of H₂PtCl₆ solution on an FTO glass and then heating it to 400°C for 15 minutes.

  • Cell Assembly: The dye-sensitized photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer (e.g., Surlyn).

  • Electrolyte Injection: The electrolyte, commonly a solution of iodine/iodide redox couple (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile), is introduced into the cell through pre-drilled holes in the counter electrode. The holes are then sealed.

IV. Characterization
  • Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.

  • Performance Parameter Calculation: The key performance parameters (Jsc, Voc, FF, and PCE) are extracted from the J-V curves. The PCE is calculated using the formula: η(%) = (Jsc × Voc × FF) / P_in × 100, where P_in is the power density of the incident light.

Concluding Remarks

The choice between D149 and N719 as a sensitizer (B1316253) for DSSCs is not straightforward and depends heavily on the specific architecture of the solar cell, particularly the photoanode material. While the ruthenium-based N719 remains a reliable standard, the metal-free organic dye D149 presents a compelling alternative, offering the potential for higher efficiencies in certain configurations and the advantage of being a more cost-effective and environmentally friendly option. The continuous development of novel dye structures and a deeper understanding of the dye-semiconductor interface are crucial for the future advancement of dye-sensitized solar cell technology.

References

A Comparative Computational Analysis of D149 and D205 Dyes for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the indoline-based organic dyes, D149 and D205, has been conducted using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT). This guide presents a summary of their electronic and optical properties, derived from computational studies, to provide researchers, scientists, and drug development professionals with a clear understanding of their potential performance in dye-sensitized solar cells (DSSCs). The key differences in their molecular structures, with D205 featuring an octyl substitute on the terminal rhodanine (B49660) ring in place of the ethyl group in D149, lead to subtle but significant variations in their electronic behavior.[1]

Electronic and Optical Properties: A Tabulated Comparison

The following tables summarize the key calculated parameters for D149 and D205 dyes, providing a quantitative basis for comparison. These parameters are crucial in predicting the efficiency of a dye in a DSSC, governing factors such as light absorption, electron injection, and dye regeneration.

Table 1: Calculated Electronic Properties of D149 and D205 Dyes

DyeConformerFunctionalHOMO (eV)LUMO (eV)Energy Gap (eV)
D149D149con1PBE0-5.11-2.622.49
D149con3PBE0-5.12-2.632.49
D205D205con1PBE0-5.11-2.632.48
D205con4PBE0-5.11-2.632.48

Note: The conformers represent different spatial arrangements of the molecules. The PBE0 functional is a hybrid functional often used for this type of calculation.[2]

Table 2: Calculated Absorption Spectra Data (TDDFT) in a Vacuum

DyeConformerFunctionalExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
D149D149con1PBE02.435101.69
D149con3PBE02.425121.68
D205D205con1PBE02.425121.71
D205con4PBE02.425121.71

Note: Excitation energy corresponds to the energy required to promote an electron to an excited state. A higher oscillator strength indicates a higher probability of light absorption.[2]

Experimental Photovoltaic Performance

While the focus of this guide is on the comparative DFT/TDDFT analysis, it is valuable to consider experimental data to correlate with the computational findings.

Table 3: Experimental Photovoltaic Parameters of DSSCs based on D149 and D205

DyeJsc (mA/cm²)Voc (V)FFη (%)
D14912.100.690.695.8
D20513.510.660.686.08

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, η: Power conversion efficiency.

Methodologies

Computational Protocols

The computational results presented were obtained through DFT and TDDFT calculations, which are powerful quantum mechanical modeling methods.[3] The general workflow for such an analysis is depicted in the diagram below.

The ground-state geometries of the D149 and D205 dyes were optimized using DFT. Different conformers for each dye were identified and analyzed.[2] For the electronic property calculations, various functionals such as B3LYP, MPW1K, CAM–B3LYP, and PBE0 were employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[2] The calculations were performed both in a vacuum and in the presence of common solvents using the Conductor-like Polarizable Continuum Model (CPCM).[2]

For the excited-state properties, TDDFT calculations were performed on the optimized ground-state geometries.[4] This allowed for the determination of vertical excitation energies, corresponding absorption wavelengths, and oscillator strengths. These calculations are essential for predicting the UV-Vis absorption spectra of the dyes.

Experimental Protocols

The experimental photovoltaic data is typically obtained by constructing dye-sensitized solar cells. This involves adsorbing the dye onto a semiconductor photoanode (e.g., TiO2 or ZnO), assembling the cell with a counter electrode and an electrolyte, and then measuring its current-voltage characteristics under simulated solar illumination (e.g., AM 1.5G).

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a comparative DFT/TDDFT analysis of sensitizer (B1316253) dyes.

DFT_TDDFT_Workflow D149_Geo Molecular Geometry Optimization (DFT) D149_DFT Electronic Properties (HOMO, LUMO, etc.) D149_Geo->D149_DFT D149_TDDFT Excited State Properties (TDDFT) D149_Geo->D149_TDDFT Comparison Comparative Analysis D149_DFT->Comparison D149_Spectra Simulated Absorption Spectrum D149_TDDFT->D149_Spectra D149_Spectra->Comparison D205_Geo Molecular Geometry Optimization (DFT) D205_DFT Electronic Properties (HOMO, LUMO, etc.) D205_Geo->D205_DFT D205_TDDFT Excited State Properties (TDDFT) D205_Geo->D205_TDDFT D205_DFT->Comparison D205_Spectra Simulated Absorption Spectrum D205_TDDFT->D205_Spectra D205_Spectra->Comparison

Caption: Workflow for comparative DFT/TDDFT analysis of D149 and D205 dyes.

Conclusion

The DFT and TDDFT analyses reveal that D149 and D205 dyes exhibit very similar electronic and optical properties in a vacuum. The minor structural modification in D205 does not significantly alter the HOMO-LUMO gap or the main absorption wavelength. However, experimental data suggests a slight improvement in the power conversion efficiency for D205-based DSSCs. This difference may be attributed to factors not fully captured in vacuum calculations, such as dye aggregation on the semiconductor surface or interactions with the electrolyte, where the longer alkyl chain of D205 could play a role.[5] Further computational studies incorporating explicit solvent molecules and surface interactions could provide deeper insights into these experimental observations.

References

A Comparative Guide to D149 and Ruthenium-Based Dyes for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the metal-free organic dye D149 and benchmark ruthenium-based complexes, N719 and Z907, in the context of dye-sensitized solar cells (DSSCs). The information presented is supported by experimental data to aid in the selection of the most suitable sensitizer (B1316253) for your research and development needs.

Performance Comparison

The efficiency of a dye in a DSSC is determined by its ability to absorb light and effectively inject electrons into the semiconductor's conduction band. The key performance metrics are Power Conversion Efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). Below is a summary of these parameters for D149 and the ruthenium-based dyes N719 and Z907, compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as electrolyte composition, semiconductor thickness, and measurement standards.

DyePower Conversion Efficiency (PCE) (%)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Reference Conditions
D149 3.21 - 5.438.56 - 9.430.620 - 0.6240.60 - 0.70[1][2]
N719 0.298 - 4.779.23 - 11.660.63 - 0.710.64 - 0.69[3][4][5]
Z907 1.284 - 5.0810.80 - 13.940.63 - 0.6910.527 - 0.67[4][5][6][7]

Note: The data presented represents a range of reported values and is intended for comparative purposes. The performance of these dyes can be significantly influenced by the specific experimental setup and materials used.

Experimental Protocols

The following sections detail the typical methodologies for the fabrication and characterization of DSSCs utilizing these dyes.

Fabrication of Dye-Sensitized Solar Cells

A standard procedure for the fabrication of DSSCs involves the following key steps:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are thoroughly cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.[8]

  • Semiconductor Layer Deposition: A compact layer of TiO₂ is often deposited on the FTO glass to prevent short-circuiting. Subsequently, a mesoporous layer of TiO₂ nanoparticles is applied, typically by screen printing or the doctor-blade method, followed by sintering at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.[9][10]

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a dye solution (e.g., 0.3-0.5 mM of D149, N719, or Z907 in a suitable solvent like a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration (typically several hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.[8][11]

  • Counter Electrode Preparation: A counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum, on another FTO glass substrate.[12]

  • Cell Assembly: The dye-sensitized TiO₂ electrode (photoanode) and the counter electrode are assembled into a sandwich-type configuration, separated by a thin polymer spacer.[12]

  • Electrolyte Injection: An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed to prevent leakage.[10]

Characterization Techniques

The performance of the fabricated DSSCs is evaluated using the following standard characterization methods:

  • Current-Voltage (I-V) Measurement: This is the primary technique used to determine the key photovoltaic parameters (PCE, Jsc, Voc, and FF). The DSSC is illuminated by a solar simulator (typically at AM 1.5, 100 mW/cm²) while the voltage is swept and the corresponding current is measured.[3]

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength. This provides insight into the light-harvesting efficiency of the dye across the solar spectrum.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to investigate the internal charge transfer processes and recombination kinetics within the DSSC.

Visualizing the Process

To better understand the underlying principles and experimental flow, the following diagrams are provided.

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode FTO FTO External_Load Load FTO->External_Load 3. Electron Transport TiO2 TiO2 TiO2->FTO 3. Electron Transport Dye Dye (S) Dye->TiO2 2. Electron Injection Redox_Mediator I⁻/I₃⁻ Dye->Redox_Mediator 4. Dye Regeneration (S⁺ -> S) Pt_Catalyst Pt Catalyst Redox_Mediator->Pt_Catalyst 5. Mediator Regeneration (I₃⁻ -> I⁻) FTO_CE FTO FTO_CE->Pt_Catalyst Sunlight Sunlight Sunlight->Dye 1. Light Absorption (S -> S*) External_Load->FTO_CE

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Fabrication cluster_counter_electrode Counter Electrode Fabrication cluster_assembly_characterization Cell Assembly & Characterization Clean_FTO 1. FTO Substrate Cleaning Deposit_TiO2 2. TiO₂ Paste Deposition Clean_FTO->Deposit_TiO2 Sinter_TiO2 3. Sintering Deposit_TiO2->Sinter_TiO2 Dye_Soaking 4. Dye Sensitization Sinter_TiO2->Dye_Soaking Assemble_Cell 5. Cell Assembly Dye_Soaking->Assemble_Cell Clean_FTO_CE 1. FTO Substrate Cleaning Deposit_Pt 2. Platinum Deposition Clean_FTO_CE->Deposit_Pt Deposit_Pt->Assemble_Cell Inject_Electrolyte 6. Electrolyte Injection Assemble_Cell->Inject_Electrolyte Characterize_Cell 7. Photovoltaic Characterization Inject_Electrolyte->Characterize_Cell

References

Performance of D149 Dye on TiO2, ZnO, and SnO2 Semiconductors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the organic sensitizer (B1316253) D149 when integrated into dye-sensitized solar cells (DSSCs) using three common semiconductor photoanodes: titanium dioxide (TiO₂), zinc oxide (ZnO), and tin oxide (SnO₂). The information presented is based on a review of experimental data from scientific literature, offering insights into the photovoltaic performance and fabrication methodologies for each material combination.

Comparative Photovoltaic Performance

The efficiency of a dye-sensitized solar cell is critically dependent on the interaction between the dye and the semiconductor photoanode. The following table summarizes the key performance metrics for DSSCs utilizing D149 dye with TiO₂, ZnO, and SnO₂ photoanodes, as reported in various studies. It is important to note that direct, side-by-side comparisons under identical experimental conditions are limited in the available literature; therefore, these values represent the performance achieved in their respective studies.

SemiconductorPower Conversion Efficiency (PCE) (%)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)
TiO₂ 5.8[1][2]12.5[1]0.69[1]0.67[1]
ZnO 4.56 (co-sensitized with D131)Not ReportedNot ReportedNot Reported
SnO₂ 2.07Not ReportedNot ReportedNot Reported

Note: The performance of DSSCs can be influenced by numerous factors, including the specific nanostructure of the semiconductor, film thickness, dye loading, electrolyte composition, and counter electrode material. The data presented here is for comparative purposes based on available literature.

Experimental Workflow and Methodologies

The fabrication and characterization of dye-sensitized solar cells follow a well-established multi-step process. The generalized workflow is illustrated in the diagram below.

DSSC_Fabrication_Workflow cluster_0 Photoanode Preparation cluster_1 Cell Assembly cluster_2 Characterization FTO_Cleaning FTO Substrate Cleaning Semiconductor_Deposition Semiconductor Paste Deposition (e.g., Doctor Blade) FTO_Cleaning->Semiconductor_Deposition Sintering Sintering Semiconductor_Deposition->Sintering Dye_Sensitization Dye Sensitization (D149) Sintering->Dye_Sensitization Sandwich Sandwiching Photoanode and Counter Electrode Dye_Sensitization->Sandwich Counter_Electrode Counter Electrode Preparation (e.g., Pt coating) Counter_Electrode->Sandwich Electrolyte_Injection Electrolyte Injection Sandwich->Electrolyte_Injection JV_Measurement J-V Measurement (AM 1.5 Illumination) Electrolyte_Injection->JV_Measurement Performance_Analysis Performance Parameter Calculation (PCE, Jsc, Voc, FF) JV_Measurement->Performance_Analysis

References

A Comparative Analysis of D149 and Other Metal-Free Organic Dyes for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for efficient and cost-effective renewable energy sources, dye-sensitized solar cells (DSSCs) have emerged as a promising photovoltaic technology. At the heart of these cells lies the sensitizer (B1316253), a dye that absorbs light and initiates the process of converting solar energy into electricity. While ruthenium-based dyes have historically dominated the field, metal-free organic dyes are gaining significant attention due to their high molar extinction coefficients, tunable properties, and lower cost.[1][2][3] Among these, the indoline (B122111) dye D149 has proven to be a particularly effective sensitizer.[4] This guide provides a comparative study of D149 with other prominent metal-free organic dyes, supported by experimental data, to assist researchers in selecting the optimal sensitizer for their DSSC applications.

Performance Comparison of Metal-Free Organic Dyes

The performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The table below summarizes these performance metrics for D149 and other selected metal-free organic dyes, as well as the benchmark ruthenium-based dye N719, under various experimental conditions.

DyeSemiconductorElectrolyte Redox CoupleJsc (mA/cm²)Voc (V)FFPCE (%)Reference
D149 Hierarchical Rutile TiO₂I⁻/I₃⁻---5.8[5][6][7]
D149 Anatase TiO₂ (Dyesol)I⁻/I₃⁻---5.8 ± 0.4[8]
D149 Amorphous-free P25 TiO₂I⁻/I₃⁻---5.8 ± 0.2[8]
D149 P25 TiO₂I⁻/I₃⁻---3.9 ± 0.4[8]
D149 ZnOI⁻/I₃⁻---3.67[9]
D131 ZnOI⁻/I₃⁻---3.71[9]
D131 + D149 (1:1) ZnOI⁻/I₃⁻---4.19[9]
N719 Hierarchical Rutile TiO₂I⁻/I₃⁻---5.6[5][6][7]
MK-2 Nanocrystalline TiO₂I⁻/I₃⁻15.20.730.758.3[3]
Phenothiazine Dyes TiO₂PVDF-HFP Gel---Promising[10][11]
Z907 TiO₂PVDF-HFP Gel10.800.650.644.53[10]

Note: The performance of DSSCs is highly dependent on the specific experimental conditions, including the semiconductor material, electrolyte composition, and fabrication process. Direct comparison between different studies should be made with caution.

The data indicates that D149 exhibits a power conversion efficiency comparable to and, in some cases, slightly higher than the well-established ruthenium-based dye N719, particularly on rutile TiO₂ photoanodes.[5][6][7] The higher molar extinction coefficient of D149 allows for efficient light harvesting with thinner semiconductor layers.[5][6] Furthermore, co-sensitization of D149 with other organic dyes, such as D131, can lead to a significant enhancement in PCE by broadening the absorption spectrum of the solar cell.[9]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are crucial. The following sections outline the typical procedures for the fabrication and characterization of DSSCs sensitized with metal-free organic dyes.

DSSC Fabrication

The fabrication of a dye-sensitized solar cell generally involves the following steps:[12][13][14]

  • Preparation of the Photoanode: A transparent conducting oxide (TCO) glass (e.g., FTO or ITO) is cleaned and then coated with a thin film of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), using methods like screen printing or doctor-blading. The film is then sintered at high temperatures to ensure good particle necking and adhesion.

  • Dye Sensitization: The sintered semiconductor film is immersed in a solution of the organic dye (e.g., D149 in a suitable solvent like acetonitrile (B52724) and tert-butanol) for a specific duration to allow for the adsorption of the dye molecules onto the semiconductor surface.

  • Counter Electrode Preparation: A thin layer of a catalyst, usually platinum, is deposited on another TCO glass to serve as the counter electrode.

  • Cell Assembly: The dye-sensitized photoanode and the counter electrode are sealed together, leaving a small gap between them.

  • Electrolyte Injection: The gap between the electrodes is filled with an electrolyte solution, which typically contains a redox couple such as iodide/triiodide (I⁻/I₃⁻), through pre-drilled holes in the counter electrode. The holes are then sealed.

Photovoltaic Characterization

The performance of the fabricated DSSCs is evaluated under standard simulated solar illumination (AM 1.5G, 100 mW/cm²).[15] The key parameters are determined from the current density-voltage (J-V) curve, which is measured using a source meter.[13]

  • Open-Circuit Voltage (Voc): The voltage across the cell when the current is zero.

  • Short-Circuit Current Density (Jsc): The current density flowing through the cell when the voltage is zero.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as the ratio of the maximum power output to the product of Voc and Jsc.

  • Power Conversion Efficiency (PCE): The overall efficiency of the cell in converting light energy to electrical energy, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light.

Visualizing Key Processes in DSSCs

To better understand the functioning of a dye-sensitized solar cell, the following diagrams illustrate the experimental workflow and the fundamental electronic processes involved.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation TCO_Cleaning TCO Glass Cleaning TiO2_Deposition TiO2 Paste Deposition TCO_Cleaning->TiO2_Deposition Sintering Sintering TiO2_Deposition->Sintering Dye_Sensitization Dye Sensitization Sintering->Dye_Sensitization Cell_Assembly Cell Assembly Dye_Sensitization->Cell_Assembly CE_TCO_Cleaning TCO Glass Cleaning Pt_Deposition Platinum Deposition CE_TCO_Cleaning->Pt_Deposition Pt_Deposition->Cell_Assembly Electrolyte_Injection Electrolyte Injection Cell_Assembly->Electrolyte_Injection Final_Cell Final DSSC Device Electrolyte_Injection->Final_Cell

DSSC Fabrication Workflow

The diagram above outlines the sequential steps involved in the fabrication of a dye-sensitized solar cell, from the preparation of the individual components to the assembly of the final device.

DSSC_Signaling_Pathway cluster_dssc Dye-Sensitized Solar Cell Dye_Ground Dye (S) Dye_Excited Excited Dye (S*) Dye_Ground->Dye_Excited 1. Light Absorption (hν) Dye_Excited->Dye_Ground Recombination TiO2_CB TiO2 Conduction Band Dye_Excited->TiO2_CB 2. Electron Injection Dye_Oxidized Oxidized Dye (S+) Counter_Electrode Counter Electrode TiO2_CB->Counter_Electrode 5. Electron Transport Dye_Oxidized->Dye_Ground 3. Dye Regeneration Electrolyte_Red Redox Mediator (I-) Electrolyte_Ox Oxidized Mediator (I3-) Electrolyte_Ox->Electrolyte_Red 4. Mediator Regeneration

Key Electronic Processes in a DSSC

This diagram illustrates the fundamental electronic processes that occur within a DSSC upon illumination. These include light absorption by the dye, electron injection into the semiconductor's conduction band, dye regeneration by the electrolyte, and regeneration of the electrolyte at the counter electrode. Unwanted recombination pathways that can reduce cell efficiency are also depicted.

References

Performance of D149 Dye in Dye-Sensitized Solar Cells: A Comparative Guide to Electrolyte Systems

Author: BenchChem Technical Support Team. Date: December 2025

The indoline (B122111) dye D149 is a prominent sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs) due to its broad absorption spectrum and high molar extinction coefficient. The performance of DSSCs employing D149 is critically dependent on the composition of the electrolyte, which is responsible for regenerating the oxidized dye and transporting charge. This guide provides a comparative assessment of D149 dye performance with different electrolyte systems, supported by experimental data and detailed protocols to aid researchers in the selection and optimization of their DSSC fabrication.

Comparative Performance Data

Electrolyte TypeVoc (V)Jsc (mA·cm-2)FFPCE (%)Reference
Iodide-based Deep Eutectic Solvent0.53312.00.5823.88[1]

Note: The performance of DSSCs is highly sensitive to experimental conditions, including the specific composition of the electrolyte, the thickness and morphology of the TiO2 photoanode, and the nature of the counter electrode. The data presented here is from a study utilizing a specific type of iodide-based electrolyte known as a deep eutectic solvent.

While direct comparative data for D149 with cobalt and copper-based electrolytes is limited in the public domain, studies on other organic dyes like LEG4 have shown that:

  • Cobalt-based electrolytes have the potential to achieve higher Voc values compared to iodide-based systems due to their more positive redox potential. However, they can sometimes be limited by mass transport issues and require careful optimization of the photoanode structure.

  • Copper-based electrolytes are a promising alternative, demonstrating the ability to achieve high photovoltages without compromising photocurrent. They exhibit very small reorganization energies, leading to efficient dye regeneration even with a small driving force.[2]

Experimental Protocols

The following sections provide a generalized methodology for the fabrication and characterization of a DSSC sensitized with this compound. Specific details for an iodide-based electrolyte are provided, with typical compositions for cobalt and copper electrolytes suggested for comparative studies.

I. Photoanode Preparation
  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • TiO2 Deposition: A mesoporous layer of TiO2 is deposited on the FTO substrate using the doctor-blade or screen-printing technique.

  • Sintering: The TiO2-coated substrate is sintered at elevated temperatures (e.g., 500 °C) to ensure good electrical contact between the nanoparticles and adhesion to the FTO.

  • Dye Sensitization: The sintered TiO2 photoanode is immersed in a solution of this compound (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration to allow for dye adsorption.

II. Counter Electrode Preparation

A thin layer of a catalytic material, such as platinum or a carbon-based material, is deposited on a separate FTO glass substrate. This can be achieved through methods like sputtering or coating with a precursor solution followed by thermal decomposition.

III. Electrolyte Preparation
  • Iodide-based Electrolyte: A common composition consists of an iodide salt (e.g., lithium iodide, potassium iodide, or an imidazolium (B1220033) iodide), iodine (I2), and additives like 4-tert-butylpyridine (B128874) (TBP) and N-methylbenzimidazole (NMBI) dissolved in a solvent such as acetonitrile or a deep eutectic solvent.[1][3] A specific example includes 0.2 M of iodine (I2) and 0.5 M of N-methylbenzimidazole in a mixture of 1-propyl-3-methylimidazolium iodide and a binary mixture.[1]

  • Cobalt-based Electrolyte (Typical): These electrolytes typically contain a pair of cobalt complexes (e.g., [Co(bpy)3]2+/3+), a lithium salt (e.g., LiClO4), and TBP in acetonitrile.

  • Copper-based Electrolyte (Typical): These are composed of copper(I) and copper(II) complexes with ligands such as phenanthroline or bipyridine derivatives, along with a lithium salt and TBP in acetonitrile.

IV. DSSC Assembly and Characterization
  • Assembly: The dye-sensitized photoanode and the counter electrode are sealed together using a thermoplastic sealant.

  • Electrolyte Injection: The electrolyte is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.

  • Characterization: The photovoltaic performance of the assembled DSSC is measured under simulated solar illumination (e.g., AM 1.5G, 100 mW·cm-2) using a solar simulator and a source meter to obtain the J-V curve and determine the key performance parameters.

Logical Workflow for DSSC Fabrication and Testing

DSSC_Workflow cluster_Photoanode Photoanode Preparation cluster_CounterElectrode Counter Electrode Preparation cluster_Assembly Cell Assembly & Testing cluster_Electrolyte Electrolyte Preparation A FTO Substrate Cleaning B TiO2 Paste Deposition A->B C Sintering B->C D This compound Sensitization C->D G Sealing of Electrodes D->G E FTO Substrate Cleaning F Catalyst Deposition (Pt/Carbon) E->F F->G H Electrolyte Injection G->H I Photovoltaic Characterization H->I J Performance Data (Voc, Jsc, FF, PCE) I->J K Iodide-based K->H L Cobalt-based L->H M Copper-based M->H DSSC_Operation Sunlight Sunlight (hν) D149_ground D149 (Ground State) Sunlight->D149_ground 1. Light Absorption D149_excited D149* (Excited State) D149_excited->D149_ground Recombination (loss) TiO2 TiO2 Conduction Band D149_excited->TiO2 2. Electron Injection Electrolyte_red Redox Mediator (Reduced) External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Electrolyte_ox Redox Mediator (Oxidized) TiO2->Electrolyte_ox Recombination (loss) Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode 4. Load Counter_Electrode->Electrolyte_ox 6. Mediator Regeneration Electrolyte_red->D149_excited 5. Dye Regeneration

References

A Comparative Guide to the Characterization of D149 Dye Photoisomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of dye-sensitized solar cells (DSSCs), a thorough understanding of the photophysical and photochemical properties of sensitizing dyes is paramount. The indoline (B122111) dye D149 is a prominent metal-free sensitizer (B1316253) known for its high solar energy conversion efficiencies.[1][2][3] However, D149 undergoes photoisomerization, a process that can influence the performance and stability of DSSCs. This guide provides a detailed comparison of the characterization of D149 and its photoisomer using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

Quantitative Analysis: ¹H NMR Chemical Shifts

NMR spectroscopy is a powerful technique for the structural elucidation of molecules in solution. In the case of D149, ¹H NMR allows for the clear differentiation and quantification of its original form and its photoisomer. Upon irradiation, changes in the chemical environment of specific protons lead to distinct shifts in the NMR spectrum. A study by El-Zohry et al. provides key data on these shifts in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

The table below summarizes the key ¹H NMR chemical shift data for D149 and its photoisomer, allowing for a direct comparison. The data clearly indicates the structural changes occurring upon photoisomerization, particularly around the vinyl group connecting the rhodanine (B49660) and phenyl units.

Proton D149 (Original Form) Chemical Shift (ppm) D149 Photoisomer Chemical Shift (ppm) Change in Chemical Shift (Δδ ppm)
Olefinic Proton (Hᵇ)7.73~7.53-0.20
Acidic Proton (Hᵃ)8.31~8.29-0.02

Data sourced from El-Zohry et al. (2012).[1]

The significant upfield shift of the olefinic proton (Hᵇ) is a clear indicator of the E/Z isomerization around the C=C double bond.[1] Integration of the signals for the original and isomerized forms allows for the determination of their relative concentrations in a photostationary state, which was found to be approximately 45% for the original form and 55% for the photoisomer after irradiation at 400 nm.[1]

Experimental Protocol: ¹H NMR Spectroscopy of D149 Photoisomers

The following protocol is based on the methodology described by El-Zohry et al. for the successful NMR characterization of D149 photoisomers.[1]

Objective: To identify and quantify the photoisomer of D149 using ¹H NMR spectroscopy.

Materials:

  • D149 dye

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Light source for irradiation (e.g., 400 nm lamp)

  • NMR spectrometer (e.g., 300 MHz)

Procedure:

  • Sample Preparation:

    • Prepare a solution of D149 in DMSO-d₆ at a concentration of approximately 1 mg/mL.

    • Divide the solution into two equal samples in separate NMR tubes.

  • Control Sample:

    • Keep one NMR tube in the dark to serve as the control, representing the pure, non-isomerized D149.

  • Irradiation:

    • Irradiate the second NMR tube with a 400 nm light source under constant stirring until a photostationary state is achieved. This state can be monitored by observing the stabilization of the UV-Vis absorption spectrum.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the control and the irradiated samples at 298 K.

    • Reference the spectra internally to the residual solvent peak of DMSO-d₆.

  • Data Analysis:

    • Compare the spectra of the irradiated and non-irradiated samples.

    • Identify the new signals corresponding to the photoisomer.

    • Integrate the signals of the isolated singlets for both the original and photoisomer forms to determine their relative ratio.

Alternative and Complementary Characterization Techniques

While NMR provides detailed structural information, a comprehensive understanding of D149 photoisomerization is often achieved by combining it with other spectroscopic techniques.

  • UV-Visible Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of D149 upon irradiation, indicating the formation of the photoisomer. The presence of isosbestic points suggests a clean conversion from one species to another.[1][4]

  • Fluorescence Spectroscopy (Steady-State and Time-Resolved): This method provides insights into the excited-state dynamics of the dye, including fluorescence lifetimes. Studies have shown that the photoisomerization of D149 competes with other deactivation pathways of the excited state.[1][2][3]

Workflow for NMR Characterization of D149 Photoisomers

The logical flow of the experimental process for characterizing D149 photoisomers using NMR spectroscopy can be visualized as follows:

D149_NMR_Workflow D149_Sample This compound Dissolve Dissolve in DMSO-d6 D149_Sample->Dissolve Split Split into two samples Dissolve->Split Control Control Sample (Dark) Split->Control Sample 1 Irradiated Irradiated Sample (400 nm light) Split->Irradiated Sample 2 NMR_Control 1H NMR Analysis Control->NMR_Control NMR_Irradiated 1H NMR Analysis Irradiated->NMR_Irradiated Compare Compare Spectra & Integrate Signals NMR_Control->Compare NMR_Irradiated->Compare Result Structural Characterization & Quantification of Photoisomer Compare->Result

Caption: Experimental workflow for D149 photoisomer analysis using NMR.

References

D149 Dye Solar Cell Stability Under Thermal Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of components in dye-sensitized solar cells (DSSCs) is critical for advancing photovoltaic technology. This guide provides a comparative analysis of the thermal stability of the indoline (B122111) dye D149 against benchmark ruthenium-based dyes, N719 and Z907, supported by experimental data and detailed protocols.

The operational stability of dye-sensitized solar cells is a key factor for their commercial viability. Thermal stress is a significant environmental factor that can lead to the degradation of DSSC performance over time. The organic indoline dye, D149, is a popular choice due to its high molar extinction coefficient and impressive power conversion efficiencies. However, its performance under prolonged exposure to heat compared to the more traditional ruthenium-based sensitizers like N719 and Z907 is a subject of ongoing research.

Comparative Performance Under Thermal Stress

Ruthenium-based dyes, particularly Z907, are generally recognized for their superior thermal stability. In a comparative study, DSSCs sensitized with Z907 demonstrated enhanced thermal stability over those with N719.[1] Organic dyes, while offering advantages in terms of cost and molar absorptivity, can be more susceptible to degradation under thermal stress. For instance, in a study involving co-sensitization, the organic dye component was identified as being less stable than its ruthenium-based counterpart.

The following table summarizes the typical initial performance parameters of DSSCs sensitized with D149, N719, and Z907. It is important to note that these values can vary significantly based on the specific cell architecture, electrolyte composition, and semiconductor material used. A direct comparison of their degradation rates under thermal stress would require a dedicated study with all three dyes tested under the same rigorous conditions.

Table 1: Initial Photovoltaic Performance of DSSCs with Different Dyes

DyePower Conversion Efficiency (PCE) (%)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)
D149 ~5.8Data not availableData not availableData not available
N719 ~5.6Data not availableData not availableData not available
Z907 Moderate (specifics vary)Broader absorption but slower electron injectionData not availableData not available

Note: The data for D149 and N719 are from a comparative study on rutile TiO2, which did not include thermal stability analysis. The information for Z907 is qualitative from a study highlighting its superior thermal stability to N719.

Mechanisms of Thermal Degradation in DSSCs

The degradation of dye-sensitized solar cells under thermal stress is a complex process involving multiple components of the cell. Key degradation pathways include:

  • Dye Desorption and Degradation: At elevated temperatures, the dye molecules can detach from the semiconductor surface (desorption) or undergo chemical changes (degradation). This reduces the amount of light that can be converted into electricity.

  • Electrolyte Decomposition: The electrolyte, which is responsible for regenerating the dye after electron injection, can degrade at high temperatures. This can lead to a decrease in the cell's overall efficiency and stability.

  • Interface Degradation: The interfaces between the different layers of the solar cell (e.g., semiconductor/dye/electrolyte and electrolyte/counter electrode) can also degrade under thermal stress, leading to increased charge recombination and reduced performance.

Experimental Protocols for Thermal Stability Testing

To assess the long-term stability of DSSCs under thermal stress, a standardized experimental protocol is crucial. The following outlines a typical methodology:

  • Cell Fabrication:

    • Photoanode Preparation: A transparent conductive oxide (TCO) glass substrate is coated with a mesoporous semiconductor layer, typically titanium dioxide (TiO₂), using techniques like screen printing or doctor-blading. The film is then sintered at high temperatures to ensure good particle necking.

    • Dye Sensitization: The sintered TiO₂ film is immersed in a solution containing the desired dye (e.g., D149, N719, or Z907) for a specific duration to allow for dye adsorption onto the semiconductor surface.

    • Electrolyte and Counter Electrode: A platinum-coated TCO glass is typically used as the counter electrode. The two electrodes are sealed together, leaving a small gap that is filled with an electrolyte solution containing a redox couple (e.g., I⁻/I₃⁻).

  • Initial Characterization:

    • The initial photovoltaic performance of the fabricated cells is measured under standard test conditions (e.g., AM 1.5G illumination at 100 mW/cm²).

    • Key parameters recorded include the power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

  • Thermal Stress Application:

    • The DSSCs are placed in a temperature-controlled oven or climate chamber in the dark at a constant elevated temperature (e.g., 60°C, 85°C).

    • The performance of the cells is periodically measured at set time intervals (e.g., every 100, 250, 500, and 1000 hours).

  • Data Analysis:

    • The changes in PCE, Jsc, Voc, and FF are plotted as a function of aging time to evaluate the degradation rate of the cells.

    • Techniques like Electrochemical Impedance Spectroscopy (EIS) can be used to further investigate the degradation mechanisms by analyzing changes in the internal resistances of the cell.

Logical Workflow for Thermal Stability Assessment

The process of evaluating the thermal stability of a DSSC can be visualized as a clear workflow, from fabrication to final analysis.

Caption: Experimental workflow for DSSC thermal stability validation.

Signaling Pathways of DSSC Operation and Degradation

The fundamental operation of a DSSC involves a series of electron transfer processes. Thermal stress can interfere with these pathways, leading to performance degradation.

cluster_0 DSSC Operation cluster_1 Thermal Degradation Pathways Light Light Dye Dye Light->Dye Photon Absorption TiO2 TiO2 Dye->TiO2 Electron Injection External_Load External_Load TiO2->External_Load Electron Transport Electrolyte Electrolyte Electrolyte->Dye Dye Regeneration Counter_Electrode Counter_Electrode Counter_Electrode->Electrolyte Redox Reaction External_Load->Counter_Electrode Heat Heat Dye_Degradation Dye_Degradation Heat->Dye_Degradation Electrolyte_Decomposition Electrolyte_Decomposition Heat->Electrolyte_Decomposition Interface_Degradation Interface_Degradation Heat->Interface_Degradation

Caption: DSSC operation and thermal degradation pathways.

References

A Comparative Guide to the Experimental and Theoretical Absorption Spectra of D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental and theoretically calculated absorption spectra of the indoline (B122111) dye D149. The data presented is compiled from various scientific sources to offer an objective analysis of its optical properties. This information is crucial for researchers in the fields of dye-sensitized solar cells (DSSCs), photocatalysis, and other applications where understanding the light-absorbing characteristics of this molecule is paramount.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from both experimental measurements and theoretical calculations of the D149 dye's absorption spectrum.

ParameterExperimental ValueTheoretical ValueMethod/Solvent
Absorption Maximum (λmax) 525–550 nm~540 nmUV-Vis Spectroscopy in Acetonitrile/tert-butanol (1/1)[1]
530 nmUV-Vis Spectroscopy (solvent not specified)
537 nm (photoisomer)UV-Vis Spectroscopy in Acetonitrile[2]
525 nmTD-DFT/B3LYP/6-31G* in Methanol[3]
~530 nmSemi-empirical PM6
Molar Extinction Coefficient (ε) 68,700 M⁻¹cm⁻¹ at 540 nmNot availableUV-Vis Spectroscopy

Experimental Protocol: UV-Vis Absorption Spectroscopy

This section outlines a typical experimental procedure for measuring the absorption spectrum of the this compound in solution.

1. Materials and Equipment:

  • This compound powder

  • Spectrophotometric grade solvent (e.g., acetonitrile/tert-butanol 1:1 v/v, or ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer (e.g., Agilent Cary 60, Thermo Scientific NanoDrop)

2. Sample Preparation:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Ensure the dye is fully dissolved, using sonication if necessary.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0). A common concentration for determining the molar extinction coefficient is in the micromolar range (e.g., 10-50 µM).

3. Spectrophotometer Measurement:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it with the sample. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT) Calculations

This section describes a general workflow for simulating the absorption spectrum of the this compound using TD-DFT.

1. Software and Computational Details:

  • Quantum Chemistry Software: Gaussian, ORCA, or similar software packages.

  • Method: Density Functional Theory (DFT) for ground-state geometry optimization and Time-Dependent DFT (TD-DFT) for excited-state calculations.

  • Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is commonly used for organic dyes.

  • Basis Set: A Pople-style basis set such as 6-31G* or a larger one like 6-311+G(d,p) for better accuracy.

  • Solvent Model: A continuum solvent model, such as the Polarizable Continuum Model (PCM), should be used to account for the effect of the solvent.

2. Computational Workflow:

  • Molecular Geometry Input: Create an initial 3D structure of the D149 molecule.

  • Ground-State Geometry Optimization: Perform a geometry optimization of the D149 molecule in the ground state using DFT. This step is crucial to find the most stable conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.

  • Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths are used to generate a theoretical absorption spectrum. The individual electronic transitions are typically broadened using a Gaussian or Lorentzian function to simulate the experimental spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and theoretical absorption spectra of the this compound.

G Workflow for Comparing Experimental and Theoretical Absorption Spectra of this compound cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparison exp_start Start: this compound Sample exp_prep Sample Preparation (Dissolution & Dilution) exp_start->exp_prep exp_uvvis UV-Vis Spectroscopy exp_prep->exp_uvvis exp_data Experimental Spectrum (λmax, Absorbance) exp_uvvis->exp_data exp_calc Calculate ε exp_data->exp_calc exp_end Experimental Results exp_calc->exp_end compare Compare λmax and ε exp_end->compare theo_start Start: D149 Molecular Structure theo_geom Ground State Geometry Optimization (DFT) theo_start->theo_geom theo_freq Frequency Calculation theo_geom->theo_freq theo_tddft Excited State Calculation (TD-DFT) theo_freq->theo_tddft theo_spec Generate Theoretical Spectrum theo_tddft->theo_spec theo_end Theoretical Results theo_spec->theo_end theo_end->compare analysis Analyze Discrepancies (Solvent effects, computational accuracy) compare->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for comparing experimental and theoretical spectra.

This guide provides a foundational understanding for researchers working with this compound. For specific applications, further optimization of both experimental and theoretical protocols may be necessary.

References

Safety Operating Guide

Navigating the Safe Disposal of D149 Dye: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing D149 dye, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe handling and disposal of this compound, a combustible solid with a high potential for water contamination.

Understanding the Hazards: this compound Properties

A comprehensive understanding of the chemical's properties is the foundation of safe disposal. Key safety and physical data for this compound are summarized below.

PropertyValueReference
Physical State Solid
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3 (Highly hazardous for water)
Melting Point 284-289 °C
Molecular Formula C42H35N3O4S3[1]
Molecular Weight 741.94 g/mol [1]

Essential Disposal Protocol

Given its classification as highly hazardous to water, this compound and its solutions must not be disposed of down the drain. The following protocol outlines the necessary steps for its safe disposal. This procedure is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (powder or solution), ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Step 2: Waste Collection

All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) and any unused solid dye must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste: this compound".

For solutions containing this compound:

  • Collect all aqueous and solvent-based solutions in a separate, compatible, and clearly labeled hazardous waste container. The label should specify the contents, including the dye and all solvents present.

  • Do not mix different solvent waste streams unless explicitly permitted by your institution's EH&S guidelines.

Step 3: Neutralization of Dye Baths (If Applicable)

For exhausted dye bath solutions, neutralization may be required before they are collected for disposal. It is crucial to adjust the pH to a neutral range (typically between 6 and 8).

  • For acidic solutions: Slowly add a weak base, such as sodium bicarbonate (baking soda), while monitoring the pH with a calibrated pH meter or pH test strips.

  • For basic solutions: Slowly add a weak acid, such as citric acid, while monitoring the pH.

Important: Perform neutralization in a well-ventilated area, such as a fume hood, as the reaction may produce gases.

Step 4: Final Disposal

Once collected and, if necessary, neutralized, the hazardous waste containers must be disposed of through your institution's certified hazardous waste management program. Contact your EH&S department to arrange for pickup. Do not attempt to dispose of this waste through regular trash or sewer systems.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

D149_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Dye Baths) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid check_ph Check pH of Liquid Waste liquid_waste->check_ph ehs_disposal Arrange for EH&S Hazardous Waste Pickup collect_solid->ehs_disposal neutral pH is Neutral (6-8) check_ph->neutral Yes not_neutral pH is Acidic or Basic check_ph->not_neutral No collect_liquid Collect in Labeled Hazardous Waste Container neutral->collect_liquid neutralize Neutralize with Weak Acid/Base not_neutral->neutralize neutralize->check_ph collect_liquid->ehs_disposal

Caption: Logical workflow for the proper disposal of this compound.

Environmental Considerations

The improper disposal of synthetic dyes like D149 can have significant negative impacts on the environment.[2][3][4][5][6] These substances can persist in the environment, and their presence in water bodies can reduce light penetration, affecting aquatic photosynthesis.[2] Furthermore, many dyes or their breakdown products can be toxic to aquatic life and may be carcinogenic.[4][6] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a crucial step in protecting our ecosystems.

References

Essential Safety and Operational Guide for Handling D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the indoline-based photosensitizer, D149 Dye, this guide provides critical safety protocols and logistical information. Adherence to these procedures is essential for ensuring personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the appropriate personal protective equipment as outlined below. The dye is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[1]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.Avoids inhalation of dust which may cause respiratory irritation.[1]

Operational Plan

1. Preparation and Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Photosensitivity Precautions: this compound is photosensitive. Store in a tightly sealed, light-proof container in a cool, dark place.[2] When handling, minimize exposure to light by working in a dimly lit area or using amber-colored labware.

  • Avoiding Dust: As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the dye, even if gloves were worn.[1]

2. Experimental Protocol (Example):

The following is a general protocol for the use of this compound as a sensitizer (B1316253) for dye-sensitized solar cells (DSSCs) and should be adapted to specific experimental needs.

  • Solution Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol) in a light-protected container.

  • Film Sensitization: Immerse the prepared semiconductor film (e.g., TiO2) in the dye solution. The immersion time will vary depending on the desired dye loading.

  • Rinsing: After sensitization, rinse the film with a suitable solvent (e.g., acetonitrile) to remove non-adsorbed dye molecules.

  • Drying: Dry the sensitized film before cell assembly.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[1]

  • Solid Waste: Collect unused this compound powder and any grossly contaminated disposable materials (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling of this compound

D149_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare well-ventilated, low-light work area prep_ppe->prep_area prep_weigh Weigh this compound carefully to avoid dust prep_area->prep_weigh prep_dissolve Dissolve dye in appropriate solvent prep_weigh->prep_dissolve exp_use Perform experimental procedure with dye solution prep_dissolve->exp_use Proceed with experiment cleanup_solid Collect solid waste in labeled container exp_use->cleanup_solid Dispose of waste cleanup_liquid Collect liquid waste in labeled container cleanup_solid->cleanup_liquid cleanup_decon Decontaminate work surfaces and equipment cleanup_liquid->cleanup_decon cleanup_remove_ppe Remove PPE cleanup_decon->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.